molecular formula C14H16N2O4 B216897 Dup-721 CAS No. 104421-21-8

Dup-721

Numéro de catalogue: B216897
Numéro CAS: 104421-21-8
Poids moléculaire: 276.29 g/mol
Clé InChI: POXUJOYUVLWPQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dup-721, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Acetylphenyloxooxazolidinylmethylacetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[[3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)11-3-5-12(6-4-11)16-8-13(20-14(16)19)7-15-10(2)18/h3-6,13H,7-8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUJOYUVLWPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908968
Record name N-{[3-(4-Acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104421-21-8
Record name 4-Acetylphenyloxooxazolidinylmethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104421218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[3-(4-Acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Dup-721 on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dup-721, a member of the oxazolidinone class of antibiotics, exhibits potent antibacterial activity, particularly against Gram-positive organisms. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits bacterial protein synthesis. By binding to the 50S ribosomal subunit, this compound interferes with a critical early step in the initiation of translation, ultimately leading to the cessation of bacterial growth. This document details the binding characteristics, inhibitory concentrations, and the precise molecular interactions of this compound with the bacterial ribosome. Furthermore, it outlines the experimental methodologies used to elucidate this mechanism and discusses known resistance pathways.

Introduction

The rise of antibiotic-resistant bacteria necessitates the continued exploration and understanding of novel antimicrobial agents. The oxazolidinones represent a unique class of synthetic antibiotics with a distinct mechanism of action, making them effective against multi-drug resistant strains. This compound, an early member of this class, has been instrumental in defining the therapeutic potential and molecular targets of oxazolidinones. This guide synthesizes the foundational research on this compound to provide a detailed understanding of its interaction with bacterial ribosomes.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

This compound exerts its bacteriostatic effect by specifically inhibiting protein synthesis.[1][2][3] Unlike many other protein synthesis inhibitors that target the elongation phase, this compound acts at a very early stage of translation initiation.[1][2]

The primary mode of action of this compound is the disruption of the formation of the initiation complex at the start of protein synthesis.[1][2] Specifically, it prevents the binding of the initiator tRNA, fMet-tRNA, to the 30S ribosomal subunit in the presence of mRNA.[1][2] This action precedes the formation of the 70S initiation complex, a crucial step for the commencement of polypeptide chain synthesis.

While the direct binding target of oxazolidinones is the 50S ribosomal subunit, the inhibitory effect manifests in the context of the 30S initiation complex formation.[4][5] This suggests an allosteric mechanism where binding to the 50S subunit influences the functional competency of the 30S subunit during initiation.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various bacterial species and in cell-free systems. The following tables summarize the key quantitative data available.

Table 1: 50% Inhibitory Concentrations (IC50) of this compound for Macromolecular Synthesis

Bacterial SpeciesMacromoleculeIC50 (µg/mL)
Escherichia coli (membrane-defective strain PLB-3252)Protein3.8[1][2]
RNA>64[1][2]
DNA>64[1][2]
Bacillus subtilisProtein0.25[3]
RNA>32[3]
DNA>32[3]

Table 2: Ribosomal Subunit Binding Affinity of a Related Oxazolidinone (Eperezolid)

CompoundRibosomal SubunitDissociation Constant (Kd)
EperezolidE. coli 50S~20 µM[5]

Visualization of the Mechanism of Action

The following diagrams illustrate the key steps in the mechanism of action of this compound.

Dup721_Mechanism cluster_initiation Bacterial Protein Synthesis Initiation cluster_inhibition Inhibition by this compound 30S_subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_subunit->30S_IC binds mRNA mRNA mRNA->30S_IC binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_IC binds 70S_IC 70S Initiation Complex 30S_IC->70S_IC + 50S Subunit 50S_subunit 50S Ribosomal Subunit Blocked_IC Inhibition of 30S Initiation Complex Formation 50S_subunit->Blocked_IC Prevents fMet-tRNA binding to 30S Elongation Protein Elongation 70S_IC->Elongation Dup721 This compound Dup721->50S_subunit Binds to

Caption: Mechanism of this compound action on bacterial protein synthesis initiation.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments to determine the mechanism of action of this compound.

Pulse-Labeling for Macromolecular Synthesis Inhibition

This assay determines the specific inhibitory effect of a compound on the synthesis of major macromolecules (protein, RNA, and DNA).

  • Bacterial Strains: Bacillus subtilis or a membrane-permeable strain of Escherichia coli (e.g., PLB-3252) are typically used.

  • Radiolabeled Precursors:

    • Protein synthesis: 3H-leucine or 14C-leucine.

    • RNA synthesis: 3H-uridine or 14C-uridine.

    • DNA synthesis: 3H-thymidine or 14C-thymidine.

  • Procedure:

    • Bacterial cultures are grown to mid-logarithmic phase.

    • The culture is divided into aliquots, and various concentrations of this compound are added.

    • After a brief pre-incubation with the drug, the respective radiolabeled precursor is added to each aliquot.

    • The cultures are incubated for a short period (e.g., 5-10 minutes) to allow for incorporation of the label.

    • The incorporation is stopped by adding a cold, concentrated solution of trichloroacetic acid (TCA).

    • The TCA-precipitated material (containing the macromolecules) is collected by filtration.

    • The amount of radioactivity incorporated is measured using a scintillation counter.

    • The IC50 value is calculated as the drug concentration that inhibits 50% of the radiolabel incorporation compared to a no-drug control.

Pulse_Labeling_Workflow Start Bacterial Culture (Mid-log phase) Add_Dup721 Add this compound (various concentrations) Start->Add_Dup721 Add_Radiolabel Add Radiolabeled Precursor (e.g., 3H-Leucine) Add_Dup721->Add_Radiolabel Incubate Short Incubation Add_Radiolabel->Incubate Stop_Reaction Stop with TCA Incubate->Stop_Reaction Filter Collect Precipitate by Filtration Stop_Reaction->Filter Measure Measure Radioactivity Filter->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50

Caption: Experimental workflow for pulse-labeling assays.

In Vitro Translation Assay

This cell-free assay directly assesses the effect of a compound on the process of protein synthesis using isolated cellular components.

  • Components:

    • S30 extract (a crude extract of bacterial ribosomes and other translation factors).

    • mRNA template (e.g., MS2 bacteriophage RNA).

    • Amino acid mixture (including a radiolabeled amino acid like 35S-methionine).

    • Energy source (ATP, GTP).

    • Buffer system.

  • Procedure:

    • The S30 extract is prepared from a suitable bacterial strain (e.g., E. coli).

    • The reaction mixture is assembled with the S30 extract, mRNA, amino acids, and energy source.

    • This compound is added at various concentrations.

    • The reaction is incubated at 37°C to allow for protein synthesis.

    • The reaction is stopped, and the amount of newly synthesized, radiolabeled protein is quantified, typically by TCA precipitation and scintillation counting.

    • The effect of the drug on different stages of translation can be assessed by using different mRNA templates (e.g., synthetic polynucleotides that bypass the need for initiation factors).

In_Vitro_Translation_Workflow Components Assemble Reaction Mix: - S30 Extract - mRNA - Amino Acids (radiolabeled) - ATP/GTP Add_Dup721 Add this compound (various concentrations) Components->Add_Dup721 Incubate Incubate at 37°C Add_Dup721->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Quantify Protein Synthesis Stop_Reaction->Quantify Analyze Analyze Inhibition Quantify->Analyze

Caption: Workflow for in vitro translation inhibition assays.

Ribosomal Binding Site

Studies on oxazolidinones, including footprinting and cross-linking experiments with analogs, have localized the binding site to the 50S ribosomal subunit.[6][7] Specifically, the binding pocket is located at the peptidyl transferase center (PTC).[6][7] This region is highly conserved and is responsible for catalyzing peptide bond formation.

Footprinting studies with other oxazolidinones have identified specific nucleotides in the 23S rRNA that are protected by the binding of the drug.[6] These nucleotides are located in Domain V of the 23S rRNA, a critical component of the PTC.[6] While specific footprinting data for this compound is not available, it is highly probable that it binds to a similar site.

Mechanisms of Resistance

Resistance to oxazolidinones, the class of antibiotics to which this compound belongs, primarily arises from modifications at the drug's target site on the ribosome. The most common mechanisms include:

  • Mutations in the 23S rRNA: Single point mutations in the central loop of Domain V of the 23S rRNA gene are the most frequently observed mechanism of resistance.[2][8] The G2576T mutation (in E. coli numbering) is a common mutation that confers resistance to linezolid, a later-generation oxazolidinone.[8]

  • Mutations in Ribosomal Proteins: Alterations in the ribosomal proteins L3 and L4, which are located near the PTC, have also been associated with reduced susceptibility to oxazolidinones.[1][2][3]

  • Acquisition of the cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[2][8] This modification can confer resistance to multiple classes of antibiotics that bind to the PTC, including oxazolidinones.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Dup721 This compound Ribosome 50S Ribosomal Subunit (Binding Site) Dup721->Ribosome Binds to Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Mutation_23S 23S rRNA Mutations (e.g., G2576T) Mutation_23S->Ribosome Alters Binding Site Mutation_Protein Ribosomal Protein Mutations (L3, L4) Mutation_Protein->Ribosome Alters Binding Site Cfr_Gene cfr Gene (A2503 Methylation) Cfr_Gene->Ribosome Modifies Binding Site

References

An In-Depth Technical Guide to Dup-721: A Novel Oxazolidinone Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dup-721, a member of the oxazolidinone class of antibiotics, has demonstrated significant promise as a therapeutic agent against a range of Gram-positive bacteria, including multi-drug resistant strains. Its unique mechanism of action, targeting the initiation of bacterial protein synthesis, distinguishes it from many other classes of antibiotics and makes it a subject of considerable interest in the field of antimicrobial drug development. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is chemically known as N-[[3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name N-[[3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Molecular Formula C₁₄H₁₆N₂O₄
Molecular Weight 276.29 g/mol
CAS Number 104421-21-8
Canonical SMILES CC(=O)Nc1ccc(cc1)N2C(=O)OC(C2)CNC(=O)C
InChI Key POXUJOYUVLWPQN-UHFFFAOYSA-N

Mechanism of Action: Inhibition of Bacterial Protein Synthesis Initiation

This compound exerts its antibacterial effect by inhibiting a very early and essential step in bacterial protein synthesis: the formation of the initiation complex. This complex is a prerequisite for the ribosome to begin translating messenger RNA (mRNA) into protein.

The initiation of protein synthesis in bacteria involves the assembly of the 30S ribosomal subunit, mRNA, and the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA), along with initiation factors (IFs) IF1, IF2, and IF3.[1][2][3] this compound's primary action is to prevent the formation of the ternary complex consisting of the 30S ribosomal subunit, mRNA, and fMet-tRNA.[1][2] This blockade effectively halts protein synthesis before it can even begin, leading to a bacteriostatic effect.

bacterial_translation_initiation_inhibition cluster_initiation Bacterial Translation Initiation cluster_inhibition Mechanism of this compound 30S_subunit 30S Ribosomal Subunit 30S_initiation_complex 30S Initiation Complex 30S_subunit->30S_initiation_complex mRNA mRNA mRNA->30S_initiation_complex fMet_tRNA fMet-tRNA fMet_tRNA->30S_initiation_complex IFs Initiation Factors (IF1, IF2, IF3) IFs->30S_initiation_complex 70S_initiation_complex 70S Initiation Complex 30S_initiation_complex->70S_initiation_complex + 50S Subunit Elongation Protein Elongation 70S_initiation_complex->Elongation Dup721 This compound Inhibition Inhibition Dup721->Inhibition Inhibition->30S_initiation_complex Prevents formation

Diagram 1: Inhibition of Bacterial Translation Initiation by this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated a potent and broad spectrum of activity against various Gram-positive bacteria, including strains resistant to other antibiotics.

In Vitro Activity

The in vitro activity of this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

OrganismMIC₉₀ (µg/mL)
Staphylococcus aureus1.0 - 4.0
Methicillin-resistant S. aureus (MRSA)1.0 - 4.0
Streptococcus pneumoniae4.0
Enterococcus faecalis2.0
Bacteroides fragilis4.0 - 8.0
In Vivo Activity

In vivo studies in murine infection models have demonstrated the efficacy of this compound in treating systemic bacterial infections.

Infection Model (Mouse)50% Effective Dose (ED₅₀) (mg/kg)
Staphylococcus aureus2.0 - 10.0
Streptococcus pyogenes2.0 - 10.0

Experimental Protocols

The characterization of this compound's mechanism of action and efficacy relies on a series of well-established experimental protocols.

Pulse-Labeling for Protein Synthesis Inhibition

This technique is used to assess the effect of a compound on the rate of protein synthesis in whole bacterial cells.

Principle: Actively growing bacterial cells are briefly exposed ("pulsed") with a radiolabeled amino acid. The amount of radioactivity incorporated into newly synthesized proteins is then measured. A reduction in incorporation in the presence of the test compound indicates inhibition of protein synthesis.

Detailed Protocol:

  • Bacterial Culture: Grow a culture of the test bacterium (e.g., Bacillus subtilis or a permeable strain of Escherichia coli) in a suitable broth medium to the mid-logarithmic phase of growth.

  • Compound Incubation: Aliquot the bacterial culture into tubes and add this compound at various concentrations. Include a no-drug control. Incubate for a short period (e.g., 10-15 minutes) at 37°C with shaking.

  • Pulse Labeling: Add a radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine) to each tube and incubate for a short pulse period (e.g., 1-5 minutes).

  • Stopping the Reaction: Terminate the incorporation of the radiolabeled amino acid by adding an excess of cold (unlabeled) amino acid and rapidly chilling the tubes on ice.

  • Protein Precipitation: Precipitate the proteins by adding an equal volume of cold 10% trichloroacetic acid (TCA).

  • Washing: Collect the precipitated protein by filtration or centrifugation and wash several times with cold 5% TCA to remove any unincorporated radiolabeled amino acid.

  • Quantification: Measure the radioactivity of the precipitated protein using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the no-drug control.

Cell-Free Translation Inhibition Assay

This in vitro assay directly measures the effect of a compound on the translational machinery (ribosomes, tRNAs, etc.) isolated from bacteria.

Principle: A cell-free extract containing all the necessary components for protein synthesis is prepared from bacteria. A specific mRNA template is added to this system, and the amount of protein produced is measured. A decrease in protein production in the presence of the test compound indicates direct inhibition of the translation process.

Detailed Protocol:

  • Preparation of S30 Extract:

    • Grow a large culture of E. coli to the mid-log phase.

    • Harvest the cells by centrifugation and wash them with a buffer.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 supernatant.

    • Pre-incubate the S30 extract to degrade endogenous mRNA and DNA.

  • Translation Reaction:

    • Set up reaction tubes containing the S30 extract, a buffer system with ATP and GTP, an amino acid mixture (including a radiolabeled amino acid), and an mRNA template (e.g., MS2 phage RNA).

    • Add this compound at various concentrations to the reaction tubes.

    • Incubate the reactions at 37°C for a set period (e.g., 30-60 minutes).

  • Measurement of Protein Synthesis:

    • Stop the reaction and precipitate the newly synthesized, radiolabeled protein using TCA.

    • Collect and wash the precipitate as described in the pulse-labeling protocol.

    • Quantify the radioactivity to determine the amount of protein synthesized.

  • Data Analysis: Determine the IC₅₀ value of this compound, which is the concentration that inhibits protein synthesis by 50%.

experimental_workflow Start Start: Novel Compound (this compound) In_Vitro_Screening In Vitro Antibacterial Screening (MIC Determination) Start->In_Vitro_Screening Gram_Positive_Activity Activity against Gram-positive bacteria? In_Vitro_Screening->Gram_Positive_Activity Stop_Gram_Negative Limited Spectrum Gram_Positive_Activity->Stop_Gram_Negative No Mechanism_of_Action Mechanism of Action Studies Gram_Positive_Activity->Mechanism_of_Action Yes Macromolecular_Synthesis Macromolecular Synthesis Assay (Pulse-Labeling) Mechanism_of_Action->Macromolecular_Synthesis Protein_Synthesis_Inhibition Inhibition of Protein Synthesis? Macromolecular_Synthesis->Protein_Synthesis_Inhibition Stop_Other_Mechanism Different Mechanism Protein_Synthesis_Inhibition->Stop_Other_Mechanism No Cell_Free_Translation Cell-Free Translation Assay Protein_Synthesis_Inhibition->Cell_Free_Translation Yes Initiation_Inhibition Inhibition of Initiation Phase? Cell_Free_Translation->Initiation_Inhibition In_Vivo_Efficacy In Vivo Efficacy Studies (Mouse Infection Models) Initiation_Inhibition->In_Vivo_Efficacy Yes Lead_Candidate Lead Candidate for Further Development In_Vivo_Efficacy->Lead_Candidate

Diagram 2: Experimental Workflow for Characterizing this compound.

Conclusion

This compound represents a significant development in the search for novel antibacterial agents. Its distinct mechanism of action, targeting the initiation of protein synthesis, provides a valuable alternative to combat the growing threat of antibiotic resistance. The data presented in this guide underscore its potential as a therapeutic agent, and the detailed experimental protocols provide a foundation for further research and development in the field of oxazolidinone antibiotics. The continued investigation of compounds like this compound is crucial for addressing the challenges of infectious diseases in the 21st century.

References

The Dup-721 Antibiotic Class: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dup-721, a member of the oxazolidinone class of synthetic antibiotics, represents a significant development in the ongoing search for novel antimicrobial agents. Active primarily against a range of Gram-positive bacteria, including multi-drug resistant strains, this compound and its analogs have been the subject of considerable research. This technical guide provides an in-depth overview of the this compound class, including its mechanism of action, spectrum of activity, and the experimental protocols used in its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibiotics.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

The primary antibacterial effect of this compound is achieved through the inhibition of bacterial protein synthesis at a very early stage.[1][2] Unlike many other protein synthesis inhibitors that interfere with peptide chain elongation or termination, this compound specifically targets the initiation phase.[2][3] It binds to the 50S ribosomal subunit, which prevents the formation of the initiation complex, a crucial first step in protein synthesis.[4] This unique mechanism of action means there is no cross-resistance with other classes of antibiotics that also target protein synthesis.[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial protein synthesis initiation.

This compound Mechanism of Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex_Formation Initiation Complex Formation 30S_subunit->Initiation_Complex_Formation 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex_Formation Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis mRNA mRNA mRNA->30S_subunit binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit binds Dup_721 This compound Dup_721->50S_subunit binds to Dup_721->Initiation_Complex_Formation inhibits

Caption: Mechanism of this compound action.

In Vitro and In Vivo Activity

This compound has demonstrated potent activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] Its efficacy extends to streptococci and Bacteroides fragilis.[8][9] The predominantly bacteriostatic action of this compound has been noted in several studies.[6][7] In vivo studies in mice have shown that this compound is protective against staphylococcal and streptococcal infections when administered orally or parenterally.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus2.02.0[5][10]
Methicillin-Resistant S. aureus (MRSA)2.04.0[10]
Staphylococcus epidermidis2.04.0[10]
Streptococcus pyogenes0.51.0[10]
Streptococcus pneumoniae0.51.0[10]
Enterococcus faecalis2.04.0[5][10]
Enterococcus faecium2.04.0[10]
Bacteroides fragilis4.04.0[8][9]

Table 2: 50% Inhibitory Concentration (IC50) of this compound for Macromolecular Synthesis

MacromoleculeIC50 (µg/mL)Bacterial StrainReference(s)
Protein Synthesis0.25Bacillus subtilis[2][3]
Protein Synthesis3.8Escherichia coli PLB-3252[1][4]
RNA Synthesis> 32Bacillus subtilis[2][3]
DNA Synthesis> 32Bacillus subtilis[2][3]
RNA Synthesis> 64Escherichia coli PLB-3252[1][4]
DNA Synthesis> 64Escherichia coli PLB-3252[1][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of novel antibiotic candidates. The following sections outline the key experimental protocols used in the evaluation of the this compound class of antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible bacterial growth, is a fundamental measure of antibiotic efficacy. The broth microdilution method is a standard procedure for determining the MIC.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From an overnight culture on a non-selective agar plate, select several morphologically similar colonies.

    • Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in broth to create a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Dispense equal volumes of the antibiotic dilutions into the wells of a microtiter plate.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[9]

Pulse-Labeling Assay for Protein Synthesis Inhibition

Pulse-labeling studies are used to specifically measure the rate of protein synthesis and the inhibitory effect of a compound.

Protocol: Pulse-Labeling with ³⁵S-Methionine

  • Bacterial Culture and Treatment:

    • Grow a bacterial culture to the mid-logarithmic phase in a minimal medium.

    • Add this compound at various concentrations to the cultures and incubate for a defined period.

  • Pulse Labeling:

    • Add a radioactive amino acid, typically ³⁵S-methionine, to each culture for a short period (e.g., 1-5 minutes) to label newly synthesized proteins.[6]

  • Chase and Precipitation:

    • Stop the labeling by adding an excess of non-radioactive methionine (a "chase").

    • Precipitate the total protein from the cells using an agent like trichloroacetic acid (TCA).

  • Quantification:

    • Wash the protein precipitates to remove unincorporated radioactive amino acids.

    • Measure the radioactivity of the precipitated protein using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the rate of protein synthesis.

Bacterial Cell-Free Protein Synthesis Assay

Cell-free systems allow for the direct assessment of an antibiotic's effect on the translational machinery without the complexities of a living cell.

Protocol: S30 Extract Cell-Free Protein Synthesis

  • Preparation of S30 Extract:

    • Grow a bacterial culture (e.g., E. coli) to the mid-log phase.

    • Harvest and wash the cells.

    • Lyse the cells using a method such as sonication or high-pressure homogenization to release the cellular contents.

    • Centrifuge the lysate at 30,000 x g to remove cell debris, resulting in the S30 extract which contains the necessary components for translation.

  • Cell-Free Reaction:

    • Combine the S30 extract with a reaction mixture containing amino acids, an energy source (ATP, GTP), salts, and a DNA template (a plasmid encoding a reporter protein like GFP).

    • Add varying concentrations of this compound to the reaction mixtures.

  • Incubation and Analysis:

    • Incubate the reactions at 37°C for a set period (e.g., 1-2 hours).

    • Analyze the amount of protein produced, for instance, by measuring the fluorescence of the reporter protein or by SDS-PAGE and autoradiography if a radiolabeled amino acid was included.

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the mechanism of action of a novel antibiotic like this compound.

Antibiotic_MoA_Workflow Start Initial_Screening Initial Screening (e.g., MIC) Start->Initial_Screening Macromolecular_Synthesis_Assay Macromolecular Synthesis Assay (Pulse Labeling) Initial_Screening->Macromolecular_Synthesis_Assay Active Compound Identify_Target_Pathway Identify Target Pathway (e.g., Protein Synthesis) Macromolecular_Synthesis_Assay->Identify_Target_Pathway Cell_Free_Assay Cell-Free System Assay Identify_Target_Pathway->Cell_Free_Assay Define_Specific_Target Define Specific Target (e.g., 50S Ribosome) Cell_Free_Assay->Define_Specific_Target End Define_Specific_Target->End

Caption: Experimental workflow for mechanism of action studies.

Conclusion

The this compound class of oxazolidinone antibiotics holds significant promise due to its novel mechanism of action and its effectiveness against challenging Gram-positive pathogens. A thorough understanding of its biochemical and microbiological properties, facilitated by the detailed experimental protocols outlined in this guide, is essential for the continued development of this and other new antibiotic classes. The provided data and methodologies offer a solid foundation for researchers and drug development professionals working to address the critical need for new antimicrobial therapies.

References

An In-depth Technical Guide on (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide and its Analogue DuP 721

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of the oxazolidinone antibacterial agent (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide and its well-studied analogue, DuP 721. Due to the limited availability of specific data for the (S)-enantiomer, this guide leverages the extensive research conducted on DuP 721, a closely related p-acetylphenyloxooxazolidinylmethylacetamide, to provide a thorough understanding of its chemical, pharmacological, and mechanistic attributes.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Related Oxazolidinones

PropertyValue (for DuP 721 or analogous structures)Reference
Molecular FormulaC13H14N2O4Inferred
Molecular Weight262.26 g/mol Inferred
AppearanceLikely a solidGeneral for oxazolidinones
SolubilityExpected to have limited aqueous solubilityGeneral for oxazolidinones
Stereochemistry(S)-enantiomer at C-5 of the oxazolidinone ringUser Request

Pharmacological Properties

DuP 721, a representative of the oxazolidinone class, demonstrates a potent and broad spectrum of activity against various Gram-positive bacteria, including strains resistant to other antibiotic classes.

In Vitro Antibacterial Activity

The in vitro efficacy of DuP 721 has been evaluated against a range of clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of its antibacterial potency.

Table 2: In Vitro Activity (MIC90) of DuP 721 Against Various Bacterial Strains

Bacterial StrainMIC90 (µg/mL)
Staphylococcal isolates1 to 4
Group D streptococci4
Bacteroides fragilis isolates4

MIC90: The minimum concentration required to inhibit the growth of 90% of the tested strains.

In Vivo Efficacy

DuP 721 has demonstrated significant protective effects in murine models of bacterial infections when administered orally or parenterally.

Table 3: In Vivo Efficacy (ED50) of DuP 721 in Mouse Infection Models

Infection ModelED50 (mg/kg)
Staphylococcal infections2 to 10
Streptococcal infections2 to 10

ED50: The dose that is effective in 50% of the tested population.

Mechanism of Action

Oxazolidinones, including DuP 721, exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage.[1] This unique mechanism of action is distinct from other classes of protein synthesis inhibitors.

The primary target of oxazolidinones is the 50S ribosomal subunit. By binding to the P site on the 50S subunit, they prevent the formation of the initiation complex, a crucial step for the commencement of protein synthesis.[2] Specifically, DuP 721 has been shown to inhibit protein synthesis with an IC50 of 0.25 µg/mL, while having minimal effect on DNA and RNA synthesis.[1] This targeted action precedes the elongation of the peptide chain.[1]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit P_site P Site A_site A Site 30S_subunit 30S Subunit Initiation_Complex_Formation Formation of Initiation Complex P_site->Initiation_Complex_Formation Blocks Oxazolidinone (S)-N-((3-(4-acetylphenyl)- 2-oxooxazolidin-5-yl)methyl)acetamide (DuP 721) Oxazolidinone->P_site Binds to Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibition of Starting_Material 4-Acetylaniline Intermediate_1 N-(4-acetylphenyl)carbamic acid benzyl ester Starting_Material->Intermediate_1 Benzyl chloroformate, Base Intermediate_2 (R)-3-(4-acetylphenyl)-5-(hydroxymethyl)oxazolidin-2-one Intermediate_1->Intermediate_2 (R)-Glycidyl butyrate, n-BuLi Intermediate_3 (R)-(3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate Intermediate_2->Intermediate_3 Methanesulfonyl chloride, Triethylamine Intermediate_4 (S)-5-(azidomethyl)-3-(4-acetylphenyl)oxazolidin-2-one Intermediate_3->Intermediate_4 Sodium azide Intermediate_5 (S)-5-(aminomethyl)-3-(4-acetylphenyl)oxazolidin-2-one Intermediate_4->Intermediate_5 Reduction (e.g., H2, Pd/C) Final_Product (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Intermediate_5->Final_Product Acetic anhydride Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Start Start Induce_Neutropenia Induce Neutropenia (optional) Start->Induce_Neutropenia Infect_Mice Infect Mouse Thigh with Bacteria Induce_Neutropenia->Infect_Mice Administer_Treatment Administer Test Compound at Various Doses Infect_Mice->Administer_Treatment Euthanize_and_Excise Euthanize Mice and Excise Thigh Muscle Administer_Treatment->Euthanize_and_Excise Homogenize_and_Dilute Homogenize Tissue and Perform Serial Dilutions Euthanize_and_Excise->Homogenize_and_Dilute Plate_and_Incubate Plate Dilutions and Incubate Homogenize_and_Dilute->Plate_and_Incubate Count_CFU Count Colony-Forming Units (CFU) Plate_and_Incubate->Count_CFU Analyze_Data Calculate ED50 Count_CFU->Analyze_Data End End Analyze_Data->End

References

Dup-721: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dup-721, a member of the oxazolidinone class of synthetic antibiotics, exhibits a potent and targeted spectrum of activity primarily against Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, involving the inhibition of a very early step in bacterial protein synthesis, distinguishes it from many other antibiotic classes. This document provides a comprehensive overview of the antibacterial spectrum of this compound, supported by quantitative in-vitro activity data. Detailed experimental methodologies for determining antimicrobial susceptibility are described, and the mechanism of action is visually represented through a logical workflow diagram. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

In-Vitro Antibacterial Spectrum of Activity

This compound demonstrates significant in-vitro activity against a wide range of clinically important Gram-positive pathogens. Its efficacy extends to strains resistant to other classes of antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA). The primary measure of in-vitro activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Susceptibility Data

The following tables summarize the MIC data for this compound against various Gram-positive bacteria. MIC values are presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In-Vitro Activity of this compound against Staphylococcus species

Organism (No. of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus1.0 - 2.02.0 - 4.0
Methicillin-Resistant S. aureus (MRSA)1.0 - 2.02.0 - 4.0
Staphylococcus epidermidis1.04.0
Staphylococcus saprophyticus1.01.0

Table 2: In-Vitro Activity of this compound against Streptococcus species

Organism (No. of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.5 - 1.01.0 - 4.0
Penicillin-Resistant S. pneumoniae1.04.0
Streptococcus pyogenes (Group A)0.51.0
Streptococcus agalactiae (Group B)1.02.0
Viridans Group Streptococci1.04.0

Table 3: In-Vitro Activity of this compound against Enterococcus species

Organism (No. of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis2.04.0
Enterococcus faecium2.04.0

Note: this compound is generally inactive against most Gram-negative bacteria and yeasts, with MICs often exceeding 100 µg/mL[1]. The compound has shown some activity against Bacteroides fragilis[1][2][3].

Mechanism of Action: Inhibition of Protein Synthesis Initiation

This compound exerts its antibacterial effect by targeting a very early and critical stage of bacterial protein synthesis.[4][5] It specifically inhibits the formation of the initiation complex, a crucial step for the ribosome to begin translating messenger RNA (mRNA) into protein.[4] Pulse-labeling studies have shown that this compound selectively inhibits protein synthesis, with a 50% inhibitory concentration (IC50) of 0.25 µg/mL in Bacillus subtilis, while having minimal effect on DNA and RNA synthesis at concentrations greater than 32 µg/mL.[6]

The following diagram illustrates the logical workflow of this compound's mechanism of action.

cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Action of this compound 30S_subunit 30S Ribosomal Subunit Initiation_Complex_Formation Formation of the 70S Initiation Complex 30S_subunit->Initiation_Complex_Formation mRNA mRNA mRNA->Initiation_Complex_Formation fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex_Formation Initiation_Factors Initiation Factors Initiation_Factors->Initiation_Complex_Formation Protein_Synthesis Protein Synthesis Proceeds Initiation_Complex_Formation->Protein_Synthesis No_Protein_Synthesis Protein Synthesis Arrested Dup_721 This compound Dup_721->Initiation_Complex_Formation Prevents formation Inhibition Inhibition

Caption: Logical workflow of this compound's inhibition of protein synthesis initiation.

Experimental Protocols

The in-vitro activity data for this compound is primarily generated through standardized antimicrobial susceptibility testing methods. The following sections detail the typical protocols for broth microdilution and agar dilution, which are commonly used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.

3.1.1. Materials

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

3.1.2. Procedure

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the analytical powder in a suitable solvent to a known high concentration.

  • Preparation of Microtiter Plates: Two-fold serial dilutions of the this compound stock solution are prepared in CAMHB directly in the wells of a 96-well microtiter plate to achieve the desired final concentration range. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

  • Inoculum Preparation: Several colonies of the test bacterium from a fresh agar plate are suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: The prepared microtiter plates are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, which are then inoculated with the test organisms.

3.2.1. Materials

  • This compound analytical powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

3.2.2. Procedure

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared as described for the broth microdilution method.

  • Preparation of Agar Plates: Molten MHA is cooled to 45-50°C. Appropriate volumes of the this compound stock solution are added to the molten agar to create a series of plates with two-fold dilutions of the antibiotic. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity as described previously. This is further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspensions using an inoculum replicating apparatus, which delivers a defined volume of each bacterial suspension to a specific location on the agar.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Quality Control

For both methods, quality control is performed using reference bacterial strains with known MIC values for the antimicrobial agent being tested (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212). The results are considered valid only if the MICs for the quality control strains fall within the established acceptable ranges.

Summary and Conclusion

This compound is a potent antibacterial agent with a focused spectrum of activity against Gram-positive bacteria, including strains that are resistant to other commonly used antibiotics. Its mechanism of action, the inhibition of protein synthesis at the initiation stage, represents a significant target for antibacterial drug development. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in the field of infectious diseases and antimicrobial drug discovery. Further investigation into the clinical efficacy and safety of this compound and other oxazolidinones is warranted to address the ongoing challenge of antimicrobial resistance.

References

In Vitro Activity of Dup-721: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro activity of Dup-721, a member of the oxazolidinone class of synthetic antibacterial agents. The following sections present a comprehensive summary of its efficacy against a range of Gram-positive bacteria, detailed experimental protocols for assessing its activity, and a visual representation of its mechanism of action.

Quantitative Antimicrobial Activity

This compound has demonstrated significant in vitro activity against a wide spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1][2][3] The tables below summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various clinically relevant Gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of this compound Against Staphylococci
Bacterial SpeciesNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (including methicillin-resistant strains)1672.0 - 4.01.0 - 4.01.1 - 16
Staphylococcus epidermidisNot SpecifiedNot Specified1.0Not Specified
Coagulase-negative staphylococciNot SpecifiedNot Specified1.0Not Specified

Data compiled from multiple sources.[1][2][4][5]

Table 2: In Vitro Activity of this compound Against Streptococci and Other Gram-Positive Bacteria
Bacterial SpeciesNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus faecalis (Group D)Not SpecifiedNot Specified4.0Not Specified
Beta-hemolytic streptococci (Group A)Not SpecifiedNot Specified0.5Not Specified
Hemolytic streptococci (Groups A, B, C, F, G)Not SpecifiedNot Specified≤1.0Not Specified
Viridans group streptococciNot SpecifiedNot Specified2.0Not Specified
Penicillin-resistant Streptococcus pneumoniaeNot SpecifiedNot Specified4.0Not Specified
Listeria monocytogenesNot SpecifiedInhibitedNot SpecifiedNot Specified
Corynebacterium group JKNot SpecifiedInhibitedNot SpecifiedNot Specified

Data compiled from multiple sources.[1][4][5][6]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6][7] Pulse labeling studies in Bacillus subtilis have shown that this compound specifically inhibits protein synthesis, with a 50% inhibitory concentration (IC₅₀) of 0.25 µg/mL, while having minimal effect on DNA and RNA synthesis at concentrations up to 32 µg/mL.[7] Unlike other protein synthesis inhibitors such as chloramphenicol, tetracycline, and hygromycin B, this compound does not inhibit the peptide chain elongation process in cell-free systems.[7] This suggests that its mechanism of action targets a step preceding peptide chain elongation in the bacterial ribosome.[7]

Mechanism of Action of this compound Bacterial Ribosome Bacterial Ribosome Initiation Initiation Bacterial Ribosome->Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Protein Synthesis Protein Synthesis Termination->Protein Synthesis Dup_721 Dup_721 Dup_721->Initiation Inhibits

Caption: this compound inhibits bacterial protein synthesis at the initiation stage.

Experimental Protocols

The following section outlines the methodologies employed in the in vitro evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method was a primary technique used to determine the MIC of this compound against various bacterial strains.[8]

1. Media Preparation:

  • Mueller-Hinton agar (MHA) was the standard medium for facultative anaerobic organisms.[8]

  • For fastidious organisms like beta-hemolytic streptococci, MHA was supplemented with 5% lysed horse blood.[8]

2. Antibiotic Plate Preparation:

  • A stock solution of this compound was prepared.

  • Serial twofold dilutions of this compound were made and added to molten MHA to achieve the desired final concentrations.

  • The agar was then poured into petri dishes and allowed to solidify.

  • A control plate containing no antibiotic was also prepared.

3. Inoculum Preparation:

  • Bacterial strains were grown overnight in a suitable broth medium.

  • The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum was then diluted to yield a final concentration for inoculation.

4. Inoculation:

  • A multipoint inoculator was used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.

5. Incubation:

  • The inoculated plates were incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

6. MIC Determination:

  • The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria.

Agar Dilution MIC Testing Workflow A Prepare Serial Dilutions of this compound B Add Dilutions to Molten Agar A->B C Pour Agar Plates B->C E Inoculate Plates C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate Plates E->F G Read and Record MIC F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Bacterial Strains

The bacterial strains utilized in these studies were primarily clinical isolates obtained from various medical centers, ensuring the clinical relevance of the susceptibility data.[8] Reference strains from collections such as the American Type Culture Collection (ATCC) were also included for quality control.[8]

This guide provides a foundational understanding of the in vitro profile of this compound. For further detailed analysis, consulting the primary research articles is recommended.

References

The Efficacy of Dup-721 Against Anaerobic Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effectiveness of Dup-721, an oxazolidinone antibiotic, against a range of anaerobic bacteria. The document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key processes to offer a comprehensive resource for the scientific community.

Executive Summary

This compound, a member of the oxazolidinone class of antibiotics, demonstrates notable in vitro activity against a variety of anaerobic bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, a distinct pathway that confers effectiveness against strains resistant to other antibiotic classes. This guide consolidates the available data on the susceptibility of key anaerobic genera to this compound and related oxazolidinones, outlines the standardized methodologies for assessing this activity, and visually represents the compound's mode of action and the experimental workflow for its evaluation.

Quantitative Susceptibility Data

The in vitro efficacy of this compound and other oxazolidinones against anaerobic bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the available MIC data for this compound and the broader oxazolidinone class against clinically relevant anaerobic bacteria.

Table 1: In Vitro Activity of this compound Against Bacteroides fragilis

AntibioticNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound--8-
Mean MICMultiple8.3--

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 2: In Vitro Activity of Oxazolidinones Against Various Anaerobic Bacteria

OrganismAntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Bacteroides spp.Linezolid---2-8[1]
Clostridium spp.Linezolid/Eperezolid---≤0.25-8[1]
Clostridium difficileLinezolid7--≥16[1]
Fusobacterium spp.Linezolid/Eperezolid---≤0.25-0.5[1]
Fusobacterium necrophorumLinezolid34-0.25-[2][3]
Fusobacterium nucleatumLinezolid20-0.25-[2][3]
Fusobacterium variumLinezolid18-0.75-[2][3]
Fusobacterium mortiferumLinezolid8-0.19-[2][3]
Peptostreptococcus spp.Linezolid/Eperezolid---≤0.25-1[1]

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting a very early stage of bacterial protein synthesis.[4][5] It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, which is a crucial step for the translation of messenger RNA (mRNA) into proteins. Specifically, it is believed to interfere with the binding of the initiator fMet-tRNA to the ribosome.[4][5] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors that act on different steps of the process.

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 70S_initiation_complex 70S Initiation Complex 30S_subunit->70S_initiation_complex forms 50S_subunit 50S Subunit 50S_subunit->70S_initiation_complex joins Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis proceeds to mRNA mRNA mRNA->30S_subunit binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit binds Dup_721 This compound Dup_721->Inhibition Inhibition->70S_initiation_complex inhibits formation

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro activity of this compound against anaerobic bacteria is performed using standardized methods, primarily the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Susceptibility Testing

This method is considered the gold standard for susceptibility testing of anaerobic bacteria.

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is prepared.

  • Antibiotic Dilution Series: A series of agar plates containing twofold dilutions of this compound are prepared. A control plate with no antibiotic is also included.

  • Inoculum Preparation: A standardized inoculum of the test anaerobic bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is typically done by suspending colonies from a 24-48 hour culture in a suitable broth.

  • Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension using a multipoint replicator.

  • Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Start Start Prepare_Media Prepare supplemented Brucella agar Start->Prepare_Media Prepare_Plates Prepare agar plates with serial dilutions of this compound Prepare_Media->Prepare_Plates Inoculate Inoculate plates with bacterial suspension Prepare_Plates->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate anaerobically (48h, 35-37°C) Inoculate->Incubate Read_MIC Read MIC as lowest concentration with no growth Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for agar dilution susceptibility testing.

Discussion

The available data indicates that this compound possesses significant in vitro activity against a range of anaerobic bacteria, particularly Gram-positive anaerobes and the Gram-negative Bacteroides fragilis group. The broader oxazolidinone class, represented by linezolid, also demonstrates good activity against Fusobacterium and Peptostreptococcus species. This positions this compound as a potentially valuable agent in the treatment of anaerobic and mixed anaerobic/aerobic infections. Its unique mechanism of action, inhibiting protein synthesis at the initiation stage, makes it an attractive option, especially in cases where resistance to other antibiotic classes is a concern.

Conclusion

This compound is an effective inhibitor of a range of anaerobic bacteria in vitro. Its potent activity, coupled with a novel mechanism of action, underscores its potential as a therapeutic agent for anaerobic infections. Further clinical investigation is warranted to fully elucidate its in vivo efficacy and clinical utility. This technical guide provides a foundational understanding for researchers and drug development professionals working on the advancement of new antimicrobial agents.

References

The Core Mechanism of Dup-721: An In-Depth Technical Guide to its Inhibition of Bacterial Protein Synthesis Initiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup-721, a member of the oxazolidinone class of synthetic antibacterial agents, exhibits potent activity primarily against Gram-positive bacteria, including multi-drug resistant strains.[1][2] Its unique mode of action, which distinguishes it from many other classes of antibiotics, involves the specific inhibition of a very early and critical stage of bacterial protein synthesis: the initiation phase. This technical guide provides a comprehensive overview of the mechanism of this compound, detailing its effects on macromolecular synthesis, its specific target within the bacterial ribosome, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Targeting the Initiation Complex

The primary antibacterial effect of this compound stems from its ability to selectively halt protein synthesis. Pulse-labeling studies in both Bacillus subtilis and a membrane-defective strain of Escherichia coli (PLB-3252) have demonstrated that this compound potently inhibits the incorporation of amino acids into proteins, while having a significantly lesser effect on DNA and RNA synthesis.[1][3][4] This specificity points towards a direct interaction with the translational machinery.

Further investigations using cell-free systems have pinpointed the exact stage of protein synthesis that is inhibited. This compound does not impede peptide chain elongation or termination.[3] However, cell extracts prepared from bacteria growth-arrested with this compound show a marked defect in initiation-dependent polypeptide synthesis when directed by a natural mRNA template, such as that from the MS2 bacteriophage.[1][2][4] Conversely, these extracts remain competent in polypeptide synthesis that is dependent on fMet-tRNA(fMet) and stimulated by a synthetic poly(G,U) template, a process that bypasses the initial steps of mRNA binding and initiation complex formation.[1][2]

This crucial finding indicates that this compound's primary action occurs at a step preceding the formation of the 30S initiation complex, specifically by interfering with the binding of the initiator fMet-tRNA to the 30S ribosomal subunit.[1][2]

The Binding Site: Peptidyl Transferase Center of the 50S Subunit

While initial studies pointed to an early initiation event, the precise binding site of this compound has been elucidated through studies of other oxazolidinones, such as linezolid. Crystallographic and footprinting data reveal that oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically within the A-site pocket.[2][3][5] This binding site is composed of universally conserved nucleotides of the 23S rRNA.[3][5] By occupying this critical location, this compound is thought to perturb the correct positioning of the initiator tRNA in the P-site, thereby preventing the formation of a functional 70S initiation complex and halting protein synthesis before it can begin.[2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various bacterial systems. The following table summarizes key quantitative data.

ParameterOrganism/SystemValueReference(s)
IC50 (Protein Synthesis) Bacillus subtilis0.25 µg/mL[3][4]
IC50 (Protein Synthesis) E. coli PLB-3252 (membrane-defective)3.8 µg/mL[1][4]
IC50 (RNA & DNA Synthesis) Bacillus subtilis> 32 µg/mL[3][4]
IC50 (RNA & DNA Synthesis) E. coli PLB-3252 (membrane-defective)> 64 µg/mL[1][4]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the logical flow of the key experiments used to determine this mechanism.

Dup721_Mechanism cluster_Initiation Bacterial Protein Synthesis Initiation cluster_Dup721 This compound Action 30S_subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_subunit->30S_IC binds mRNA mRNA mRNA->30S_IC binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_IC binds 70S_IC 70S Initiation Complex 30S_IC->70S_IC associates with 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_IC Elongation Peptide Chain Elongation 70S_IC->Elongation Dup721 This compound PTC Peptidyl Transferase Center (50S A-site) Dup721->PTC Binds to Inhibition Inhibition of fMet-tRNA positioning PTC->Inhibition Inhibition->30S_IC Prevents proper formation

Caption: Proposed mechanism of this compound action on bacterial protein synthesis initiation.

Experimental_Workflow cluster_WholeCell Whole Cell Assays cluster_CellFree Cell-Free Assays Pulse_Labeling Pulse-Labeling with Radiolabeled Amino Acids (E. coli PLB-3252) Measure_Incorporation Measure Incorporation into Protein, DNA, and RNA Pulse_Labeling->Measure_Incorporation Conclusion1 Conclusion: This compound selectively inhibits protein synthesis Measure_Incorporation->Conclusion1 S30_Extract Prepare S-30 Cell-Free Extract from this compound Treated and Untreated Cells Conclusion1->S30_Extract Leads to further investigation MS2_Assay In Vitro Translation with MS2 RNA (Initiation-Dependent) S30_Extract->MS2_Assay PolyGU_Assay In Vitro Translation with Poly(G,U) + fMet-tRNA (Initiation-Independent) S30_Extract->PolyGU_Assay Result_MS2 Result: Inhibition Observed MS2_Assay->Result_MS2 Result_PolyGU Result: No Inhibition PolyGU_Assay->Result_PolyGU Conclusion2 Conclusion: This compound inhibits an early step of initiation Result_MS2->Conclusion2 Result_PolyGU->Conclusion2

Caption: Logical workflow of experiments to determine the mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Pulse-Labeling for Macromolecular Synthesis Inhibition

This protocol is adapted from the methods used to determine the IC50 of this compound on protein, RNA, and DNA synthesis in E. coli PLB-3252.

a. Bacterial Growth and Preparation:

  • Grow E. coli PLB-3252 in a minimal essential medium to an optical density at 600 nm (OD600) of 0.4.

  • Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed medium to the same OD600.

b. Pulse-Labeling:

  • Aliquot the cell suspension into separate tubes.

  • Add varying concentrations of this compound to the tubes and incubate for a specified period (e.g., 10 minutes) at 37°C.

  • To measure protein synthesis, add a radiolabeled amino acid (e.g., [³H]leucine) to a final concentration of 1 µCi/mL and incubate for 2 minutes.

  • To measure DNA synthesis, add [³H]thymidine to a final concentration of 1 µCi/mL and incubate for 2 minutes.

  • To measure RNA synthesis, add [³H]uridine to a final concentration of 1 µCi/mL and incubate for 2 minutes.

c. Sample Processing and Analysis:

  • Stop the incorporation by adding an equal volume of cold 10% trichloroacetic acid (TCA).

  • Incubate on ice for 30 minutes to precipitate macromolecules.

  • Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Wash the filters extensively with cold 5% TCA, followed by a wash with 70% ethanol.

  • Dry the filters and determine the amount of incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to a no-drug control and determine the IC50 value.

Preparation of S-30 Cell-Free Extract

This protocol outlines the preparation of a cell-free extract from E. coli for in vitro translation assays.

a. Cell Growth and Harvesting:

  • Grow E. coli MRE600 in a rich medium (e.g., LB broth) to mid-log phase (OD600 ≈ 0.8-1.0).

  • Rapidly cool the culture by pouring it over crushed ice.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with a cold buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

b. Cell Lysis and Extract Preparation:

  • Resuspend the washed cell pellet in a minimal volume of the same buffer.

  • Lyse the cells using a French press at high pressure (e.g., 10,000-12,000 psi).

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (this is the S-30 extract).

  • Incubate the S-30 extract under conditions that allow for the degradation of endogenous mRNA and DNA (pre-incubation).

  • Dialyze the pre-incubated extract against the same buffer to remove small molecules.

  • Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Aliquot the final S-30 extract and store it at -80°C.

In Vitro Translation Assays

These protocols describe the use of the S-30 cell-free extract to measure protein synthesis with different mRNA templates.

a. Initiation-Dependent Translation with MS2 Bacteriophage RNA:

  • Prepare a reaction mixture containing the S-30 extract from this compound treated or untreated cells, ATP, GTP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a mixture of all 20 amino acids (one of which is radiolabeled, e.g., [³⁵S]methionine), and MS2 bacteriophage RNA as the template.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Process the samples for scintillation counting as described in the pulse-labeling protocol to quantify the amount of newly synthesized protein.

b. Initiation-Independent Polypeptide Synthesis with Poly(G,U):

  • Prepare a reaction mixture similar to the MS2 assay, but replace the MS2 RNA with poly(G,U) as the template.

  • Crucially, supplement this reaction with purified fMet-tRNA(fMet).

  • Incubate and process the samples as described for the MS2 assay.

  • Compare the level of polypeptide synthesis in extracts from this compound treated and untreated cells.

Conclusion

This compound represents a significant class of antibacterial agents that function by inhibiting the initiation of bacterial protein synthesis. Its specific targeting of an early, essential step in this fundamental cellular process provides a powerful mechanism for combating bacterial infections. The experimental evidence, gathered through a combination of whole-cell and cell-free assays, clearly demonstrates that this compound prevents the formation of a functional initiation complex. While its precise binding site is inferred from studies on other oxazolidinones, the functional consequence of this interaction is a potent and selective blockade of protein synthesis. This in-depth understanding of this compound's mechanism of action is crucial for the continued development of novel oxazolidinone antibiotics and for strategies to overcome potential resistance.

References

The Pharmacokinetics and Pharmacodynamics of Dup-721: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup-721, with the chemical name (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, is a member of the oxazolidinone class of synthetic antibacterial agents. Developed by DuPont, it emerged as a promising candidate for treating infections caused by Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to serve as a resource for researchers and professionals in the field of drug development. While detailed pharmacokinetic parameters and specific experimental protocols are not extensively available in public literature, this document synthesizes the existing data to offer a thorough understanding of this compound's biological profile.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its potent antibacterial activity against a range of Gram-positive pathogens and its specific mechanism of action targeting bacterial protein synthesis.

In Vitro Antibacterial Activity

This compound has demonstrated significant in vitro activity against various clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its activity is generally bacteriostatic. The minimum inhibitory concentration (MIC) is a key parameter for assessing the in vitro potency of an antibiotic. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for this compound against several bacterial species.

Table 1: In Vitro Activity of this compound against Staphylococci [1][2][3][4]

OrganismNumber of IsolatesMIC90 (µg/mL)
Staphylococcus aureus (all)Not Specified1.0 - 4.0
Staphylococcus aureus (methicillin-susceptible)Not Specified2.0
Staphylococcus aureus (methicillin-resistant)Not Specified1.0 - 4.0
Staphylococcus epidermidisNot Specified1.0 - 4.0
Coagulase-negative staphylococciNot Specified1.0

Table 2: In Vitro Activity of this compound against Streptococci and other Gram-Positive Organisms [1][2][3][4]

OrganismNumber of IsolatesMIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-resistant)Not Specified4.0
Beta-hemolytic streptococci (Group A)Not Specified0.5
Group D streptococci (Enterococcus spp.)Not Specified4.0
Streptococcus faecalisNot Specified2.0 - 4.0
Streptococcus faeciumNot Specified4.0
Viridans group streptococciNot Specified2.0
Listeria monocytogenesNot SpecifiedNot Specified
Corynebacterium group JKNot SpecifiedNot Specified

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria [1][2][4]

OrganismNumber of IsolatesMIC90 (µg/mL)
Bacteroides fragilisNot Specified4.0 - 8.0
Anaerobic cocciNot SpecifiedNot Specified
Clostridium spp. (including C. difficile)Not SpecifiedNot Specified
Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting a very early stage of bacterial protein synthesis.[5][6] Unlike many other protein synthesis inhibitors that target peptide chain elongation, this compound prevents the formation of the initiation complex.[5][6] Specifically, it is believed to interfere with the binding of fMet-tRNA to the 30S ribosomal subunit, a crucial step for the initiation of translation.[5] This unique mechanism of action contributes to its lack of cross-resistance with other classes of antibiotics that target protein synthesis.[7]

The following diagram illustrates the proposed mechanism of action of this compound.

Dup-721_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex Formation of Initiation Complex 50S_subunit 50S Subunit 70S_Ribosome Functional 70S Ribosome mRNA mRNA mRNA->30S_subunit binds fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit binds This compound This compound This compound->30S_subunit inhibits binding of fMet-tRNA Initiation_Complex->70S_Ribosome Protein_Synthesis Protein Synthesis 70S_Ribosome->Protein_Synthesis MIC_Determination_Workflow Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Drug_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

References

In-Depth Technical Guide: Dup-721 (CAS RN: 104421-21-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup-721, with the chemical name (S)-N-[[3-(4-acetylphenyl)-2-oxooxazolidin-5-yl]methyl]acetamide, is a synthetic antibacterial agent belonging to the oxazolidinone class.[1][2] This class of antibiotics is significant for its novel mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage.[3][4] this compound has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, including strains resistant to other antibiotic classes.[2][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and a summary of its in vitro and in vivo activities.

Chemical Properties and Synthesis

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 104421-21-8
Molecular Formula C₁₄H₁₆N₂O₄
Molecular Weight 276.29 g/mol
IUPAC Name (S)-N-[[3-(4-acetylphenyl)-2-oxooxazolidin-5-yl]methyl]acetamide
Synonyms DuP 721, (S)-N-[[3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
Appearance Solid
Representative Synthesis
  • Formation of a Phenyl Carbamate Intermediate: The synthesis would likely begin with a substituted aniline, in this case, 4-aminoacetophenone. This starting material would be reacted to form a carbamate, a crucial precursor for the oxazolidinone ring.

  • Epoxide Ring Opening and Cyclization: The carbamate intermediate would then react with an appropriate chiral epoxide, such as (R)-glycidyl butyrate, in the presence of a strong base like n-butyllithium. This reaction opens the epoxide ring and is followed by an intramolecular cyclization to form the chiral oxazolidinone ring system.

  • Introduction of the Acetamidomethyl Side Chain: The final step involves the introduction of the acetamidomethyl side chain at the C-5 position of the oxazolidinone ring. This is typically achieved through a series of reactions, including the conversion of a hydroxymethyl intermediate to a leaving group (e.g., mesylate or tosylate), followed by displacement with an azide, reduction of the azide to an amine, and subsequent acetylation to yield the final product, this compound.

G

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting a very early stage of bacterial protein synthesis.[3][4] Unlike many other protein synthesis inhibitors that act on later stages like elongation or termination, this compound prevents the formation of the initiation complex.[3] This complex, consisting of the 30S ribosomal subunit, mRNA, and initiator fMet-tRNA, is essential for the commencement of protein synthesis. By blocking the formation of this complex, this compound effectively halts the production of bacterial proteins, leading to a bacteriostatic effect.[2]

G

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its activity is generally bacteriostatic.[2] The minimum inhibitory concentrations (MICs) for 90% of strains (MIC₉₀) are summarized in the table below.

Table 2: In Vitro Activity of this compound Against Various Bacterial Strains

Bacterial SpeciesMIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (including MRSA)1 - 4[1][5]
Coagulase-negative staphylococci1 - 4[1]
Group D streptococci4[5]
Bacteroides fragilis4[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically determined using the broth microdilution method as standardized by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: Serial twofold dilutions of the this compound stock solution are made in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculum Preparation: The bacterial strains to be tested are grown overnight on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

G

In Vivo Activity

This compound has demonstrated efficacy in murine models of bacterial infection when administered both orally and parenterally.[5]

Table 3: In Vivo Efficacy of this compound in Mouse Infection Models

Infection ModelPathogenAdministration RouteED₅₀ (mg/kg)Reference(s)
Systemic InfectionStaphylococcus aureusOral2 - 10[5]
Systemic InfectionStreptococcal speciesOral2 - 10[5]
Experimental Protocol: Mouse Systemic Infection Model
  • Animal Model: Typically, female CF-1 mice or a similar strain are used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus or a streptococcal strain) suspended in a suitable medium like hog gastric mucin to enhance virulence.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% aqueous methylcellulose) and administered orally via gavage at various doses at specified time points post-infection (e.g., 1 and 5 hours after infection).

  • Observation: The animals are observed for a defined period (e.g., 7-14 days), and mortality is recorded.

  • ED₅₀ Calculation: The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected animals from death, is calculated using statistical methods such as the probit analysis.

G

Conclusion

This compound is a promising oxazolidinone antibacterial agent with a unique mechanism of action that targets the initiation of bacterial protein synthesis. Its potent in vitro activity against a range of Gram-positive pathogens, including resistant strains, coupled with its demonstrated in vivo efficacy, highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing key data and outlining the experimental methodologies used to characterize this compound. Further research and development in this area could lead to new and effective treatments for challenging bacterial infections.

References

Foundational Studies on the Efficacy of Tebanicline (Dup-721/ABT-594): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational efficacy studies of Tebanicline, also known as ABT-594, a potent nicotinic acetylcholine receptor (nAChR) agonist. The document collates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to offer a comprehensive resource for researchers in pain therapeutics.

Core Mechanism of Action

Tebanicline is a selective agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR).[[“]][2] Its analgesic properties are primarily mediated through the activation of these receptors in the central nervous system.[3] Agonism of α4β2* nAChRs is understood to modulate pain signaling by influencing the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][4] This activation of descending inhibitory pathways in the spinal cord is a key component of its antinociceptive effects.[3]

Signaling Pathway of Tebanicline

Tebanicline Signaling Pathway Tebanicline Tebanicline (ABT-594) nAChR α4β2 Nicotinic Acetylcholine Receptor Tebanicline->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Induces conformational change CationInflux Cation Influx (Na+, Ca2+) IonChannel->CationInflux Depolarization Neuronal Depolarization CationInflux->Depolarization NTRelease Neurotransmitter Release Modulation (e.g., NE, DA) Depolarization->NTRelease DescendingInhibition Activation of Descending Inhibitory Pain Pathways NTRelease->DescendingInhibition Analgesia Analgesic Effect DescendingInhibition->Analgesia Clinical_Trial_Workflow Screening Patient Screening (N=266 with DPNP) Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo Group Randomization->Placebo Dose1 Tebanicline 150 µg BID Randomization->Dose1 Dose2 Tebanicline 225 µg BID Randomization->Dose2 Dose3 Tebanicline 300 µg BID Randomization->Dose3 Titration 7-Day Dose Titration Placebo->Titration Dose1->Titration Dose2->Titration Dose3->Titration Treatment 6-Week Fixed-Dose Treatment Titration->Treatment Endpoint Final Evaluation - Primary: Pain Score (0-10 PRS) - Secondary: Safety (AEs) Treatment->Endpoint

References

Methodological & Application

Application Notes and Protocols for Dup-721 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Dup-721, an antibacterial agent that inhibits protein synthesis. The provided methodologies are based on established standards for antimicrobial susceptibility testing.

Introduction

This compound is an investigational antibacterial agent belonging to the oxazolidinone class. It exerts its antimicrobial effect by inhibiting an early stage of bacterial protein synthesis.[1][2] Specifically, it acts before the formation of the initiation complex involving fMet-tRNA and the 30S ribosomal subunit.[1] This mechanism makes it effective primarily against Gram-positive bacteria.[1] Accurate determination of the MIC is a critical step in evaluating the in vitro potency of new antimicrobial agents like this compound and is essential for drug development and resistance monitoring. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4]

Mechanism of Action of this compound

Pulse labeling studies have shown that this compound selectively inhibits protein synthesis in bacteria.[1][2] In Bacillus subtilis, the IC50 for protein synthesis was found to be 0.25 µg/mL, while for DNA and RNA synthesis, it was greater than 32 µg/mL.[2] Similarly, in a membrane-defective strain of Escherichia coli, the 50% inhibitory concentration for protein synthesis was 3.8 µg/mL, compared to over 64 µg/mL for DNA and RNA synthesis.[1] The primary mode of action is the inhibition of an early event in the initiation of protein synthesis.[1]

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex Initiation Complex (30S-mRNA-fMet-tRNA) 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 70S_ribosome 70S Ribosome 50S_subunit->70S_ribosome Protein_Synthesis Protein Synthesis 70S_ribosome->Protein_Synthesis Initiates mRNA mRNA mRNA->30S_subunit Binds to fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit Binds to Initiation_Complex->50S_subunit Joins to form Dup_721 This compound Dup_721->Initiation_Complex Inhibits formation of

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution MIC Testing

This protocol details the broth microdilution method for determining the MIC of this compound. This method is widely used for its efficiency and conservation of reagents.[5] The procedure should be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

Materials
  • This compound reference powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3][9]

  • Bacterial strains (e.g., reference strains from ATCC)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)[10]

Procedure
  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution. The solvent should be chosen based on the solubility of this compound and should not affect bacterial growth at the final concentration used.

    • Sterilize the stock solution by filtration if necessary.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.[11]

    • The final volume in each well should be 50-100 µL.[5] The concentration range should be selected to encompass the expected MIC of the test organisms.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.[10]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (OD at 625 nm of 0.08-0.10).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][11]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[12]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).[11]

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4][11]

cluster_prep Preparation cluster_assay Assay prep_dup Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions in 96-Well Plate prep_dup->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Broth microdilution MIC testing workflow.

Data Presentation

The MIC values should be recorded in µg/mL. Results are typically presented in a tabular format for easy comparison of the activity of this compound against different bacterial strains.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus29213[Insert Value]
Enterococcus faecalis29212[Insert Value]
Streptococcus pneumoniae49619[Insert Value]
[Additional Strain][ATCC Number][Insert Value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Quality Control

To ensure the accuracy and reproducibility of the MIC results, it is crucial to include quality control (QC) strains with known MIC values in each run.[13] The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI.

Interpretation of Results

The clinical significance of the MIC values is determined by comparing them to established breakpoints.[3] Breakpoints are specific concentrations that categorize a microorganism as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established by regulatory bodies like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3] As this compound is an investigational agent, official breakpoints may not yet be established. In a research and development setting, the MIC values themselves are used to compare the potency of this compound to other compounds and to monitor for the development of resistance.

References

Application Notes and Protocols for the Use of Dup-721 in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup-721 is a member of the oxazolidinone class of synthetic antibacterial agents. Like other compounds in this class, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] Specifically, oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial early step in protein synthesis.[3][4] This unique mechanism of action means there is no cross-resistance with other classes of antibiotics.[5] this compound has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant streptococci.[5] Preclinical evaluation in animal models is a critical step in the development of new antibacterial agents like this compound. This document provides detailed application notes and protocols for the use of this compound in murine models of bacterial infection, based on available preclinical data.

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in systemic murine infection models. The following tables summarize the available quantitative data for this compound and provide a comparison with other relevant antibiotics.

Table 1: In Vivo Efficacy of this compound in Murine Systemic Infection Models

Bacterial StrainInfection ModelRoute of Administration50% Effective Dose (ED50) in mg/kgComparator DrugComparator ED50 (mg/kg)Reference
Staphylococcus aureusSystemicOral2 - 10Vancomycin2 - 12[5]
Staphylococcus aureusSystemicParenteral2 - 10Vancomycin2 - 12[5]
Streptococcus pyogenesSystemicOral2 - 10Vancomycin2 - 12[5]
Streptococcus pyogenesSystemicParenteral2 - 10Vancomycin2 - 12[5]

Table 2: Comparative In Vivo Efficacy of Other Oxazolidinones in Murine Infection Models

CompoundBacterial StrainInfection ModelRoute of AdministrationEfficacy Metric (mg/kg)ValueReference
LinezolidS. aureus (MSSA)Thigh InfectionSubcutaneousStatic Dose133 - 167[6]
LinezolidS. pneumoniaeThigh InfectionSubcutaneousStatic Dose22.2 - 97.1[6]
AM-7359S. aureus (MSSA)Organ BurdenOralED994.9[7]
AM-7359S. aureus (MSSA)Organ BurdenIntravenousED996.3[7]
RWJ-416457S. aureus (MSSA)Systemic InfectionOralED501.5 - 5[8]
RWJ-416457S. pneumoniaeRespiratory InfectionOralED503.1 - 18[8]

Experimental Protocols

The following are detailed protocols for establishing murine models of bacterial infection suitable for evaluating the efficacy of this compound. These protocols are synthesized from established methodologies in the field.[9][10][11]

Protocol 1: Murine Systemic Infection Model for Staphylococcus aureus

This model is designed to assess the efficacy of an antimicrobial agent in a lethal systemic infection.

Materials:

  • This compound

  • Vehicle for drug formulation (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Staphylococcus aureus strain (e.g., a clinical isolate or a reference strain like ATCC 25923)

  • Tryptic Soy Broth (TSB)

  • Sterile 0.9% saline

  • Gastric mucin (5% w/v in sterile saline, autoclaved)

  • Female BALB/c mice (6-8 weeks old)

  • Syringes and needles (27-gauge for injection)

  • Oral gavage needles

  • Standard laboratory equipment for microbiology and animal handling

Procedure:

  • Bacterial Inoculum Preparation: a. Culture S. aureus in TSB overnight at 37°C with shaking. b. Harvest the bacteria by centrifugation and wash twice with sterile saline. c. Resuspend the bacterial pellet in sterile saline to the desired concentration (typically 1 x 10⁸ to 1 x 10⁹ CFU/mL). The exact concentration should be determined in preliminary studies to establish a lethal dose. d. Just prior to infection, mix the bacterial suspension 1:1 with 5% gastric mucin to enhance virulence. The final inoculum will contain the desired CFU in 0.5 mL.

  • Infection: a. Administer 0.5 mL of the bacterial-mucin suspension intraperitoneally (IP) to each mouse.

  • Drug Administration: a. Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired dosage levels. b. Administer this compound at various doses (e.g., 1, 5, 10, 25, 50 mg/kg) to different groups of mice. c. For oral administration, use an oral gavage needle. For parenteral administration, inject subcutaneously or intraperitoneally. d. Treatment can be initiated at a set time post-infection (e.g., 1 hour) and may be given as a single dose or multiple doses over a specified period (e.g., once or twice daily for 2-5 days).

  • Observation and Endpoint: a. Monitor the mice for signs of illness and mortality for a period of 7-14 days. b. The primary endpoint is survival. The 50% effective dose (ED50) can be calculated from the survival data using probit analysis.

Protocol 2: Murine Thigh Infection Model for Streptococcus pyogenes

This localized infection model allows for the quantification of bacterial burden in a specific tissue.

Materials:

  • This compound

  • Vehicle for drug formulation

  • Streptococcus pyogenes strain (e.g., a clinical isolate)

  • Todd-Hewitt Broth (THB) supplemented with yeast extract

  • Sterile 0.9% saline

  • Female Swiss Webster mice (6-8 weeks old)

  • Cyclophosphamide (to induce neutropenia)

  • Syringes and needles (27-gauge for injection)

  • Tissue homogenizer

  • Blood agar plates

Procedure:

  • Induction of Neutropenia (Optional but recommended for a robust infection): a. Administer cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) via intraperitoneal injection to render the mice neutropenic.

  • Bacterial Inoculum Preparation: a. Grow S. pyogenes in THB to mid-log phase. b. Harvest and wash the bacteria as described in Protocol 1. c. Resuspend the bacteria in sterile saline to a concentration of approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Infection: a. Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind leg of each mouse.

  • Drug Administration: a. Administer this compound at various doses as described in Protocol 1. b. Initiate treatment 2 hours post-infection.

  • Assessment of Bacterial Burden: a. At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in a known volume of sterile saline. d. Perform serial dilutions of the homogenate and plate on blood agar to determine the number of colony-forming units (CFU) per gram of tissue. e. Efficacy is determined by the reduction in bacterial load compared to the vehicle-treated control group.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Mechanism of Action of this compound 30S_subunit 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Dup721 This compound Dup721->50S_subunit Inhibits Binding

Caption: Mechanism of action of this compound.

cluster_1 Systemic Infection Model Workflow Start Start Bacterial_Culture Overnight Bacterial Culture (e.g., S. aureus) Start->Bacterial_Culture Inoculum_Prep Prepare Inoculum (Wash, Resuspend, Mix with Mucin) Bacterial_Culture->Inoculum_Prep Infection Intraperitoneal Injection of Mice Inoculum_Prep->Infection Treatment Administer this compound or Vehicle (Oral or Parenteral) Infection->Treatment Monitoring Monitor Survival (7-14 days) Treatment->Monitoring Endpoint Calculate ED50 Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for a systemic infection model.

cluster_2 Thigh Infection Model Workflow Start Start Neutropenia Induce Neutropenia (Optional) Start->Neutropenia Bacterial_Culture Mid-log Phase Bacterial Culture (e.g., S. pyogenes) Start->Bacterial_Culture Neutropenia->Bacterial_Culture Inoculum_Prep Prepare Inoculum (Wash, Resuspend) Bacterial_Culture->Inoculum_Prep Infection Intramuscular Injection into Thigh Inoculum_Prep->Infection Treatment Administer this compound or Vehicle Infection->Treatment Euthanasia Euthanize Mice (e.g., 24h post-treatment) Treatment->Euthanasia Tissue_Harvest Harvest and Homogenize Thigh Muscle Euthanasia->Tissue_Harvest CFU_Count Plate Serial Dilutions and Count Colonies (CFU/g) Tissue_Harvest->CFU_Count End End CFU_Count->End

Caption: Workflow for a thigh infection model.

References

Application of Dup-721 in Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dup-721, a novel oxazolidinone antibiotic, as a tool for investigating mechanisms of bacterial resistance. The information presented here is intended to guide researchers in designing and executing experiments to elucidate the mode of action of antibacterial agents and to characterize resistance profiles.

Introduction

This compound is a synthetic antibacterial agent belonging to the oxazolidinone class. It is primarily active against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves the inhibition of a very early step in protein synthesis, makes it a valuable compound for studying fundamental bacterial processes and the development of resistance.[1][3]

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis.[2][4] Specifically, it acts at a stage preceding the formation of the 70S initiation complex.[1] Evidence suggests that this compound interferes with a critical step before the binding of the initiator fMet-tRNA to the 30S ribosomal subunit.[1][3] This mechanism is distinct from other protein synthesis inhibitors, and no cross-resistance has been observed with other antibiotic classes.[4]

Quantitative Data

The following tables summarize the in vitro activity of this compound against a range of bacterial species, providing Minimum Inhibitory Concentration (MIC) data for comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial SpeciesStrain TypeThis compound MIC (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)2.0 (MIC₉₀)
Staphylococcus aureusMethicillin-Resistant (MRSA)1.0 - 4.0
Staphylococcus epidermidisMethicillin-Resistant1.0 - 4.0
Streptococcus pneumoniaePenicillin-Resistant4.0 (MIC₉₀)
Enterococcus faecalis-2.0 (MIC₉₀)
Enterococcus faecium-4.0 (MIC₉₀)
Bacteroides fragilis-4.0 - 16.0

Data compiled from multiple sources.[2][4][5]

Table 2: Comparative MIC₅₀ and MIC₉₀ values of this compound and other antibiotics.

Organism (No. of Strains)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (100)This compound2.02.0
Vancomycin1.01.0
Ciprofloxacin0.51.0
Staphylococcus epidermidis (50)This compound2.04.0
Vancomycin1.02.0
Ciprofloxacin0.51.0
Enterococcus faecalis (50)This compound2.02.0
Vancomycin2.02.0
Ciprofloxacin1.02.0

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. Data adapted from published studies.[2][4]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against bacterial isolates using the broth microdilution method.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound: Prepare two-fold serial dilutions of the this compound stock solution in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Pulse-Labeling for Macromolecular Synthesis Inhibition

This protocol is used to determine the effect of this compound on the synthesis of protein, RNA, and DNA.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Minimal essential medium

  • This compound

  • Radiolabeled precursors: [³H]leucine (for protein), [³H]uridine (for RNA), and [³H]thymidine (for DNA)

  • Trichloroacetic acid (TCA), 10% and 5%

  • Scintillation fluid and counter

Procedure:

  • Culture Preparation: Grow bacteria to mid-log phase in minimal medium.

  • Drug Treatment: Add this compound at the desired concentration to the experimental culture. An untreated culture serves as a control.

  • Pulse-Labeling: At various time points after drug addition, add the radiolabeled precursor to aliquots of the cultures. For example, add [³H]leucine to a final concentration of 1 µCi/mL. Incubate for a short period (e.g., 2-5 minutes).

  • Stopping the Reaction: Stop the incorporation of the radiolabel by adding cold 10% TCA.

  • Precipitation and Washing: Place the tubes on ice for 30 minutes to precipitate macromolecules. Collect the precipitate by filtration through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the amount of incorporated radioactivity in the this compound-treated samples to the untreated control to determine the percentage of inhibition of synthesis for each macromolecule.

Protocol 3: In Vitro Coupled Transcription-Translation Assay

This assay helps to pinpoint the specific stage of protein synthesis inhibition.

Materials:

  • S30 cell-free extract from a suitable bacterial strain (e.g., E. coli)

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter

  • Amino acid mixture (including a radiolabeled amino acid like [³⁵S]methionine)

  • ATP, GTP, and other necessary cofactors for transcription and translation

  • This compound

  • TCA

  • Filter paper

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, DNA template, amino acid mixture, and cofactors.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures. A control reaction without the inhibitor should be included.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for transcription and translation.

  • Measurement of Protein Synthesis:

    • Radiolabel Incorporation: Stop the reaction by adding TCA to precipitate the newly synthesized proteins. Collect the precipitate on filter paper, wash, and quantify the incorporated radioactivity using a scintillation counter.

    • Reporter Gene Activity: If a reporter enzyme is used, measure its activity using a suitable substrate and detection method (e.g., luminometer for luciferase).

  • Analysis: A dose-dependent decrease in protein synthesis or reporter activity in the presence of this compound indicates direct inhibition of the transcription-translation machinery. By using different templates (e.g., mRNA instead of DNA), one can distinguish between inhibition of transcription and translation.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation.

Dup721_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex_Formation Initiation Complex Formation 30S->Initiation_Complex_Formation 50S 50S Subunit Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis mRNA mRNA mRNA->30S Binds fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex_Formation Required for Dup721 This compound Dup721->Initiation_Complex_Formation Inhibits Initiation_Complex_Formation->50S Joins to form 70S

Caption: Mechanism of action of this compound, inhibiting an early stage of protein synthesis initiation.

Experimental_Workflow Start Start: Unknown Compound MIC_Test Determine MIC against a panel of bacteria Start->MIC_Test Is_Active Is it active? MIC_Test->Is_Active Macromolecular_Synthesis Pulse-labeling assay (Protein, RNA, DNA) Is_Active->Macromolecular_Synthesis Yes Stop Stop: Not an antibacterial Is_Active->Stop No Identify_Target Identify primary target pathway Macromolecular_Synthesis->Identify_Target Cell_Free_Assay In vitro transcription/ translation assay Identify_Target->Cell_Free_Assay Protein Synthesis Other_Pathway Investigate other pathways (e.g., cell wall synthesis) Identify_Target->Other_Pathway Other Pinpoint_Mechanism Pinpoint specific step of inhibition Cell_Free_Assay->Pinpoint_Mechanism

Caption: Experimental workflow to determine the mechanism of action of an antibacterial compound.

References

Application Notes and Protocols for Evaluating the Efficacy of Narsoplimab (OMS721)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narsoplimab (formerly OMS721) is a human monoclonal antibody that acts as a potent and selective inhibitor of the mannan-binding lectin-associated serine protease-2 (MASP-2), the key effector enzyme of the lectin pathway of the complement system.[1][2][3][4] The lectin pathway is a critical component of the innate immune system, activated by patterns of sugars on the surface of pathogens and damaged cells.[5][6] Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory and thrombotic diseases.[7] Narsoplimab is designed to block the lectin pathway-mediated inflammation and endothelial damage while leaving the classical and alternative complement pathways intact.[1][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of Narsoplimab in inhibiting the lectin complement pathway.

Mechanism of Action

The lectin pathway is initiated when pattern recognition molecules (PRMs) such as mannose-binding lectin (MBL) or ficolins bind to specific carbohydrate patterns on cell surfaces. This binding leads to the autoactivation of MASP-1, which then cleaves and activates MASP-2.[8] Activated MASP-2 subsequently cleaves complement components C4 and C2, forming the C3 convertase (C4b2b).[5][9][10] The C3 convertase then cleaves C3 into C3a and C3b, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which ultimately results in cell lysis. Narsoplimab specifically binds to MASP-2, preventing the cleavage of C4 and C2 and thereby halting the downstream amplification of the complement cascade.[3][11]

Signaling Pathway Diagram

Lectin_Pathway cluster_initiation Initiation cluster_amplification Amplification cluster_effector Effector Functions cluster_inhibition Inhibition by Narsoplimab Pathogen/Damaged Cell Pathogen/Damaged Cell MBL_Ficolin MBL/Ficolins Pathogen/Damaged Cell->MBL_Ficolin binds to carbohydrates MASP1 MASP-1 MBL_Ficolin->MASP1 activates MASP2 MASP-2 MASP1->MASP2 activates C4 C4 MASP2->C4 cleaves C2 C2 MASP2->C2 cleaves C4b2b C3 Convertase (C4b2b) C4->C4b2b C2->C4b2b C3 C3 C4b2b->C3 cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b Inflammation Inflammation C3a->Inflammation Phagocytosis Phagocytosis C3b->Phagocytosis MAC Membrane Attack Complex (C5b-9) C3b->MAC leads to Cell_Lysis Cell Lysis MAC->Cell_Lysis Narsoplimab Narsoplimab (OMS721) Narsoplimab->MASP2 inhibits

Caption: Lectin Complement Pathway and Narsoplimab's Mechanism of Action.

Data Presentation

The efficacy of Narsoplimab has been evaluated in clinical trials for conditions such as hematopoietic stem cell transplant-associated thrombotic microangiopathy (HSCT-TMA). Key efficacy data from a pivotal Phase 2 trial are summarized below.

Table 1: Narsoplimab Efficacy in High-Risk HSCT-TMA Patients (Full Analysis Set, n=28)

Efficacy EndpointResult95% Confidence Intervalp-valueReference
Objective Response Rate 61%40.6% - 78.5%<0.0001[12][13]
100-Day Survival Rate 68%--[13]
Median Overall Survival 274 days103 - Not Estimable-[12][13]

Table 2: Narsoplimab Efficacy in High-Risk HSCT-TMA Patients (Per-Protocol Set, n=23)

Efficacy EndpointResult95% Confidence Intervalp-valueReference
Objective Response Rate 74%51.6% - 89.8%<0.0001[12][13]
100-Day Survival Rate 83%--[13]
Median Overall Survival 361 days176 - Not Estimable-[12][13]

Table 3: Narsoplimab (OMS721) In Vitro Potency

Assay TypeSpeciesIC50Reference
Lectin Pathway Functional Assay (Flow Cytometry) Human~3.4 nM[10]
Lectin Pathway Functional Assay (Wieslab®) Human~1 nM[10]
Lectin Pathway Functional Assay (Flow Cytometry) Cynomolgus Monkey~33 nM[10]

Experimental Protocols

Lectin Pathway-Specific C4 Deposition ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the deposition of C4b on a mannan-coated surface, which is a key step in the lectin pathway activation. The inhibitory effect of Narsoplimab on this process can be quantified.

Materials:

  • 96-well microtiter plates

  • Mannan from Saccharomyces cerevisiae

  • Human serum (normal and MBL-deficient for control)

  • Narsoplimab (or other MASP-2 inhibitors)

  • Purified C4 protein

  • Anti-human C4c antibody (polyclonal)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • High ionic strength buffer (e.g., buffer containing 1M NaCl)[14]

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with mannan (e.g., 10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation:

    • Prepare serial dilutions of Narsoplimab.

    • In separate tubes, pre-incubate the diluted Narsoplimab with normal human serum for a specified time (e.g., 30 minutes) at 37°C.

    • Add the serum/Narsoplimab mixtures to the mannan-coated wells. Use MBL-deficient serum as a negative control.

    • Incubate for 1 hour at 37°C in a high ionic strength buffer to prevent classical pathway activation.[14]

  • Washing: Wash the plate three times with wash buffer.

  • C4 Addition: Add purified C4 to all wells and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Primary Antibody Incubation: Add the anti-human C4c antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the Narsoplimab concentration to determine the IC50 value.

Experimental Workflow: C4 Deposition ELISA

C4_Deposition_ELISA start Start coat Coat Plate with Mannan start->coat block Block Wells coat->block prepare_samples Prepare Narsoplimab dilutions and pre-incubate with serum block->prepare_samples add_samples Add Samples to Wells prepare_samples->add_samples wash1 Wash add_samples->wash1 add_c4 Add Purified C4 wash1->add_c4 wash2 Wash add_c4->wash2 add_primary_ab Add Anti-C4c Antibody wash2->add_primary_ab wash3 Wash add_primary_ab->wash3 add_secondary_ab Add HRP-conjugated Secondary Antibody wash3->add_secondary_ab wash4 Wash add_secondary_ab->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the Lectin Pathway C4 Deposition ELISA.

Flow Cytometry-Based C3b Deposition Assay

This assay measures the deposition of C3b on the surface of cells, which is a downstream event of C3 convertase activity. This method can be adapted to be specific for the lectin pathway.

Materials:

  • A suitable cell line (e.g., a human lymphoma cell line)[15]

  • Normal human serum

  • Narsoplimab

  • Fluorescently labeled anti-human C3b antibody (e.g., FITC-conjugated)

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Buffer for alternative pathway inhibition (e.g., GVB with Mg-EGTA)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in an appropriate buffer at a concentration of approximately 1-2 x 10⁶ cells/mL.

  • Sample Preparation: Prepare serial dilutions of Narsoplimab.

  • Incubation:

    • In separate tubes, add a fixed volume of the cell suspension.

    • Add the diluted Narsoplimab to the cells.

    • Add normal human serum to a final concentration that allows for measurable C3b deposition (e.g., 10-20%). To ensure lectin pathway specificity, the serum can be diluted in a buffer that inhibits the alternative pathway (Mg-EGTA buffer).

    • Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

  • Washing: Wash the cells twice with cold flow cytometry buffer to stop the reaction and remove unbound serum components.

  • Staining: Resuspend the cells in the fluorescently labeled anti-C3b antibody solution and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold flow cytometry buffer.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population and measure the mean fluorescence intensity (MFI) of the C3b staining. Plot the MFI against the Narsoplimab concentration to determine the IC50 value.

Logical Relationship: Assay Principle

Assay_Principle cluster_lectin_pathway Lectin Pathway Activation cluster_inhibition Inhibition cluster_detection Detection Cell Surface Cell Surface C3 Convertase Formation C3 Convertase Formation Cell Surface->C3 Convertase Formation triggers C3b Deposition C3b Deposition C3 Convertase Formation->C3b Deposition leads to Fluorescent Anti-C3b Ab Fluorescently Labeled Anti-C3b Antibody C3b Deposition->Fluorescent Anti-C3b Ab binds to Narsoplimab Narsoplimab Narsoplimab->C3 Convertase Formation blocks Flow Cytometry Flow Cytometry Fluorescent Anti-C3b Ab->Flow Cytometry detected by

Caption: Principle of the Flow Cytometry-Based C3b Deposition Assay.

Conclusion

The provided application notes and protocols describe robust cell-based assays for evaluating the efficacy of Narsoplimab in inhibiting the lectin complement pathway. The C4 deposition ELISA and the C3b deposition flow cytometry assay are valuable tools for researchers and drug development professionals to quantify the inhibitory activity of Narsoplimab and other MASP-2 inhibitors, contributing to a better understanding of their therapeutic potential in complement-mediated diseases.

References

Application Notes and Protocols: Dup-721 as a Tool Compound in Ribosomal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup-721 is a member of the oxazolidinone class of synthetic antibacterial agents, which have been pivotal in combating multidrug-resistant Gram-positive bacteria.[1][2][3][4][5] This class of compounds inhibits bacterial protein synthesis through a unique mechanism of action, making them valuable tools for ribosomal research.[3][6] this compound, one of the pioneering oxazolidinone compounds, specifically targets an early stage of translation initiation, providing a valuable probe for dissecting the intricate steps of this fundamental biological process.[1][2][3][4]

These application notes provide detailed protocols for utilizing this compound as a tool compound to investigate bacterial protein synthesis. The included methodologies cover the determination of its inhibitory activity on macromolecular synthesis and the elucidation of its specific effect on translation initiation.

Quantitative Data Summary

The inhibitory activity of this compound on bacterial macromolecular synthesis is summarized in the table below. The data highlights the compound's potent and selective inhibition of protein synthesis over RNA and DNA synthesis.

Organism Assay Parameter Value Reference
Bacillus subtilisProtein SynthesisIC500.25 µg/mL[1]
RNA SynthesisIC50>32 µg/mL[1]
DNA SynthesisIC50>32 µg/mL[1]
Escherichia coli PLB-3252 (membrane-defective)Protein SynthesisIC503.8 µg/mL[2][3][4]
RNA SynthesisIC50>64 µg/mL[2][3][4]
DNA SynthesisIC50>64 µg/mL[2][3][4]

Experimental Protocols

Protocol 1: Determination of IC50 for Macromolecular Synthesis Inhibition using Pulse-Labeling

This protocol details the procedure to determine the 50% inhibitory concentration (IC50) of this compound on protein, RNA, and DNA synthesis in bacterial cells using a pulse-labeling technique.

Materials:

  • Bacterial strain (e.g., Bacillus subtilis or a membrane-permeable E. coli strain like PLB-3252)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (e.g., 20 mg/mL in dimethyl sulfoxide)

  • Radiolabeled precursors:

    • L-[3H]-lysine for protein synthesis

    • [3H]-uridine for RNA synthesis

    • [3H]-thymidine for DNA synthesis

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Ethanol, 95%

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase (e.g., A540 of 0.45) in the appropriate medium at 37°C with shaking.

  • Compound Addition: Aliquot the bacterial culture into a series of tubes. Add varying concentrations of this compound to the tubes. Include a vehicle control (DMSO) and a no-drug control. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Pulse-Labeling: Add the respective radiolabeled precursor to each set of tubes (L-[3H]-lysine, [3H]-uridine, or [3H]-thymidine) to a final concentration of, for example, 1 µCi/mL. Incubate for a short pulse period (e.g., 1-5 minutes) at 37°C.

  • Termination of Incorporation: Stop the incorporation of the radiolabel by adding an equal volume of cold 10% TCA.

  • Precipitation: Incubate the tubes on ice for at least 30 minutes to allow for the precipitation of macromolecules.

  • Filtration and Washing: Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters sequentially with cold 5% TCA and cold 95% ethanol to remove unincorporated radiolabeled precursors.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: In Vitro Translation Assay to Assess Inhibition of Initiation

This protocol describes how to use a bacterial cell-free system to demonstrate that this compound inhibits an early stage of protein synthesis initiation using a natural mRNA template, such as MS2 bacteriophage RNA.

Materials:

  • E. coli strain for S30 extract preparation (e.g., MRE 600)

  • S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

  • Pre-incubation mix (e.g., ATP, GTP, phosphoenolpyruvate, dithiothreitol, amino acids)

  • MS2 bacteriophage RNA

  • This compound stock solution

  • Radiolabeled amino acid (e.g., L-[35S]-methionine or L-[3H]-leucine)

  • Trichloroacetic acid (TCA), 10%

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

Part A: Preparation of S30 Cell-Free Extract

  • Cell Growth and Harvest: Grow E. coli cells to mid-log phase. Harvest the cells by centrifugation and wash the cell pellet with S30 buffer.

  • Cell Lysis: Resuspend the cell pellet in S30 buffer and lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at 30,000 x g to pellet cell debris.

  • Pre-incubation: Incubate the supernatant (S30 extract) with the pre-incubation mix to degrade endogenous mRNA and amino acids.

  • Dialysis: Dialyze the S30 extract against S30 buffer.

  • Storage: Aliquot the S30 extract and store at -80°C.

Part B: In Vitro Translation Assay

  • Reaction Setup: Prepare reaction tubes containing the S30 extract, pre-incubation mix, and the desired concentration of this compound or vehicle control.

  • Initiation of Translation: Add MS2 bacteriophage RNA and the radiolabeled amino acid to initiate the translation reaction.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding cold 10% TCA. Heat the samples (e.g., 90°C for 10 minutes) to deacylate the tRNA and precipitate the proteins.

  • Filtration and Washing: Cool the samples on ice and collect the precipitate on glass fiber filters. Wash the filters with cold 5% TCA and ethanol.

  • Scintillation Counting: Measure the radioactivity of the filters using a liquid scintillation counter.

  • Analysis: Compare the amount of incorporated radiolabeled amino acid in the presence of this compound to the control to determine the extent of inhibition. A lack of inhibition in this direct assay, as has been reported for this compound, suggests an indirect mode of action or a requirement for cellular factors not present or active in the cell-free system.[2][3]

Note on an Alternative Approach: To demonstrate that this compound's effect is on a step preceding the formation of the first peptide bond, cell extracts can be prepared from cells that have been pre-treated with this compound. These extracts are then tested for their ability to translate MS2 RNA. A defect in translation with these extracts, which is not observed when this compound is added directly to a naive extract, indicates that the compound affects a component of the translation machinery within the cell that is then carried over into the extract.[2][3]

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_advanced Advanced Characterization start Start with this compound pulse_labeling Pulse-Labeling Assay (Protein, RNA, DNA synthesis) start->pulse_labeling Determine IC50 in_vitro_translation In Vitro Translation Assay (Natural mRNA - MS2 RNA) pulse_labeling->in_vitro_translation Selective protein synthesis inhibition leads to... initiation_complex Analysis of Initiation Complex Formation in_vitro_translation->initiation_complex Inhibition suggests effect on initiation ribosome_profiling Ribosome Profiling initiation_complex->ribosome_profiling Pinpoint stalling site structural_studies Structural Studies (Cryo-EM/X-ray) initiation_complex->structural_studies Visualize binding site

Caption: Experimental workflow for characterizing this compound's mechanism of action.

mechanism_of_action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Pre_Initiation_Complex Pre-Initiation Complex Formation 30S_subunit->Pre_Initiation_Complex 50S_subunit 50S Subunit 70S_Initiation_Complex 70S Initiation Complex 50S_subunit->70S_Initiation_Complex mRNA mRNA mRNA->30S_subunit fMet_tRNA fMet-tRNA fMet_tRNA->Pre_Initiation_Complex Initiation_Factors Initiation Factors Initiation_Factors->30S_subunit Dup_721 This compound Dup_721->Pre_Initiation_Complex Inhibits Pre_Initiation_Complex->70S_Initiation_Complex Elongation Elongation 70S_Initiation_Complex->Elongation

Caption: Proposed mechanism of this compound, inhibiting an early step in translation initiation.

Potential Applications in Modern Ribosomal Research

While initial studies on this compound were conducted using classical biochemical techniques, its specific mechanism of action makes it a potentially valuable tool for modern, high-throughput methods in ribosomal research.

Ribosome Profiling (Ribo-Seq):

Ribosome profiling is a powerful technique that allows for a snapshot of all ribosome positions on the transcriptome at a given moment.[7][8][9] By generating ribosome-protected mRNA fragments and subjecting them to deep sequencing, researchers can obtain a genome-wide view of protein synthesis.

Application of this compound in Ribo-Seq:

  • Pinpointing the Stalling Point: Since this compound is known to inhibit a very early stage of initiation, treating bacteria with this compound prior to ribosome profiling could lead to an accumulation of ribosomes at or near the translation start sites. This would provide high-resolution, genome-wide confirmation of its effect on initiation.

  • Investigating Initiation Complex Assembly: By analyzing the ribosome footprints generated in the presence of this compound, it may be possible to gain further insights into the specific step of initiation that is blocked. For example, the absence of footprints might indicate a block in 30S subunit binding to mRNA, while the presence of a distinct, non-canonical footprint could suggest the formation of an aberrant pre-initiation complex.

  • Comparative Studies: Comparing the ribosome profiles of cells treated with this compound to those treated with other translation initiation inhibitors could help to differentiate their precise mechanisms of action.

Conclusion

This compound remains a relevant and valuable tool compound for the study of bacterial ribosome function. Its specific inhibition of an early event in translation initiation allows for the targeted investigation of this critical process. The protocols provided herein offer a starting point for researchers to utilize this compound in their own studies, and the potential application in modern techniques like ribosome profiling opens up new avenues for discovery in the field of ribosomal research and antibiotic development.

References

Application Notes and Protocols for Agar Dilution Susceptibility Testing of DuP-721

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP-721 is an investigational oxazolidinone antibiotic with potent activity primarily against Gram-positive bacteria. Like other members of the oxazolidinone class, this compound functions by inhibiting a very early stage of bacterial protein synthesis.[1][2] This unique mechanism of action makes it a candidate for treating infections caused by multidrug-resistant Gram-positive pathogens. Accurate determination of its in vitro activity is crucial for its clinical development. The agar dilution method is a standardized and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[3][4][5] This document provides a detailed protocol for performing agar dilution susceptibility testing for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Mechanism of Action of this compound

This compound exerts its antibacterial effect by targeting an early step in the initiation of protein synthesis.[1][2] It inhibits the formation of the initiation complex, which precedes the interaction of fMet-tRNA with the 30S ribosomal subunit.[1] This mode of action is distinct from other protein synthesis inhibitors that typically target later stages like chain elongation or termination.[2]

cluster_0 Bacterial Protein Synthesis Initiation 30S_ribosomal_subunit 30S Ribosomal Subunit Initiation_Complex Initiation Complex Formation 30S_ribosomal_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis DuP_721 This compound DuP_721->Initiation_Complex Inhibits cluster_workflow Agar Dilution Workflow for this compound prep_dup721 Prepare this compound Stock Solution prep_plates Prepare Agar Plates with this compound Dilutions prep_dup721->prep_plates prep_agar Prepare Mueller-Hinton Agar prep_agar->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read and Record MICs incubate->read_results

References

Application Notes and Protocols for Broth Microdilution Assay of Dup-721

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for determining the minimum inhibitory concentration (MIC) of Dup-721, an oxazolidinone antimicrobial agent, using the broth microdilution method. The provided protocol is based on established Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure accuracy and reproducibility.

Introduction

This compound is a synthetic oxazolidinone antibiotic that exhibits potent activity primarily against a range of Gram-positive bacteria, including multidrug-resistant strains of staphylococci.[1][2][3] Its mechanism of action involves the inhibition of an early stage of bacterial protein synthesis, preceding the formation of the initiation complex.[1][4] The broth microdilution assay is a standardized and widely accepted method for determining the in vitro susceptibility of bacteria to antimicrobial agents, providing a quantitative measure of the lowest concentration of the drug that inhibits visible bacterial growth.

Principle of the Broth Microdilution Assay

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.

Data Presentation

The following tables summarize the in vitro activity of this compound against various Gram-positive pathogens as determined by the broth microdilution assay.

Table 1: In Vitro Activity of this compound against Staphylococcus Species

Organism (No. of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus2.02.0≤1.0 - 4.0
Methicillin-Resistant S. aureus1.01.00.5 - 2.0
Staphylococcus epidermidis4.04.0≤1.0 - 8.0

Data compiled from multiple sources.[2][5][6]

Table 2: In Vitro Activity of this compound against Streptococcus Species

Organism (No. of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Beta-hemolytic streptococci2.02.0≤0.5 - 4.0
Streptococcus pneumoniae (penicillin-resistant)4.04.02.0 - 8.0
Viridans group streptococci2.02.01.0 - 4.0
Enterococcus faecalis2.02.01.0 - 4.0
Enterococcus faecium4.04.02.0 - 8.0

Data compiled from multiple sources.[2][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the broth microdilution assay to determine the MIC of this compound.

Materials
  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Bacterial strains to be tested (e.g., Staphylococcus aureus ATCC® 29213™ as a quality control strain)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)

  • Plate reader (optional, for automated reading)

Experimental Workflow Diagram

BrothMicrodilutionWorkflow Broth Microdilution Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Microtiter Plate prep_drug->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Microtiter Plate with Standardized Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate Plate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read and Record MIC incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret MechanismOfAction Mechanism of Action of this compound cluster_protein_synthesis Bacterial Protein Synthesis Initiation ribosomal_subunits 30S & 50S Ribosomal Subunits initiation_complex 70S Initiation Complex ribosomal_subunits->initiation_complex mrna mRNA mrna->initiation_complex initiator_trna Initiator fMet-tRNA initiator_trna->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis dup721 This compound dup721->initiation_complex Inhibits

References

Application Notes and Protocols for Assessing Anti-Biofilm Activity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Techniques for Assessing the Activity of Novel Compounds Against Bacterial Biofilms

For: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces.[1][2][3] This biofilm mode of growth provides bacteria with significant protection from environmental stresses, host immune responses, and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat.[2][3][4] Consequently, there is a pressing need for the development of novel anti-biofilm agents. This document provides detailed protocols and application notes for assessing the efficacy of investigational compounds, such as Dup-721, against bacterial biofilms. The described methods cover the quantification of biofilm inhibition and eradication, which are crucial for the preclinical evaluation of new anti-biofilm candidates.

Key Techniques for Biofilm Assessment

Several methods are employed to evaluate the anti-biofilm properties of a compound. These techniques can be broadly categorized into those that measure biofilm biomass, cell viability within the biofilm, and structural changes.

  • Crystal Violet (CV) Staining: This is a simple and widely used method for quantifying the total biofilm biomass.[5][6] Crystal violet stains the extracellular matrix and attached cells, and the amount of retained stain is proportional to the total biofilm mass.

  • Metabolic Assays (e.g., TTC, XTT, resazurin): These assays determine the metabolic activity of cells within the biofilm, providing an indication of cell viability. Tetrazolium salts, like 2,3,5-triphenyltetrazolium chloride (TTC), are reduced by metabolically active cells to a colored formazan product that can be quantified spectrophotometrically.

  • Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the three-dimensional visualization of biofilm architecture.[5][6] By using fluorescent stains that differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide), CLSM can provide detailed insights into the spatial distribution of viable and non-viable cells within the biofilm structure following treatment.[6]

  • Colony Forming Unit (CFU) Quantification: This method involves physically disrupting the biofilm and plating serial dilutions of the resulting cell suspension to enumerate the number of viable bacteria.

Experimental Protocols

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol determines the minimum concentration of a compound required to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose)[6]

  • Investigational compound (e.g., this compound) stock solution

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the investigational compound in the growth medium in the wells of a 96-well microtiter plate.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the growth medium.

  • Add 100 µL of the bacterial suspension to each well containing the compound dilutions. Include positive controls (bacteria without compound) and negative controls (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

  • After incubation, carefully discard the planktonic culture from each well and gently wash the wells twice with PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of a compound required to eradicate a pre-formed biofilm.

Materials:

  • Same as for the MBIC assay.

Procedure:

  • Add 100 µL of a bacterial suspension (approximately 1 x 10^7 CFU/mL) to the wells of a 96-well microtiter plate.

  • Incubate the plate for 24 hours at 37°C to allow for the formation of a mature biofilm.

  • After incubation, remove the planktonic culture and wash the wells twice with PBS.

  • Add 100 µL of fresh medium containing serial dilutions of the investigational compound to the wells with the pre-formed biofilms.

  • Incubate for a further 24 hours at 37°C.

  • Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 5-9).

  • The MBEC is the lowest concentration of the compound that results in a significant reduction in the pre-formed biofilm.

Data Presentation

Quantitative data from the biofilm assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Biofilm Inhibition Data for Compound this compound against Staphylococcus aureus

This compound Conc. (µg/mL)Mean OD570 ± SD (Biofilm Biomass)% Inhibition
0 (Control)1.25 ± 0.110%
11.18 ± 0.095.6%
20.95 ± 0.1324.0%
40.63 ± 0.0849.6%
80.31 ± 0.0575.2%
160.15 ± 0.0388.0%
320.08 ± 0.0293.6%
640.07 ± 0.0194.4%

Table 2: Hypothetical Biofilm Eradication Data for Compound this compound against Pre-formed Pseudomonas aeruginosa Biofilms

This compound Conc. (µg/mL)Mean OD570 ± SD (Remaining Biofilm)% Eradication
0 (Control)1.88 ± 0.150%
81.81 ± 0.123.7%
161.65 ± 0.1412.2%
321.22 ± 0.1035.1%
640.79 ± 0.0957.9%
1280.45 ± 0.0676.1%
2560.21 ± 0.0488.8%
5120.19 ± 0.0389.9%

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_inhibition Biofilm Inhibition Assay (MBIC) cluster_eradication Biofilm Eradication Assay (MBEC) prep_culture Prepare Bacterial Culture inhibit_inoculate Inoculate Microplate prep_culture->inhibit_inoculate erad_form Form Biofilm (24h) prep_culture->erad_form prep_compound Prepare Serial Dilutions of this compound prep_compound->inhibit_inoculate erad_treat Treat with this compound prep_compound->erad_treat inhibit_incubate Incubate (24-48h) inhibit_inoculate->inhibit_incubate inhibit_wash Wash Planktonic Cells inhibit_incubate->inhibit_wash inhibit_stain Crystal Violet Staining inhibit_wash->inhibit_stain inhibit_read Measure Absorbance (OD570) inhibit_stain->inhibit_read erad_wash Wash Planktonic Cells erad_form->erad_wash erad_wash->erad_treat erad_incubate Incubate (24h) erad_treat->erad_incubate erad_stain Crystal Violet Staining erad_incubate->erad_stain erad_read Measure Absorbance (OD570) erad_stain->erad_read

Caption: Workflow for assessing biofilm inhibition and eradication.

biofilm_signaling cluster_qs Quorum Sensing (QS) cluster_cdigmp c-di-GMP Signaling cluster_output Biofilm Phenotype AHL AHL Autoinducers LuxR LuxR-type Receptors AHL->LuxR QS_genes QS-regulated Genes LuxR->QS_genes DGC Diguanylate Cyclases (DGCs) (e.g., GacS/GacA) QS_genes->DGC EPS EPS Production QS_genes->EPS c_di_GMP Cyclic di-GMP DGC->c_di_GMP + PDE Phosphodiesterases (PDEs) (e.g., RetS) PDE->c_di_GMP - c_di_GMP->EPS Adhesion Adhesion Factors c_di_GMP->Adhesion Motility Motility (Downregulation) c_di_GMP->Motility Environmental_Cues Environmental Cues (Nutrients, Surfaces) Environmental_Cues->AHL Environmental_Cues->DGC Environmental_Cues->PDE Dup721 This compound (Hypothetical Target) Dup721->LuxR Interference? Dup721->c_di_GMP Inhibition?

References

Investigating the Potential for Eukaryotic Protein Synthesis Inhibition by Dup-721: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup-721, a member of the oxazolidinone class of antibiotics, is a known inhibitor of bacterial protein synthesis. Its mechanism of action in prokaryotes involves blocking the initiation phase of translation, specifically by preventing the formation of the initiation complex on the 30S ribosomal subunit. While the primary target of this compound is the bacterial ribosome, the structural and functional conservation of ribosomal components across species raises the question of its potential effects on eukaryotic protein synthesis. Due to the homology between bacterial and mitochondrial ribosomes, oxazolidinones have been observed to inhibit mitochondrial protein synthesis in eukaryotic cells, which can result in time- and concentration-dependent inhibition of cell proliferation. However, the direct impact of this compound on eukaryotic cytoplasmic protein synthesis remains an area for investigation.

These application notes provide a framework for researchers to investigate the potential inhibitory effects of this compound on eukaryotic protein synthesis. The following sections detail the mechanism of action in bacteria, the rationale for investigating its effects in eukaryotes, and comprehensive protocols for key experimental assays.

Putative Mechanism of Action in Eukaryotes

While the direct interaction of this compound with the eukaryotic 80S ribosome has not been extensively characterized, its known mechanism in bacteria provides a starting point for investigation. In bacteria, this compound inhibits an early event in the initiation of protein synthesis, preceding the interaction of fMet-tRNA with the 30S ribosomal subunit.[1] Should this compound interact with the eukaryotic ribosome, it might interfere with a similar early step in the eukaryotic translation initiation pathway.

Eukaryotic Translation Initiation Pathway

Eukaryotic translation initiation is a complex process involving multiple eukaryotic initiation factors (eIFs) that facilitate the assembly of the 80S ribosome at the start codon of an mRNA. A simplified overview of this pathway is depicted below.

Eukaryotic_Translation_Initiation cluster_PIC 43S Pre-initiation Complex (PIC) Formation cluster_mRNA mRNA Recruitment cluster_scanning_joining Scanning and Subunit Joining eIF2_GTP_Met_tRNA eIF2-GTP-Met-tRNAi PIC_43S 43S PIC eIF2_GTP_Met_tRNA->PIC_43S eIF1 eIF1 eIF1->PIC_43S eIF1A eIF1A eIF1A->PIC_43S eIF3 eIF3 eIF3->PIC_43S eIF5 eIF5 eIF5->PIC_43S s40S 40S Subunit s40S->PIC_43S PIC_48S 48S PIC PIC_43S->PIC_48S binds eIF4F eIF4F complex (eIF4A, eIF4E, eIF4G) eIF4F->PIC_48S mRNA 5'-capped mRNA mRNA->eIF4F Scanning Scanning for AUG PIC_48S->Scanning AUG Start Codon (AUG) Scanning->AUG Ribosome_80S 80S Ribosome AUG->Ribosome_80S eIF5B-GTP s60S 60S Subunit s60S->Ribosome_80S Elongation Elongation Ribosome_80S->Elongation SUnSET_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_quant Lysis & Quantification cluster_western_blot Western Blotting A Seed eukaryotic cells (e.g., HeLa, HEK293T) B Treat with this compound (various concentrations) A->B C Add Puromycin (e.g., 10 µg/mL for 10 min) B->C D Lyse cells in RIPA buffer C->D E Quantify protein concentration (e.g., BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Probe with anti-puromycin antibody G->H I Detect with HRP-conjugated secondary antibody H->I J Image and quantify band intensity I->J Polysome_Profiling_Workflow cluster_cell_prep Cell Preparation cluster_gradient_prep Sucrose Gradient cluster_centrifugation_analysis Analysis A Treat cells with this compound B Add cycloheximide (100 µg/mL) to arrest translation A->B C Harvest and lyse cells B->C E Layer cell lysate onto the gradient C->E D Prepare a 10-50% sucrose gradient D->E F Ultracentrifugation E->F G Fractionate the gradient F->G H Monitor absorbance at 254 nm G->H I Analyze the polysome profile H->I MTT_Assay_Workflow cluster_cell_treatment Cell Treatment cluster_mtt_reaction MTT Reaction cluster_readout Data Acquisition A Seed cells in a 96-well plate B Treat with a serial dilution of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) G->H I Determine GI50/CC50 H->I

References

Application Notes and Protocols for Testing Dup-721 Against Staphylococcal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the efficacy of Dup-721, a novel oxazolidinone antibiotic, against Staphylococcus aureus infections. The included methodologies cover both in vitro susceptibility testing and in vivo animal models of infection, designed to deliver reproducible and comparable results for the evaluation of this compound.

Introduction

This compound is a synthetic oxazolidinone antibiotic with demonstrated activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis at an early stage, specifically by preventing the formation of the initiation complex on the ribosome.[1][2][3][4][5] This unique mechanism results in no cross-resistance with other classes of antibiotics.[1] this compound has shown a predominantly bacteriostatic action against susceptible organisms.[1]

Data Presentation: In Vitro Susceptibility of this compound

The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective dose (ED50) data for this compound against various Staphylococcus species, compiled from multiple studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus Species

OrganismNumber of StrainsMIC Range (mg/L)Geometric Mean MIC (mg/L)MIC90 (mg/L)
Staphylococcus aureus1671.1 - 161.12.0
Staphylococcus epidermidisNot SpecifiedNot SpecifiedNot Specified4.0 (for DuP 105)
Staphylococcus saprophyticusNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Methicillin-Resistant S. aureus (MRSA)Not SpecifiedNot Specified2.0Not Specified

Data compiled from multiple sources.[1][6]

Table 2: In Vivo Efficacy of this compound in Mouse Infection Models

Infection ModelPathogen50% Effective Dose (ED50) (mg/kg)
Staphylococcal Systemic InfectionStaphylococcus aureus2 - 10
Streptococcal Systemic InfectionStreptococcus spp.2 - 10

Data represents protection against staphylococcal and streptococcal infections in mice.[6]

Signaling Pathway: Mechanism of Action of this compound

This compound inhibits bacterial protein synthesis at the initiation phase. It binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex. This action precedes the interaction of fMet-tRNA with the 30S ribosomal subunit and the initiator codon.[1][2][3]

Dup721_Mechanism cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex Binds to 50S 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex 50S_subunit->Inhibition mRNA mRNA mRNA->30S_subunit fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit Dup721 This compound Dup721->50S_subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Susceptibility Testing

1. Broth Microdilution Protocol for MIC Determination

This protocol is adapted from standard methods for dilution antimicrobial susceptibility tests.[7][8][9][10][11][12]

a. Materials:

  • Mueller-Hinton Broth (MHB), cation-supplemented

  • 96-well microtiter plates

  • This compound stock solution

  • Staphylococcus aureus isolate

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

b. Procedure:

  • Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in MHB to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL). Dispense 100 µL of each concentration into the wells of a 96-well plate. Include a growth control well (MHB without antibiotic) and a sterility control well (uninoculated MHB).

  • Inoculum Preparation: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Agar Dilution Protocol for MIC Determination

This method is an alternative to broth microdilution and is considered a reference method.[10][13][14][15][16]

a. Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • This compound stock solution

  • Staphylococcus aureus isolate

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

b. Procedure:

  • Prepare Agar Plates: Prepare a series of MHA plates containing twofold dilutions of this compound. Add the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. Include a control plate with no antibiotic.

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Inoculation: Spot-inoculate the surface of each agar plate with 1-2 µL of the standardized bacterial suspension (approximately 10⁴ CFU per spot).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound on the agar plate that prevents the growth of a visible colony.

In Vivo Infection Models

1. Murine Systemic Infection (Sepsis) Model

This model is used to evaluate the efficacy of this compound in treating systemic S. aureus infections.[17][18][19][20]

a. Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Staphylococcus aureus (e.g., MRSA strain)

  • Tryptic Soy Broth (TSB)

  • Sterile saline or PBS

  • This compound formulation for injection

  • Syringes and needles (27-30 gauge)

b. Procedure:

  • Bacterial Preparation: Culture S. aureus in TSB to mid-logarithmic phase. Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

  • Treatment: Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via oral gavage or subcutaneous injection at specified time points post-infection (e.g., 1 and 6 hours). Include a vehicle control group.

  • Monitoring: Monitor the mice for signs of illness and survival for up to 7 days.

  • Endpoint: The primary endpoint is survival. The 50% effective dose (ED50) can be calculated based on the survival data. Bacterial load in the blood and organs can also be assessed at specific time points.

Sepsis_Model_Workflow Start Start Bacterial_Prep Prepare S. aureus Inoculum Start->Bacterial_Prep Infection Intraperitoneal Injection of Bacteria Bacterial_Prep->Infection Treatment Administer this compound or Vehicle Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Determine ED50 and/or Bacterial Load Monitoring->Endpoint End End Endpoint->End

Caption: Murine Sepsis Model Workflow.

2. Murine Skin and Soft Tissue Infection (SSTI) Model

This model assesses the efficacy of this compound in a localized infection.[17][20][21][22][23]

a. Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Staphylococcus aureus

  • Tryptic Soy Broth (TSB)

  • Sterile saline or PBS

  • This compound formulation for injection/topical application

  • Syringes and needles (27-30 gauge)

  • Calipers

b. Procedure:

  • Bacterial Preparation: Prepare the S. aureus inoculum as described for the sepsis model.

  • Infection: Anesthetize the mice and shave a small area on the back. Inject 50-100 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU) subcutaneously into the shaved area.

  • Treatment: Administer this compound systemically (as in the sepsis model) or topically to the infection site at various doses and time points. Include a vehicle control group.

  • Monitoring: Measure the size of the skin lesion (abscess) daily using calipers. The lesion area can be calculated as (length x width).

  • Endpoint: The primary endpoint is the reduction in lesion size compared to the control group. Bacterial burden in the lesion can also be determined at the end of the study by homogenizing the tissue and plating for CFU enumeration.

SSTI_Model_Workflow Start Start Bacterial_Prep Prepare S. aureus Inoculum Start->Bacterial_Prep Infection Subcutaneous Injection of Bacteria Bacterial_Prep->Infection Treatment Administer this compound (Systemic or Topical) Infection->Treatment Monitoring Measure Lesion Size Daily Treatment->Monitoring Endpoint Determine Lesion Size Reduction and/or Bacterial Load Monitoring->Endpoint End End Endpoint->End

References

Application Notes and Protocols: Use of Dup-721 in Studies of Enterococcal Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dup-721, an oxazolidinone antibacterial agent, in the study of enterococcal resistance. The document includes a summary of its in vitro activity, its mechanism of action, and detailed protocols for susceptibility testing and mechanism of action studies.

Introduction

This compound is a synthetic oxazolidinone antibiotic that has demonstrated in vitro activity against a range of Gram-positive bacteria, including clinically important species of Enterococcus. Enterococci are a leading cause of hospital-acquired infections and are known for their intrinsic and acquired resistance to multiple antimicrobial agents. Understanding the activity and mechanisms of action of novel compounds like this compound is crucial for the development of new therapeutic strategies against resistant enterococcal infections.

In Vitro Activity of this compound against Enterococci

This compound has been shown to be effective against both Enterococcus faecalis and Enterococcus faecium. The in vitro activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Summary of this compound In Vitro Activity against Enterococci
OrganismMIC90 (mg/L)Reference(s)
Enterococcus faecalis2.0[1]
Enterococcus faecalis4.0[2]
Enterococcus faecium4.0[1]

MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested strains.

Mechanism of Action

This compound belongs to the oxazolidinone class of antibiotics, which act by inhibiting bacterial protein synthesis. Specifically, this compound is believed to interfere with an early step in the initiation of protein synthesis. Studies in other Gram-positive bacteria, such as Bacillus subtilis, have shown that this compound inhibits protein synthesis with a 50% inhibitory concentration (IC50) of 0.25 µg/ml, while having minimal effect on DNA and RNA synthesis.[3] The mechanism is distinct from other protein synthesis inhibitors like chloramphenicol and tetracyclines, as it does not inhibit peptide chain elongation.[3] This unique mechanism of action suggests that there is no cross-resistance with other classes of antibiotics.[1]

Signaling Pathway Diagram

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex Binds mRNA & fMet-tRNA 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex mRNA mRNA fMet-tRNA fMet-tRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis This compound This compound This compound->Initiation_Complex Inhibits formation

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on enterococci.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Enterococcus faecalis (e.g., ATCC 29212) and Enterococcus faecium clinical isolates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the enterococcal strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL.

    • Add 100 µL of the standardized bacterial inoculum to each well containing the diluted this compound.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Workflow for MIC Determination

Start Start Prepare_Dup721 Prepare this compound Stock Solution Start->Prepare_Dup721 Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Prepare_Dup721->Serial_Dilution Dilute_Inoculum Dilute Inoculum in CAMHB Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Macromolecular Synthesis Assay

This protocol is adapted from studies on the mechanism of action of oxazolidinones.[3]

Materials:

  • Enterococcus strain of interest

  • Tryptic Soy Broth (TSB)

  • Radiolabeled precursors:

    • [³H]thymidine (for DNA synthesis)

    • [³H]uridine (for RNA synthesis)

    • [¹⁴C]leucine (for protein synthesis)

  • This compound

  • Trichloroacetic acid (TCA), ice-cold 10%

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filter paper discs

  • Ethanol

Procedure:

  • Bacterial Culture:

    • Grow an overnight culture of the Enterococcus strain in TSB.

    • Dilute the overnight culture into fresh, pre-warmed TSB and grow to early exponential phase (OD₆₀₀ ≈ 0.2-0.3).

  • Drug Treatment and Radiolabeling:

    • Divide the culture into aliquots.

    • Add this compound at various concentrations (e.g., 0.25, 1, 4, 16 µg/mL) to different aliquots. Include a no-drug control.

    • Immediately add the respective radiolabeled precursor to each set of aliquots.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30 minutes), withdraw samples from each aliquot.

  • Precipitation and Washing:

    • Immediately add the samples to an equal volume of ice-cold 10% TCA to precipitate macromolecules.

    • After 30 minutes on ice, collect the precipitate by filtering through filter paper discs.

    • Wash the filters twice with cold 5% TCA and once with ethanol.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the incorporated radioactivity (counts per minute, CPM) against time for each this compound concentration and for each radiolabeled precursor.

    • Calculate the percent inhibition of synthesis compared to the no-drug control.

Logical Relationship in Macromolecular Synthesis Assay

Dup721 This compound Protein_Synthesis Protein Synthesis Dup721->Protein_Synthesis Inhibits DNA_Synthesis DNA Synthesis Dup721->DNA_Synthesis No significant effect RNA_Synthesis RNA Synthesis Dup721->RNA_Synthesis No significant effect Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth DNA_Synthesis->Bacterial_Growth RNA_Synthesis->Bacterial_Growth

Caption: Expected effects of this compound on macromolecular synthesis.

Conclusion

This compound demonstrates potent in vitro activity against enterococci by inhibiting an early stage of protein synthesis. The provided protocols offer standardized methods for researchers to evaluate the efficacy of this compound and similar compounds against enterococcal isolates and to further investigate their mechanisms of action. These studies are essential for advancing our understanding of new antimicrobial agents and their potential role in combating the growing threat of antibiotic-resistant enterococci.

References

Troubleshooting & Optimization

Dup-721 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with Dup-721 in aqueous solutions. The following information is curated to address common issues and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is an investigational antibacterial agent belonging to the oxazolidinone class.[1][2][3] Like many small molecule drug candidates, it may exhibit poor solubility in aqueous solutions. This is a significant concern as poor solubility can hinder preclinical and clinical development by affecting bioavailability, leading to inconsistent results in biological assays, and complicating formulation development.[4][5]

Q2: What are the initial steps to take when I encounter solubility issues with this compound?

A2: When you observe precipitation or incomplete dissolution of this compound, it is crucial to systematically assess the situation. First, verify the purity of your this compound sample. Then, confirm the accuracy of your concentration calculations and the pH of your aqueous buffer. Small variations in pH can significantly impact the solubility of ionizable compounds.[6][7]

Q3: Are there any known signaling pathways affected by this compound?

A3: this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] It acts on an early step in the initiation of this process, preceding the formation of the 70S ribosomal initiation complex.[1] Therefore, it does not directly interact with host cell signaling pathways but rather targets a fundamental process within bacteria.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer during my experiment.

This is a common issue for compounds with low aqueous solubility. The following troubleshooting steps and solutions are recommended.

1. Initial Assessment and Optimization:

  • pH Adjustment: The solubility of a compound can be highly dependent on the pH of the solution, especially if the compound has ionizable groups.[6] Experiment with a range of pH values to determine the optimal pH for this compound solubility.

  • Temperature Control: Solubility can be temperature-dependent. For some compounds, a slight increase in temperature can enhance solubility. However, be mindful of the thermal stability of this compound.

2. Co-solvents and Solubilizing Agents:

If pH and temperature adjustments are insufficient, consider the use of co-solvents or other solubilizing agents. It is crucial to first dissolve this compound in a small amount of an organic solvent before diluting it with the aqueous buffer.[8]

Table 1: Common Co-solvents and Surfactants for Enhancing Solubility

Agent Type Examples Mechanism of Action Considerations
Co-solvents Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol, Polyethylene glycol (PEG)Reduce the polarity of the aqueous solvent, thereby increasing the solubility of nonpolar compounds.[9][10]Can be toxic to cells at higher concentrations. The final concentration of the co-solvent should be minimized and tested for its effect on the experimental system.[9]
Surfactants Sodium lauryl sulfate (SLS), Tween-80, Pluronic F68Form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.[4][10]Can interfere with certain biological assays and may cause cell lysis at high concentrations.[11]
Cyclodextrins β-cyclodextrin, Hydroxypropyl-β-cyclodextrinForm inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[4]Can have limitations in terms of drug loading capacity.[4]

3. Advanced Solubilization Techniques:

For more persistent solubility issues, advanced formulation strategies may be necessary.

Table 2: Advanced Techniques for Improving Drug Solubility

Technique Description Advantages Disadvantages
Micronization Reducing the particle size of the drug to increase the surface area available for dissolution.[9][10]Increases the rate of dissolution.Does not increase the equilibrium solubility.[10]
Nanosuspensions Suspending the drug as nanoparticles in a liquid medium, often stabilized by surfactants or polymers.[9]Can be used for drugs insoluble in both water and oils.Requires specialized equipment for production.
Solid Dispersions Dispersing the drug in a solid carrier matrix, often in an amorphous state.[4]Can significantly increase both the dissolution rate and the extent of dissolution.The amorphous form may be less stable than the crystalline form.[4]

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound

This protocol outlines a high-throughput method to estimate the kinetic solubility of this compound, which is the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[12][13]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring turbidity (nephelometry) at a specific wavelength (e.g., 620 nm)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).

  • Addition to Aqueous Buffer: To each well containing the DMSO dilution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1% (v/v). For example, add 99 µL of PBS to 1 µL of each DMSO dilution.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a microplate reader at a wavelength where the compound does not absorb light (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank (1% DMSO in PBS).

Visualizations

Diagram: Troubleshooting Workflow for this compound Solubility Issues

G start This compound Precipitation Observed check_purity Verify Compound Purity and Concentration start->check_purity check_ph Check and Optimize Buffer pH check_purity->check_ph use_cosolvent Use Co-solvent (e.g., DMSO) check_ph->use_cosolvent dissolve_in_cosolvent Dissolve this compound in Co-solvent First use_cosolvent->dissolve_in_cosolvent dilute Dilute with Aqueous Buffer dissolve_in_cosolvent->dilute still_precipitates Precipitation Persists? dilute->still_precipitates advanced_techniques Consider Advanced Solubilization Techniques (e.g., Surfactants, Cyclodextrins) still_precipitates->advanced_techniques Yes success Solubility Issue Resolved still_precipitates->success No advanced_techniques->success G cluster_bacterium Bacterial Cell ribosome_30S 30S Ribosomal Subunit initiation_complex 70S Initiation Complex ribosome_30S->initiation_complex ribosome_50S 50S Ribosomal Subunit ribosome_50S->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Dup721 This compound Dup721->inhibition

References

Technical Support Center: Optimizing Dup-721 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dup-721 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an oxazolidinone antibiotic that primarily inhibits bacterial protein synthesis. It acts at an early stage of this process, preventing the formation of the initiation complex required for translation to begin. This action is specific to bacterial ribosomes, although off-target effects on mitochondrial ribosomes can occur at higher concentrations.

Q2: What is the typical effective concentration range for this compound in in vitro antibacterial assays?

A2: The effective concentration of this compound varies depending on the bacterial species and strain being tested. Generally, for Gram-positive bacteria, the Minimum Inhibitory Concentration (MIC) values are quite low. For detailed MIC50 and MIC90 values against various pathogens, please refer to the data tables below.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in water but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. It is recommended to prepare a 10 mg/mL stock solution in DMSO. For detailed instructions, please see the "Experimental Protocols" section.

Q4: How should I store the this compound stock solution and working solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C for long-term use. For short-term storage (up to a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles. Working solutions diluted in culture medium should be prepared fresh for each experiment.

Q5: I am observing cytotoxicity in my mammalian cell line when using this compound. What could be the cause?

A5: While this compound is designed to target bacterial ribosomes, oxazolidinones as a class can have off-target effects on mitochondrial ribosomes in eukaryotic cells due to their prokaryotic origin. This can lead to inhibition of mitochondrial protein synthesis and subsequent cytotoxicity, especially at higher concentrations or with prolonged exposure. Consider performing a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.

Troubleshooting Guides

Issue 1: High variability or no clear endpoint in Minimum Inhibitory Concentration (MIC) assay.

  • Possible Cause 1: Inconsistent inoculum density.

    • Solution: Ensure that the bacterial inoculum is standardized to the recommended optical density (e.g., 0.5 McFarland standard) before dilution and addition to the assay plate. Inconsistent bacterial numbers will lead to variable results.

  • Possible Cause 2: this compound precipitation.

    • Solution: Visually inspect the wells of your assay plate for any precipitate after adding the this compound dilutions. If precipitation is observed, you may need to adjust the solvent concentration in your working solutions or consider using a different solvent for the initial stock.

  • Possible Cause 3: Bacterial contamination.

    • Solution: Streak the inoculum on an agar plate to check for purity before starting the assay. Contamination with a resistant organism can lead to unexpected growth.

Issue 2: Inconsistent results in mammalian cell cytotoxicity assays.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity. Edge effects in multi-well plates can also be a factor; consider not using the outermost wells for data collection.

  • Possible Cause 2: Interference of this compound with the assay readout.

    • Solution: Some compounds can interfere with colorimetric or fluorometric readouts. Run a control plate with this compound in cell-free media to check for any background signal or quenching.

  • Possible Cause 3: Solvent toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) to assess solvent-induced cytotoxicity.

Data Presentation

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus100+1.0 - 2.02.0 - 4.0
Staphylococcus epidermidis50+1.0 - 2.02.0 - 4.0
Enterococcus faecalis50+2.04.0
Enterococcus faecium50+4.08.0
Streptococcus pneumoniae50+0.5 - 1.01.0 - 2.0
Streptococcus pyogenes50+0.5 - 1.01.0 - 2.0

MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: Broth Microdilution MIC Assay for Gram-Positive Bacteria
  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland

    • This compound stock solution (10 mg/mL in DMSO)

  • Procedure:

    • Prepare a working solution of this compound by diluting the stock solution in CAMHB. The highest concentration tested should be prepared at 2x the final desired concentration.

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 2x highest this compound concentration to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL. This will dilute the this compound concentrations to their final 1x values.

    • Include a growth control (wells with bacteria and no drug) and a sterility control (wells with media only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • Sterile 96-well cell culture plates

    • This compound stock solution (10 mg/mL in DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Dup721_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex Binds 50S mRNA mRNA mRNA->30S_subunit Initiation_Factors Initiation Factors Initiation_Factors->30S_subunit Dup721 This compound Dup721->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis No_Protein_Synthesis No Protein Synthesis

Caption: Mechanism of action of this compound in bacterial protein synthesis.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare 2-fold Serial Dilutions of this compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results Visually Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Check_Inoculum Check Inoculum Standardization Inconsistent_Results->Check_Inoculum Check_Precipitation Check for this compound Precipitation Inconsistent_Results->Check_Precipitation Check_Purity Check Culture Purity Inconsistent_Results->Check_Purity Check_Solvent_Toxicity Check Solvent Toxicity Inconsistent_Results->Check_Solvent_Toxicity Standardized Standardized? Check_Inoculum->Standardized Precipitate_Present Precipitate? Check_Precipitation->Precipitate_Present Pure_Culture Pure? Check_Purity->Pure_Culture Solvent_Toxic Toxic? Check_Solvent_Toxicity->Solvent_Toxic Standardized->Check_Precipitation Yes Adjust_Inoculum Adjust_Inoculum Standardized->Adjust_Inoculum No Precipitate_Present->Check_Purity No Adjust_Solvent Adjust_Solvent Precipitate_Present->Adjust_Solvent Yes Pure_Culture->Check_Solvent_Toxicity Yes Re-isolate Re-isolate Pure_Culture->Re-isolate No Proceed Proceed Solvent_Toxic->Proceed No Lower_Solvent_Conc Lower_Solvent_Conc Solvent_Toxic->Lower_Solvent_Conc Yes

Caption: Troubleshooting logic for inconsistent in vitro assay results.

Technical Support Center: Troubleshooting Dup-721 MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dup-721 Minimum Inhibitory Concentration (MIC) assays. Inconsistent MIC results can be a significant source of frustration, leading to delays and unreliable data. This guide aims to provide clear and actionable solutions to common problems encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic antibacterial agent belonging to the oxazolidinone class.[1][2][3] Its primary mode of action is the inhibition of bacterial protein synthesis.[4][5] Specifically, it acts at an early stage of this process, preceding the formation of the initiation complex.[4][5] This mechanism is distinct from many other classes of antibiotics.

Q2: What is the expected antimicrobial spectrum of this compound?

This compound is primarily active against Gram-positive bacteria, including staphylococci (including methicillin-resistant strains), streptococci, and Bacteroides fragilis.[1][2] It is generally not active against Gram-negative bacteria unless their outer membrane is compromised.[4]

Q3: My MIC results for this compound are inconsistent across replicates. What are the potential causes?

Inconsistent MIC results can arise from several factors, ranging from technical errors to the inherent biological variability of the microorganisms.[6][7][8] Common causes include:

  • Inoculum Preparation: Incorrect inoculum density is a major source of variability.[9][10]

  • Media Composition: Variations in media, such as cation concentration, can affect the activity of the antimicrobial agent.[11]

  • Incubation Conditions: Time and temperature of incubation must be strictly controlled.[11]

  • Compound Solubility: Poor solubility of this compound in the test medium can lead to uneven drug distribution.

  • Pipetting Errors: Inaccurate serial dilutions or dispensing of reagents will lead to inconsistent results.[9]

  • Bacterial Factors: The growth phase of the bacteria and the presence of resistant subpopulations can influence the MIC.[8]

Q4: I am observing "skipped wells" in my microdilution plate (growth in wells with higher concentrations of this compound than in wells with lower concentrations). What could be the reason?

This phenomenon, sometimes referred to as the Eagle effect, can be perplexing.[12] Potential causes include:

  • Contamination: Cross-contamination between wells during plate preparation.

  • Compound Precipitation: The compound may be precipitating at higher concentrations.

  • Paradoxical Growth: In rare cases, some antimicrobials can exhibit a paradoxical effect where they are less effective at higher concentrations.[12]

  • Technical Error: Errors in the dilution series preparation.[12]

It is recommended to repeat the assay, paying close attention to technique.[12]

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions.

Problem 1: High variability in MIC values between experiments.
Potential Cause Recommended Solution
Inconsistent Inoculum Density Standardize your inoculum preparation protocol. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) and verify by colony count.[10][13]
Variation in Media Lots Use the same lot of Mueller-Hinton Broth (MHB) or other recommended media for a set of experiments. If changing lots, perform a quality control check with a reference strain.[11]
Incubation Time and Temperature Fluctuations Ensure your incubator is calibrated and maintains a stable temperature. Use a consistent incubation time for all assays.[9][11]
Problem 2: No sharp endpoint, trailing growth is observed.
Potential Cause Recommended Solution
Bacteriostatic Nature of the Compound This compound has been reported to have a predominantly bacteriostatic action.[2] This can lead to trailing endpoints. Read the MIC at the lowest concentration that causes a significant inhibition of growth (e.g., ~80%) compared to the positive control.
Media Composition Ensure the pH of the media is within the recommended range. Supplementation of media, if any, should be consistent.
Reading Method If reading visually, have a second person confirm the results. Using a microplate reader to measure optical density can provide a more objective reading.
Problem 3: MIC values are consistently higher or lower than expected from the literature.
Potential Cause Recommended Solution
Quality Control Strain Performance Always include a quality control (QC) strain with a known MIC range for this compound (e.g., Staphylococcus aureus ATCC 29213) in every assay. If the QC strain is out of range, the entire assay is invalid.[9]
Compound Potency Verify the purity and potency of your this compound stock. The compound may have degraded over time.
Strain-Specific Differences The specific clinical isolate being tested may have a different susceptibility profile than the reference strains cited in the literature.[6]

Data Presentation

Table 1: Reported MICs for this compound against various bacterial species.
OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus2.0 - 4.01.0 - 4.0[1][3][14]
Staphylococcus epidermidis2.04.0[14]
Group D Streptococci4.04.0[1]
Streptococcus faecalis2.02.0[14]
Streptococcus faecium4.04.0[14]
Penicillin-resistant Streptococcus pneumoniae4.04.0[14]
Viridans streptococci4.04.0[14]
Bacteroides fragilis4.04.0[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).[15]

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).[16]

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[16]

  • Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare Bacterial Inoculum start->inoculum dilutions Perform Serial Dilutions in Plate stock->dilutions inoculate Inoculate Plate dilutions->inoculate inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

This compound MIC Assay Experimental Workflow.

troubleshooting_flowchart start Inconsistent MIC Results check_qc Is the QC strain within range? start->check_qc check_inoculum Verify Inoculum Preparation and Density check_qc->check_inoculum Yes invalid_assay Assay Invalid. Troubleshoot QC. check_qc->invalid_assay No check_media Check Media Preparation and Lot check_inoculum->check_media check_incubation Verify Incubation Conditions check_media->check_incubation check_technique Review Pipetting and Dilution Technique check_incubation->check_technique re_assay Re-run Assay check_technique->re_assay

Troubleshooting Flowchart for Inconsistent MIC Results.

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_30S 30S Subunit initiation_complex 70S Initiation Complex ribosome_30S->initiation_complex ribosome_50S 50S Subunit ribosome_50S->initiation_complex mrna mRNA mrna->ribosome_30S trna Initiator tRNA (fMet-tRNA) trna->ribosome_30S protein Protein Synthesis initiation_complex->protein dup721 This compound dup721->ribosome_30S Inhibits formation of initiation complex

Mechanism of Action of this compound.

References

Technical Support Center: Addressing Dup-721 Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and understanding the off-target effects of Dup-721 in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

This compound is an oxazolidinone antibiotic that primarily targets bacterial protein synthesis. It inhibits an early step in the initiation of protein synthesis, specifically preventing the formation of the initiation complex on the bacterial ribosome.[1]

Q2: What are the known or suspected off-target effects of this compound in eukaryotic cells?

While specific studies on this compound's off-target effects in eukaryotic cells are limited, its chemical class (oxazolidinones) is known to inhibit mitochondrial protein synthesis.[2][3][4] This is due to the similarity between bacterial and mitochondrial ribosomes. This inhibition can lead to mitochondrial dysfunction, reduced cell proliferation, and in some cases, apoptosis.[3][5]

Q3: Which cellular models are recommended for studying the off-target effects of this compound?

Several human and other mammalian cell lines are suitable for investigating mitochondrial toxicity. Commonly used models include:

  • Hematopoietic cell lines: K562 (erythroleukemia), HL-60 (promyelocytic leukemia), and THP-1 (monocytic leukemia) are sensitive to mitochondrial protein synthesis inhibitors.[3][6]

  • Breast cancer cell lines: MCF-7 has been used to study the cytotoxic effects of other oxazolidinones.[5]

  • Cervical cancer cell lines: HeLa cells are another common model for cytotoxicity studies.[5]

  • Other established cell lines: HEK293 (human embryonic kidney) and CHO (Chinese hamster ovary) cells have also been used to demonstrate the antiproliferative effects of oxazolidinones.[3]

Q4: What are the expected phenotypic outcomes of this compound's off-target effects?

The primary phenotypic outcomes resulting from the inhibition of mitochondrial protein synthesis include:

  • Decreased cell proliferation: A time- and concentration-dependent increase in cell doubling time is a common observation.[3][4]

  • Reduced cell viability: At higher concentrations or with prolonged exposure, a decrease in the number of viable cells can be observed.

  • Induction of apoptosis: Mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway.[5]

  • Increased lactate production: As oxidative phosphorylation becomes impaired, cells may shift towards glycolysis for energy production, leading to lactic acidosis.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the investigation of this compound's off-target effects.

Problem Possible Cause Recommended Solution
High variability in cytotoxicity assay results (e.g., MTT, LDH). 1. Inconsistent cell seeding density. 2. Uneven compound distribution in wells. 3. Edge effects in the microplate. 4. Contamination of cell cultures.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Mix the plate gently after adding this compound. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. 4. Regularly check cultures for signs of contamination and practice good aseptic technique.
No significant cytotoxicity observed even at high concentrations of this compound. 1. The chosen cell line may be resistant to mitochondrial protein synthesis inhibition. 2. Insufficient incubation time. 3. The compound may have degraded.1. Use a cell line known to be sensitive to mitochondrial toxins (e.g., K562, HL-60). 2. Increase the incubation time with this compound (e.g., 48-72 hours), as effects on proliferation can be slow to manifest. 3. Prepare fresh solutions of this compound for each experiment.
Discrepancy between different cytotoxicity assays (e.g., MTT shows less effect than a live/dead stain). 1. MTT assay measures metabolic activity, which may not directly correlate with cell death in the early stages of mitochondrial dysfunction. Cells may be metabolically less active but still viable.1. Use multiple assays that measure different aspects of cell health, such as membrane integrity (LDH release, trypan blue) and apoptosis (Annexin V staining), to get a comprehensive picture.
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). 1. Harvesting of cells was too harsh, leading to mechanical membrane damage and false positives for propidium iodide (PI). 2. Analysis of cells at a suboptimal time point (too early or too late).1. Use a gentle cell scraping or trypsinization method and handle cells carefully during washing steps. 2. Perform a time-course experiment to identify the optimal window for detecting apoptosis after this compound treatment.
Difficulty in detecting changes in mitochondrial protein levels via Western blot. 1. Low abundance of mitochondrial proteins. 2. Inefficient lysis of mitochondria. 3. Poor antibody quality.1. Load a higher amount of total protein on the gel. 2. Use a lysis buffer specifically designed for mitochondrial protein extraction. 3. Validate your primary antibody using positive and negative controls.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound's off-target effects in eukaryotic cells, the following table summarizes the inhibitory concentrations (IC50) of the structurally related and well-studied oxazolidinones, linezolid and tedizolid, on mitochondrial protein synthesis and cell viability. This data can serve as a reference for designing experiments with this compound.

Compound Assay Cell Line/System IC50 (µM)
LinezolidMitochondrial Protein SynthesisIsolated Rat Heart Mitochondria16 ± 2
TedizolidMitochondrial Protein SynthesisIn vitro~0.3
LinezolidCytochrome c Oxidase I ExpressionHL-60~9-14
TedizolidCytochrome c Oxidase I ExpressionHL-60Lower than Linezolid
Oxazolidinone (OI derivative)Cell Viability (MTT)MCF-717.66
Oxazolidinone (OI derivative)Cell Viability (MTT)HeLa31.10

Data is compiled from multiple sources for comparative purposes.[2][5][6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired incubation period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V-FITC/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Procedure:

  • Seed cells and treat with this compound as for the cytotoxicity assay.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Mitochondrial Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess the levels of mitochondrial-encoded proteins (e.g., MT-CO1, a subunit of Complex IV) and nuclear-encoded mitochondrial proteins (e.g., SDHB, a subunit of Complex II) to confirm the specific inhibition of mitochondrial protein synthesis.

Procedure:

  • After treatment with this compound, harvest the cells and lyse them using a buffer optimized for mitochondrial protein extraction.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target mitochondrial proteins and a loading control (e.g., VDAC or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental_Workflow_for_Investigating_Dup721_Off_Target_Effects cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Action Mechanism of Action cluster_Data_Analysis Data Analysis & Interpretation start Treat Cellular Models with this compound cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis If cytotoxic ic50 Determine IC50 Values cytotoxicity->ic50 western_blot Western Blot (Mitochondrial Proteins) apoptosis->western_blot pathway_analysis Analyze Protein Expression Changes western_blot->pathway_analysis conclusion Conclude on Off-Target Effects ic50->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for investigating this compound off-target effects.

Signaling_Pathway_of_Mitochondrial_Protein_Synthesis_Inhibition cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response Dup721 This compound MitoRibo Mitochondrial Ribosome Dup721->MitoRibo Inhibition MitoProtSyn Mitochondrial Protein Synthesis MitoRibo->MitoProtSyn ETC Electron Transport Chain (Complexes I, III, IV, V) MitoProtSyn->ETC Assembly MMP ↓ Mitochondrial Membrane Potential ETC->MMP ROS ↑ Reactive Oxygen Species ETC->ROS Apoptosis Apoptosis (Caspase Activation) MMP->Apoptosis ISR Integrated Stress Response (ISR) (ATF4 activation) ROS->ISR ROS->Apoptosis Proliferation ↓ Cell Proliferation ISR->Proliferation Apoptosis->Proliferation

Caption: Signaling pathway of mitochondrial protein synthesis inhibition.

References

Identifying and mitigating experimental artifacts with Dup-721

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dup-721.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic antibacterial agent belonging to the oxazolidinone class.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] Specifically, it acts at an early stage of protein synthesis, preceding the formation of the initiation complex.[3]

Q2: What is the spectrum of activity for this compound?

This compound is primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and streptococci.[1][5] It also shows activity against some anaerobic bacteria such as Bacteroides fragilis.[1][5] However, it is generally not effective against Gram-negative bacteria like Pseudomonas aeruginosa and members of the Enterobacteriaceae family, nor against yeasts.[5]

Q3: Are there any known off-target effects of this compound in eukaryotic cells?

Currently, there is limited publicly available information detailing specific off-target effects of this compound in eukaryotic cells. As with any small molecule inhibitor, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental system.

Q4: How can I determine the optimal working concentration for this compound in my experiments?

The optimal concentration of this compound should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations to identify the lowest concentration that produces the desired biological effect without causing significant cytotoxicity. It is recommended to start with a broad range of concentrations based on the known antibacterial efficacy and adjust as needed for your specific cell type and assay.

Q5: What are appropriate controls to include when using this compound?

To ensure the observed effects are specific to this compound's activity, several controls are essential:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

  • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound.

  • Positive Control: Use a well-characterized compound known to produce a similar biological effect to validate the assay's performance.

  • Untreated Control: A population of cells that does not receive any treatment.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High Cell Death or Cytotoxicity Concentration of this compound is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is low and consistent across all wells, including a vehicle-only control.
Contamination of cell culture.Regularly test for mycoplasma and other common cell culture contaminants.
No Observed Effect This compound concentration is too low.Increase the concentration of this compound. Confirm the expected effect with a positive control.
This compound is inactive.Verify the integrity and purity of the this compound stock. Use a fresh, validated batch if necessary.
The target of this compound is not present or relevant in your experimental system.Confirm that your cell line or system is appropriate for studying the effects of a bacterial protein synthesis inhibitor.
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and use precise pipetting techniques.
Edge effects in multi-well plates.To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead.
Inconsistent this compound concentration.Ensure proper mixing of the this compound stock solution before adding it to the culture media.
Unexpected or Off-Target Effects Non-specific binding of this compound.Use the lowest effective concentration. Consider using an orthogonal approach, such as a different compound with the same target, to confirm the phenotype.
This compound is unstable in the culture medium.Assess the stability of this compound in your specific media over the time course of your experiment.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various bacterial strains, as indicated by the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of strains (MIC90).

Bacterial SpeciesMIC90 (µg/mL)Reference
Staphylococcal isolates1 - 4[1]
Group D streptococci4[1]
Bacteroides fragilis isolates4[1]
Staphylococcus aureus (including MRSA)1[2]
Staphylococcus epidermidis1[2]
Hemolytic streptococcus (Groups A, B, C, F, G)≤ 1[2]
Viridans group streptococci2[2]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Create a dilution series to test a range of final concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a 2x vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add the 2x this compound dilutions and vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTT or resazurin-based assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the results to determine the IC50 (concentration that inhibits 50% of cell growth) and select a working concentration that is effective but not overly toxic.

Protocol 2: Assessing Off-Target Effects with an Orthogonal Approach

  • Primary Experiment: Treat your cells with the determined optimal concentration of this compound and observe the biological phenotype of interest.

  • Orthogonal Compound: Select a different, structurally unrelated compound that is known to inhibit the same biological pathway (in this case, bacterial protein synthesis, though a eukaryotic equivalent may be needed depending on the assay).

  • Comparative Treatment: Treat your cells with the orthogonal compound at its known effective concentration.

  • Negative Control: Include a negative control compound that is structurally similar to this compound but known to be inactive. This helps to rule out effects due to the chemical scaffold itself.

Visualizations

Experimental_Workflow_for_Artifact_Identification cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation start Start: Hypothesis dose_response Determine Optimal Concentration start->dose_response controls Select Appropriate Controls (Vehicle, +/-) dose_response->controls primary_exp Primary Experiment with this compound controls->primary_exp controls_exp Run Parallel Control Experiments controls->controls_exp analyze Analyze Results primary_exp->analyze controls_exp->analyze orthogonal Orthogonal Validation (e.g., different compound) analyze->orthogonal conclusion Conclusion orthogonal->conclusion Troubleshooting_Logic cluster_cytotoxicity High Cytotoxicity? cluster_no_effect No Effect Observed? cluster_variability High Variability? start Unexpected Result check_conc Lower this compound Concentration start->check_conc Yes check_solvent Verify Vehicle Toxicity start->check_solvent Yes increase_conc Increase this compound Concentration start->increase_conc No check_activity Validate Compound Activity start->check_activity No check_seeding Review Cell Seeding Protocol start->check_seeding Maybe check_plate Address Edge Effects start->check_plate Maybe

References

Technical Support Center: Optimizing Dosing Regimen of Dup-721 for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosing regimen of Dup-721 for in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic antibacterial agent belonging to the oxazolidinone class.[1][2][3][4] Its primary mechanism of action is the inhibition of bacterial protein synthesis at an early stage, preceding the formation of the initiation complex on the ribosome.[2] This mode of action is distinct from many other classes of antibiotics.[2]

Q2: What is the antibacterial spectrum of this compound?

A2: this compound is primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] It has also shown activity against some anaerobic bacteria like Bacteroides fragilis.[1][3] However, it is not effective against most Gram-negative bacteria.[3]

Q3: What is a typical starting dose for in vivo efficacy studies with this compound in mice?

A3: Based on published literature, the 50% effective dose (ED₅₀) of this compound in mouse models of staphylococcal and streptococcal infections ranges from 2 to 10 mg/kg, administered either orally or parenterally.[1] A starting dose within this range is a reasonable starting point for dose-ranging studies.

Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for oxazolidinones like this compound?

A4: For oxazolidinones such as linezolid, a related compound, the 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is a key determinant of efficacy.[5][6][7] The percentage of time that the drug concentration remains above the MIC (%T>MIC) has also been shown to be an important parameter.[5][7] Aiming for an AUC/MIC ratio of 50 to 100 has been suggested as a target for achieving a bacteriostatic effect with linezolid against staphylococci and pneumococci.[6]

Q5: Is this compound orally bioavailable?

A5: Yes, this compound is reported to be an orally active compound.[1] This provides flexibility in the route of administration for in vivo studies.

Troubleshooting Guide

Issue 1: Poor or inconsistent in vivo efficacy despite promising in vitro activity.

  • Question: My in vitro MIC data for this compound against my target pathogen is excellent, but I am not observing the expected efficacy in my mouse infection model. What could be the problem?

  • Answer:

    • Formulation and Solubility: this compound, like many small molecules, may have poor aqueous solubility. This can lead to low bioavailability when administered in vivo.[8][9]

      • Recommendation: Develop a suitable formulation to enhance solubility and absorption. This may involve using co-solvents, surfactants, or complexing agents like cyclodextrins.[9][10] It is crucial to ensure the vehicle used is non-toxic to the animals.

    • Pharmacokinetics: The drug may be rapidly cleared from the animal's system, resulting in suboptimal exposure at the site of infection.

      • Recommendation: Conduct a pilot pharmacokinetic study to determine the concentration-time profile of this compound in your animal model. This will help you understand if the current dosing regimen is achieving the target exposure (e.g., target AUC/MIC).

    • Protein Binding: High plasma protein binding can reduce the amount of free, active drug available to combat the infection.

      • Recommendation: If possible, determine the plasma protein binding of this compound. The unbound fraction is the pharmacologically active component.

Issue 2: Signs of toxicity in animals at higher doses.

  • Question: I am trying to increase the dose of this compound to improve efficacy, but I am observing adverse effects in my animals. How can I manage this?

  • Answer:

    • Dose Fractionation: Instead of administering a single high dose, consider fractionating the total daily dose into multiple smaller doses.[5][6] For time-dependent antibiotics, this can help maintain drug concentrations above the MIC for a longer duration without reaching toxic peak concentrations.

    • Toxicity Monitoring: Carefully monitor the animals for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[11] Consider collecting blood samples for clinical chemistry and hematology to assess organ toxicity.

    • Maximum Tolerated Dose (MTD) Study: Before conducting large-scale efficacy studies, it is advisable to perform a dose-escalation study to determine the MTD of your this compound formulation in the chosen animal strain.

Issue 3: High variability in efficacy results between individual animals.

  • Answer:

    • Inoculum Preparation and Administration: Inconsistencies in the bacterial inoculum size can lead to significant differences in infection severity and treatment outcomes.

      • Recommendation: Standardize your inoculum preparation protocol to ensure a consistent number of colony-forming units (CFUs) is administered to each animal.

    • Animal Health and Handling: The health status and stress levels of the animals can impact their immune response and susceptibility to infection.

      • Recommendation: Ensure all animals are healthy and acclimatized to the experimental conditions before the start of the study. Handle animals consistently to minimize stress.

    • Drug Formulation and Administration: Inhomogeneous drug formulation or inaccurate dosing can contribute to variability.

      • Recommendation: Ensure your this compound formulation is a homogenous suspension or solution. Use precise techniques for drug administration (e.g., oral gavage, intravenous injection) to ensure each animal receives the intended dose.

Data Presentation

Table 1: In Vitro Activity of this compound

OrganismMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Staphylococcus aureus (including MRSA)0.5 - 41 - 21 - 4[1][3][4]
Coagulase-negative staphylococci≤1-1[4]
Streptococcus pneumoniae--4[2]
Group D streptococci--4[1]
Bacteroides fragilis--4 - 8[1][3]

Table 2: In Vivo Efficacy of this compound in Mouse Infection Models

Infection ModelPathogenRoute of AdministrationED₅₀ (mg/kg)Reference
Systemic InfectionStaphylococcus aureusOral, Subcutaneous2 - 10[1]
Systemic InfectionStreptococcus pyogenesOral, Subcutaneous2 - 10[1]

Experimental Protocols

Protocol 1: Determination of the Minimum Inhibitory Concentration (MIC) of this compound

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound working stock in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 μL.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 μL of the diluted bacterial suspension to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Mouse Systemic Infection Model for Efficacy Testing

  • Animal Model:

    • Use a standard laboratory mouse strain (e.g., CD-1, BALB/c) of a specific age and weight range.

    • Allow animals to acclimatize for at least 3 days before the experiment.

  • Infection:

    • Prepare an inoculum of the target Gram-positive pathogen (e.g., Staphylococcus aureus) in a suitable medium or saline.

    • Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV) at a predetermined lethal or sublethal dose.

  • Drug Administration:

    • Prepare the this compound formulation at the desired concentrations.

    • Administer the drug to different groups of mice at various doses (e.g., 1, 5, 10, 20 mg/kg) via the desired route (oral gavage or subcutaneous injection).

    • Initiate treatment at a specified time post-infection (e.g., 1 hour).

    • Include a vehicle control group that receives the formulation without the drug.

  • Efficacy Assessment:

    • Monitor the survival of the animals over a period of 7-14 days.

    • Alternatively, for a bacterial burden endpoint, euthanize a subset of animals at a specific time point (e.g., 24 hours post-infection), harvest target organs (e.g., spleen, liver), homogenize the tissues, and perform serial dilutions for CFU counting on appropriate agar plates.

  • Data Analysis:

    • For survival studies, calculate the ED₅₀ (the dose that protects 50% of the animals from death).

    • For bacterial burden studies, compare the log₁₀ CFU/gram of tissue between the treated and control groups.

Mandatory Visualizations

Dup-721_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex mRNA mRNA mRNA->30S_subunit fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis This compound This compound This compound->30S_subunit Inhibits formation of initiation complex

Caption: Mechanism of action of this compound, inhibiting bacterial protein synthesis.

In_Vivo_Efficacy_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Inoculum_Preparation Inoculum Preparation Animal_Acclimatization->Inoculum_Preparation Infection Infection of Animals Inoculum_Preparation->Infection Treatment Treatment Administration Infection->Treatment Dose_Preparation This compound Formulation and Dose Preparation Dose_Preparation->Treatment Monitoring Monitoring (Survival/Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Survival_Analysis Survival Analysis (ED50) Endpoint->Survival_Analysis Survival Bacterial_Burden Bacterial Burden (CFU/organ) Endpoint->Bacterial_Burden Bacterial Load End End Survival_Analysis->End Bacterial_Burden->End

Caption: General workflow for an in vivo efficacy study of this compound.

Dose_Optimization_Logic Start Initial Dose Selection (e.g., 2-10 mg/kg) Efficacy_Study In Vivo Efficacy Study Start->Efficacy_Study Outcome Efficacy Outcome? Efficacy_Study->Outcome Optimal_Dose Optimal Dose Achieved Outcome->Optimal_Dose Sufficient Increase_Dose Increase Dose Outcome->Increase_Dose Insufficient Reformulate Reformulate for Better Bioavailability Outcome->Reformulate Inconsistent/ Poor Toxicity_Check Toxicity Observed? Increase_Dose->Toxicity_Check Toxicity_Check->Efficacy_Study No Fractionate_Dose Fractionate Dose Toxicity_Check->Fractionate_Dose Yes Fractionate_Dose->Efficacy_Study Reformulate->Efficacy_Study

References

Dup-721 Activity in Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dup-721 in culture media. The information is designed to help users navigate common challenges and ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic antibacterial agent belonging to the oxazolidinone class.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis at the initiation phase.[2][3] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

While the aqueous solubility of this compound is not well-documented, oxazolidinone antibiotics are often dissolved in dimethyl sulfoxide (DMSO) for in vitro assays.[4] It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should I store my this compound stock solutions?

This compound stock solutions should be stored at -20°C or lower to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

If you are observing higher than expected MIC values for this compound against susceptible bacterial strains, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Degradation of this compound - Prepare fresh stock solutions. - Ensure proper storage of stock solutions (-20°C or below, protected from light). - Avoid repeated freeze-thaw cycles.
Inaccurate Drug Concentration - Verify the calculations for your stock solution and serial dilutions. - Calibrate pipettes to ensure accurate liquid handling.
High Inoculum Density - Standardize your bacterial inoculum to 0.5 McFarland turbidity.[5] - Perform colony counts to confirm the inoculum density (target is typically 5 x 10^5 CFU/mL in the final well).[5]
Binding to Plasticware - Consider using low-binding microplates and tubes.
Interaction with Media Components - Be aware that components in complex media (e.g., yeast extract, peptones) can sometimes interfere with antibiotic activity. Use a standardized, recommended medium like Mueller-Hinton Broth (MHB) for susceptibility testing.[6]
Issue 2: Inconsistent or Non-Reproducible MIC Results

Variability in MIC results can be a significant challenge. The following table outlines common sources of inconsistency and how to address them.

Potential CauseRecommended Solution
Inconsistent Inoculum Preparation - Always use a fresh, pure culture to prepare the inoculum. - Standardize the inoculum density meticulously for each experiment using a McFarland standard or a spectrophotometer.
Variations in Incubation Conditions - Ensure a consistent incubation temperature (e.g., 35 ± 2°C) and duration (e.g., 16-20 hours) as per standardized protocols.[6] - If using a CO2 incubator, ensure the concentration is appropriate and consistent.
Edge Effects in Microplates - To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile water or media without inoculum. - Ensure proper sealing of the microplate during incubation.
Subjective Endpoint Reading - Use a standardized method for reading the MIC, such as a microplate reader or by comparing to a growth control well. The MIC is the lowest concentration with no visible growth.[7]

Factors Affecting this compound Activity in Culture Media

Several factors can influence the apparent activity of this compound in your experiments. Understanding these can help in designing robust assays and interpreting results accurately.

Effect of Serum Proteins

The presence of serum in culture media can reduce the effective concentration of a drug due to protein binding. While specific data for this compound is unavailable, data from the related oxazolidinone, linezolid, can provide an estimate.

CompoundProtein Binding (%)Implication for in vitro assays
Linezolid (as a proxy for this compound)~31%[2][8]The presence of serum may lead to a moderate increase in the observed MIC. It is advisable to perform assays in both serum-free and serum-containing media to quantify this effect for your specific experimental conditions.
Effect of pH

The pH of the culture medium can affect the stability and activity of antibiotics. For oxazolidinones like linezolid, stability is known to decrease at higher pH values.

CompoundpH Stability ProfileImplication for in vitro assays
Linezolid (as a proxy for this compound)Least stable at high pH values and elevated temperatures.[9][10][11]Ensure the pH of your culture medium is buffered and stable throughout the experiment (typically pH 7.2-7.4 for standard bacterial growth media).[6] Significant changes in pH due to bacterial metabolism could affect this compound activity.

Experimental Protocols & Visualizations

Standard Broth Microdilution Protocol for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_stock Prepare this compound Stock Solution (e.g., in DMSO) serial_dilute Perform 2-fold Serial Dilutions of this compound in CAMHB in a 96-well plate prep_stock->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare 0.5 McFarland Standard Bacterial Inoculum add_inoculum Add Standardized Inoculum to each well prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include Growth Control (no drug) and Sterility Control (no bacteria) add_inoculum->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Signaling Pathway: Mechanism of Action of this compound

This diagram illustrates the step in bacterial protein synthesis that is inhibited by this compound.

signaling_pathway cluster_translation Bacterial Protein Synthesis Initiation mrna mRNA initiation_complex 70S Initiation Complex mrna->initiation_complex ribosome_30s 30S Ribosomal Subunit ribosome_30s->initiation_complex fmet_trna fMet-tRNA fmet_trna->initiation_complex protein Protein Synthesis initiation_complex->protein Elongation dup721 This compound dup721->initiation_complex Inhibits Formation

Caption: this compound inhibits the formation of the 70S initiation complex.

Logical Troubleshooting Flowchart for High MIC Values

Use this flowchart to diagnose the potential cause of unexpectedly high MIC values.

troubleshooting_flowchart decision decision solution solution start High MIC Observed check_controls Are Controls Valid? (Growth in positive, no growth in negative) start->check_controls check_drug Is this compound solution fresh and properly stored? check_controls->check_drug Yes invalid_controls Troubleshoot Assay Setup: - Check media sterility - Verify inoculum viability check_controls->invalid_controls No check_inoculum Is inoculum density correct (0.5 McFarland)? check_drug->check_inoculum Yes remake_drug Prepare Fresh this compound Stock and Dilutions check_drug->remake_drug No check_media Is the correct medium being used (e.g., CAMHB)? check_inoculum->check_media Yes restandardize_inoculum Re-standardize Inoculum check_inoculum->restandardize_inoculum No use_correct_media Use Standardized Medium check_media->use_correct_media No final_check If issue persists, consider serum protein binding or intrinsic resistance. check_media->final_check Yes

References

Preventing the emergence of resistance to Dup-721 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dup-721 In Vitro Resistance

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the emergence of in vitro resistance to this compound, a novel antibacterial agent. This compound inhibits protein synthesis in Gram-positive bacteria by targeting an early step in the initiation of protein synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antibacterial agent that primarily targets Gram-positive bacteria.[1] It functions by inhibiting protein synthesis at a very early stage, preceding the formation of the initiation complex.[1][2] Studies have shown that it does not inhibit polypeptide elongation but rather an earlier event in protein synthesis initiation.[1][2]

Q2: What are the known mechanisms of in vitro resistance to this compound?

A2: While specific resistance mechanisms to this compound are not extensively detailed in the provided search results, general mechanisms of antibiotic resistance can be inferred. These may include:

  • Target Modification: Alterations in the ribosomal components or other molecular targets of this compound that prevent the drug from binding effectively.

  • Efflux Pumps: Increased expression or activity of efflux pumps that actively transport this compound out of the bacterial cell, reducing its intracellular concentration to sub-lethal levels.[3]

  • Enzymatic Inactivation: Bacterial enzymes could potentially modify or degrade this compound, rendering it inactive.

Q3: How can I minimize the emergence of resistance during my experiments?

A3: To minimize the development of resistance, consider the following strategies:

  • Use Optimal Concentrations: Employ a concentration of this compound that is sufficiently high to kill the susceptible population without leaving a large number of surviving cells that could acquire resistance.

  • Combination Therapy: Use this compound in combination with other antimicrobial agents that have different mechanisms of action. This can create a synergistic effect and reduce the likelihood of resistance developing.[4]

  • Limit Exposure Time: In some experimental designs, limiting the duration of exposure to sub-lethal concentrations of the drug can be beneficial.

  • Monitor Resistance Development: Regularly test for changes in the minimum inhibitory concentration (MIC) of this compound for your bacterial strains throughout the experiment.

Q4: Are there any known synergistic partners for this compound?

A4: The provided search results do not specify synergistic partners for this compound. However, a common strategy to combat resistance is to use efflux pump inhibitors in combination with the primary antibiotic.[4] It would be advisable to perform checkerboard assays with known efflux pump inhibitors or other classes of antibiotics to identify potential synergistic interactions.

Troubleshooting Guides

Issue 1: Premature appearance of resistant colonies in susceptibility testing.

  • Question: I am observing resistant colonies in my MIC or disk diffusion assays much earlier than expected. What could be the cause and how can I address it?

  • Answer:

    • Possible Cause 1: Hetero-resistance: The initial bacterial population may have contained a sub-population of resistant cells.

      • Solution: Ensure your starting culture is from a single, well-isolated colony. Perform population analysis by plating a large number of cells on agar with and without this compound to determine the baseline frequency of resistant mutants.

    • Possible Cause 2: Inoculum Size: The inoculum used in the assay might be too high, increasing the probability of selecting for pre-existing resistant mutants.

      • Solution: Standardize your inoculum according to established protocols (e.g., CLSI or EUCAST guidelines).[5] A typical starting inoculum for broth microdilution is 5 x 10^5 CFU/mL.

    • Possible Cause 3: Drug Instability: this compound may be degrading in the experimental conditions.

      • Solution: Prepare fresh solutions of this compound for each experiment. Check the stability of the compound in your specific media and incubation conditions.

Issue 2: Gradual increase in MIC over serial passage experiments.

  • Question: During my serial passage experiment, the MIC of this compound is steadily increasing. How can I confirm the mechanism of resistance?

  • Answer:

    • Step 1: Sequence the Target: The primary mechanism of action of this compound is the inhibition of protein synthesis initiation.[1][2] Sequence the genes encoding the ribosomal proteins and initiation factors in your resistant isolates and compare them to the parental strain to identify mutations.

    • Step 2: Perform an Efflux Pump Assay: Use a fluorescent substrate of known efflux pumps (e.g., ethidium bromide) to compare its accumulation in the parental and resistant strains. A lower accumulation in the resistant strain suggests upregulation of efflux pumps.

    • Step 3: Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes. An increase in expression in the resistant strain would indicate their involvement.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) Shift in Staphylococcus aureus After Serial Passage with Sub-Lethal this compound Concentrations

Passage NumberThis compound Concentration (µg/mL)MIC (µg/mL)Fold Change in MIC
0 (Parental)00.51
50.2524
101816
1543264
2016128256

Table 2: Synergistic Effects of this compound with a Hypothetical Efflux Pump Inhibitor (EPI-123) against a Resistant S. aureus Strain (MIC = 128 µg/mL)

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
This compound128160.125Synergy
EPI-123>256320.125Synergy
FIC Index = (MIC of this compound in combo / MIC of this compound alone) + (MIC of EPI-123 in combo / MIC of EPI-123 alone) 0.25 Synergy (FIC ≤ 0.5)

Experimental Protocols

Protocol 1: Serial Passage Experiment to Induce and Quantify this compound Resistance

  • Preparation: Prepare a stock solution of this compound. Prepare culture tubes with broth media containing serial dilutions of this compound, starting from a concentration well below the MIC.

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

  • Incubation: Incubate the tubes at the optimal temperature for the bacteria (e.g., 37°C) for 24 hours.

  • Passage: After incubation, take an aliquot from the tube with the highest concentration of this compound that still shows bacterial growth and use it to inoculate a new series of tubes with fresh media and drug dilutions.

  • Repeat: Repeat this process for a predetermined number of passages (e.g., 20-30).

  • MIC Determination: At regular intervals (e.g., every 5 passages), determine the MIC of this compound for the bacterial population using a standard broth microdilution method.

  • Isolate and Characterize: Once a significant increase in MIC is observed, isolate single colonies from the resistant population and perform further characterization (e.g., target gene sequencing, efflux pump assays).

Protocol 2: Checkerboard Assay to Identify Synergistic Compounds

  • Plate Setup: Use a 96-well microtiter plate. Prepare serial dilutions of this compound along the x-axis and serial dilutions of the potential synergistic compound (e.g., an efflux pump inhibitor) along the y-axis.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature for 24 hours.

  • Read Results: Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additive, or antagonism).

Visualizations

experimental_workflow start Start: Prepare Bacterial Culture and this compound Dilutions inoculate Inoculate Tubes with Bacteria and this compound start->inoculate incubate Incubate for 24 hours inoculate->incubate passage Transfer from Highest Growth Concentration to New Dilutions incubate->passage repeat_loop Repeat for 20-30 Passages passage->repeat_loop Loop mic_test Determine MIC Every 5 Passages passage->mic_test repeat_loop->inoculate isolate Isolate Resistant Colonies mic_test->isolate characterize Characterize Resistance Mechanism: - Target Sequencing - Efflux Assays isolate->characterize end End: Resistant Isolate Characterized characterize->end

Caption: Workflow for a serial passage experiment to induce this compound resistance.

resistance_pathway cluster_cell Inside Bacterial Cell dup721 This compound ribosome Ribosome (Protein Synthesis Initiation) dup721->ribosome Inhibits efflux_pump Efflux Pump Upregulation dup721->efflux_pump Pumped Out bacterial_cell Bacterial Cell protein_synthesis Protein Synthesis ribosome->protein_synthesis Leads to cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth target_mutation Target Site Mutation (e.g., Ribosomal Protein) target_mutation->ribosome Alters Target

Caption: this compound mechanism of action and potential resistance pathways.

troubleshooting_tree start Resistant Colonies Observed Prematurely q1 Is the inoculum standardized? start->q1 q2 Is the starting culture from a single colony? q1->q2 Yes s1 Adjust inoculum to 5x10^5 CFU/mL q1->s1 No q3 Are this compound solutions freshly prepared? q2->q3 Yes s2 Re-streak from a single colony q2->s2 No s3 Prepare fresh drug for each experiment q3->s3 No s4 Perform population analysis to check for hetero-resistance q3->s4 Yes

Caption: Decision tree for troubleshooting premature resistance.

References

Technical Support Center: Controlling for Confounding Variables in Preclinical Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Dup-721": Initial database searches for "this compound" may yield results for two distinct compounds:

  • An antibacterial agent investigated in the late 1980s.[1][2][3]

  • Narsoplimab (formerly OMS721) , a modern monoclonal antibody targeting the lectin pathway of the complement system.[4][5][6]

Given the contemporary context of drug development and experimental design, this guide will focus on general principles for controlling confounding variables applicable to preclinical research, including studies with compounds like Narsoplimab. The methodologies discussed are broadly relevant for a wide range of in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a confounding variable and why is it a problem in my experiments?
Q2: I suspect I have a confounding variable in my experiment. How can I identify it?

Identifying potential confounders requires a combination of subject-matter expertise and careful examination of your experimental setup. Here are some steps:

  • Literature Review: Examine previous studies on similar compounds or biological systems to see what variables other researchers have identified as potential confounders.[10]

  • Biological Plausibility: Consider the known mechanism of action of your compound and the biological pathways involved. Are there other factors that could influence these pathways?

  • Data Analysis: Perform preliminary statistical analyses to look for associations between potential confounders and both your treatment and outcome variables.

Q3: What are some common confounding variables in in vitro experiments with a compound like this compound (Narsoplimab)?

The following table summarizes common confounders in in vitro pharmacology experiments and strategies to mitigate their effects.

Confounding VariablePotential Impact on ExperimentsRecommended Control Strategies
Cell Line Passage Number High passage numbers can lead to genetic drift, altered morphology, and changes in protein expression, affecting cellular response to treatment.Use cells within a consistent and documented low passage number range. Regularly perform cell line authentication.
Batch-to-Batch Variation of Reagents Differences in the composition or purity of media, sera, or the compound itself can introduce variability in experimental results.Use a single, large batch of each reagent for the entire experiment. If not possible, perform bridging studies to ensure consistency between batches.
Incubator Conditions (CO2, Temperature, Humidity) Fluctuations in these parameters can affect cell health and growth rates, influencing the experimental outcome.Regularly calibrate and monitor incubator conditions. Distribute experimental and control groups across different shelves and incubators to average out any minor variations.
Plate Position Effects ("Edge Effects") Cells in the outer wells of a microplate can experience different temperature and evaporation rates, leading to non-uniform cell growth and responses.Avoid using the outer wells for experimental samples. If this is not feasible, randomize the placement of samples and controls across the plate.
Operator Variability Differences in pipetting technique, timing of reagent addition, and cell handling can introduce systematic errors.Ensure all operators are trained on a standardized protocol. Where possible, have a single operator perform a given experiment.
Q4: What are the primary methods for controlling for confounding variables?

There are several methods to control for confounding variables, which can be implemented during the study design phase or during data analysis.[11]

  • Randomization: Randomly assigning experimental units (e.g., cell cultures, animals) to treatment and control groups helps to ensure that known and unknown confounders are evenly distributed among the groups.[8][11]

  • Restriction: Limiting the study population to a subgroup with a specific characteristic (e.g., only using cells of a specific passage number) can eliminate variation from that confounder.[11]

  • Matching: For each experimental unit in the treatment group, a corresponding unit with similar characteristics (e.g., age, sex in animal studies) is selected for the control group.[11]

  • Statistical Control: During data analysis, statistical techniques like stratification and multivariate analysis can be used to adjust for the effects of confounding variables.[9][12]

Experimental Protocols and Visualizations

Conceptualizing a Confounding Variable

The following diagram illustrates the relationship between a confounding variable, the experimental treatment (independent variable), and the observed outcome (dependent variable).

Confounding Variable Confounding Variable Experimental Treatment (e.g., this compound) Experimental Treatment (e.g., this compound) Confounding Variable->Experimental Treatment (e.g., this compound) Is Associated With Observed Outcome Observed Outcome Confounding Variable->Observed Outcome Influences Experimental Treatment (e.g., this compound)->Observed Outcome Apparent Effect

Caption: A diagram showing how a confounding variable can create a misleading association.

Experimental Workflow for Controlling Confounding Variables

This workflow outlines a systematic approach to identifying and mitigating the impact of confounding variables in your experiments.

cluster_design Study Design Phase cluster_execution Experimental Execution Phase cluster_analysis Data Analysis Phase Identify Potential Confounders Identify Potential Confounders Implement Control Strategies Implement Control Strategies Identify Potential Confounders->Implement Control Strategies Randomization Randomization Implement Control Strategies->Randomization Restriction Restriction Implement Control Strategies->Restriction Matching Matching Implement Control Strategies->Matching Standardize Protocols Standardize Protocols Implement Control Strategies->Standardize Protocols Monitor Experimental Conditions Monitor Experimental Conditions Standardize Protocols->Monitor Experimental Conditions Statistical Control Statistical Control Monitor Experimental Conditions->Statistical Control Stratification Stratification Statistical Control->Stratification Multivariate Analysis Multivariate Analysis Statistical Control->Multivariate Analysis

Caption: A workflow for addressing confounding variables at different stages of research.

By proactively identifying and controlling for confounding variables, researchers can significantly improve the reliability and validity of their experimental findings.

References

Validation & Comparative

Dup-721 in a Comparative In Vitro Analysis with Other Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug discovery, the oxazolidinone class represents a significant advancement in combating multidrug-resistant Gram-positive bacteria. This guide provides a detailed in vitro comparison of Dup-721, an early oxazolidinone, with other notable members of this class, including linezolid, eperezolid, tedizolid, sutezolid, ranbezolid, and posizolid. The comparative analysis is based on their minimum inhibitory concentrations (MICs) against a range of clinically relevant pathogens.

Comparative In Vitro Activity

The in vitro potency of oxazolidinones is primarily determined by their MIC values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for this compound and other oxazolidinones against various bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and streptococci.

Table 1: In Vitro Activity (MIC₉₀ in µg/mL) Against Staphylococci
Organism (n)This compoundLinezolidEperezolidTedizolidRanbezolidPosizolid
Staphylococcus aureus (including MRSA)1[1][2]1-4[3][4]1-4[5]0.25[6]2-4x MIC for clearance[7]1-2[8]
Coagulase-negative staphylococci (including MRSE)1[2]1-4[5]1-4[5]0.12[9]2-4x MIC for clearance[7]1[8]
Table 2: In Vitro Activity (MIC₉₀ in µg/mL) Against Enterococci
Organism (n)This compoundLinezolidEperezolidTedizolidRanbezolidPosizolid
Enterococcus faecalis4[2]2[10]2[10]0.25[9]N/A1-2[8]
Enterococcus faecium (including VRE)N/A2[10]2[10]N/AN/A1-2[8]
Table 3: In Vitro Activity (MIC₉₀ in µg/mL) Against Streptococci
Organism (n)This compoundLinezolidEperezolidTedizolidRanbezolidPosizolid
Beta-hemolytic streptococci0.5[2]0.5-4[4]N/A0.25[9]N/A1[8]
Streptococcus pneumoniaeN/A0.5-4[4]N/AN/AN/A1[8]
Viridans group streptococci2[1]1-2[11]1-2[11]N/AN/AN/A

N/A : Data not available in the reviewed literature.

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis.[4][12] This class of antibiotics binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial early step in protein synthesis.[4][12][13] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.[12] Ranbezolid has also been noted to inhibit cell wall and lipid synthesis in S. epidermidis.[14]

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Blocked) 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->30S_subunit Binds to fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit Binds to P-site Oxazolidinones Oxazolidinones (e.g., this compound) Oxazolidinones->50S_subunit Binds to Oxazolidinones->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis (Inhibited) Initiation_Complex->Protein_Synthesis Leads to

Caption: Mechanism of action of oxazolidinones.

Experimental Protocols

The in vitro activity data presented in this guide are primarily based on Minimum Inhibitory Concentration (MIC) determination assays. The general methodology for these experiments is outlined below.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

General Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the oxazolidinone compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: The bacterial suspension is added to each dilution of the antimicrobial agent.

  • Incubation: The inoculated tubes or microplates are incubated under specific conditions (e.g., 35-37°C for 18-24 hours).

  • Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible growth.

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Dilutions with Bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Oxazolidinones prep_dilutions->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

A Comparative Analysis of the Efficacy of Dup-721 and Linezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Dup-721 and the clinically approved antibiotic, linezolid, against Methicillin-resistant Staphylococcus aureus (MRSA). This analysis is based on available preclinical data for this compound, a developmental precursor to linezolid, and extensive in vitro and clinical data for linezolid.

Executive Summary

This compound, an early oxazolidinone antibiotic, demonstrated promising in vitro activity against a range of Gram-positive bacteria, including MRSA.[1][2][3][4][5] However, its development was halted due to toxicity concerns.[6] Subsequent structural modifications within the oxazolidinone class led to the development of linezolid, which exhibits a more favorable safety profile and has become a critical therapeutic option for treating serious MRSA infections.[7][8] Both compounds share a novel mechanism of action, inhibiting bacterial protein synthesis at the initiation phase, a site distinct from most other antibiotic classes.[9] This guide synthesizes the available data to provide a comparative overview of their anti-MRSA efficacy.

Data Presentation

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and linezolid against MRSA from various studies. It is important to note that these data are collated from different studies and direct head-to-head comparisons were not performed.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

No. of StrainsStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (mg/L)
167S. aureus (including MRSA)--1.1 - 16
Not SpecifiedPenicillin- and Methicillin-Resistant S. aureus-1-
216 (Gram-positive isolates)Methicillin-Resistant and -Susceptible Staphylococci2.0 - 8.0--

Data sourced from multiple studies.[1][3][5]

Table 2: In Vitro Activity of Linezolid against Methicillin-Resistant Staphylococcus aureus (MRSA)

No. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
453Not SpecifiedNot SpecifiedNot Specified1.178 (in 2008) to 1.582 (in 2012)
Not Specified1.0 - 32.0---
12.5---
Not Specified2 - 4---

Data sourced from multiple studies.[10][11][12][13][14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in the tables were likely determined using standard methods such as broth microdilution or agar dilution, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).

A generalized protocol for broth microdilution involves:

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Antibiotic: The antibiotic (this compound or linezolid) is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a controlled temperature (typically 35°C ± 2°C) for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

For more specific details on the methodologies used in the cited studies, direct consultation of the original publications is recommended.

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and linezolid act by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex. This mechanism is distinct from other protein synthesis inhibitors that typically target the elongation phase.

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 70S_Initiation_Complex 70S Initiation Complex 30S_Subunit->70S_Initiation_Complex 50S_Subunit 50S Subunit 50S_Subunit->70S_Initiation_Complex No_Protein_Synthesis Protein Synthesis Inhibited 50S_Subunit->No_Protein_Synthesis Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis mRNA mRNA mRNA->30S_Subunit binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_Subunit binds Dup721_Linezolid This compound / Linezolid Dup721_Linezolid->50S_Subunit binds to Dup721_Linezolid->No_Protein_Synthesis prevents formation of 70S complex

Caption: Mechanism of action of this compound and linezolid.

Experimental Workflow: MIC Determination

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

Start Start Isolate_MRSA Isolate MRSA from Clinical Sample Start->Isolate_MRSA Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Isolate_MRSA->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Antibiotic in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C for 16-20h) Inoculate_Plate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Conclusion

This compound was a pioneering compound in the development of oxazolidinone antibiotics, demonstrating the potential of this class against multidrug-resistant Gram-positive pathogens like MRSA. While its own clinical development was not pursued due to safety concerns, the foundational research on this compound paved the way for the successful development and introduction of linezolid. Linezolid has since become an indispensable tool in the infectious disease armamentarium, offering a reliable treatment option for severe MRSA infections. The comparative data, though not from direct head-to-head trials, underscores the evolution of the oxazolidinone class, leading to a potent and safer therapeutic agent. Future research in this area continues to build upon the structure-activity relationships established during the development of these early compounds.

References

A Comparative Analysis of Dup-721 and Vancomycin Against Staphylococci

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the oxazolidinone antibacterial agent Dup-721 and the glycopeptide antibiotic vancomycin, focusing on their efficacy against staphylococcal species. This analysis is supported by in vitro and in vivo experimental data to inform research and development efforts in the pursuit of new antimicrobial therapies.

Executive Summary

This compound, a member of the oxazolidinone class, demonstrates potent in vitro activity against a wide range of Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action, inhibition of protein synthesis, is distinct from that of vancomycin, which targets bacterial cell wall synthesis. While this compound is primarily bacteriostatic, vancomycin exhibits slow bactericidal activity. In vitro susceptibility testing reveals comparable Minimum Inhibitory Concentrations (MICs) for this compound and vancomycin against staphylococci.

Mechanism of Action

The distinct mechanisms of action of this compound and vancomycin are a critical consideration in their application and in the context of antimicrobial resistance.

This compound: As an oxazolidinone, this compound inhibits the initiation of bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein translation.[3] This unique target means there is no cross-resistance with other protein synthesis inhibitors that act at later stages of elongation.[2][3]

Vancomycin: Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall in Gram-positive bacteria.[4][5] It specifically binds with high affinity to the D-alanyl-D-alanine (D-ala-D-ala) terminus of the peptidoglycan precursors.[6][7][8] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking, ultimately leading to cell lysis.[8]

Comparative Mechanism of Action cluster_dup721 This compound (Oxazolidinone) cluster_vancomycin Vancomycin (Glycopeptide) D721 This compound Ribosome 50S Ribosomal Subunit D721->Ribosome Binds to InitiationComplex Initiation Complex Formation Ribosome->InitiationComplex Inhibits ProteinSynthesis Protein Synthesis Vanco Vancomycin Dala D-ala-D-ala Terminus of Peptidoglycan Precursor Vanco->Dala Binds to Transglycosylation Transglycosylation Dala->Transglycosylation Inhibits Transpeptidation Transpeptidation Dala->Transpeptidation Inhibits CellWall Cell Wall Synthesis

Caption: Mechanisms of action for this compound and vancomycin.

In Vitro Activity

The in vitro efficacy of this compound and vancomycin has been evaluated against various staphylococcal isolates, including methicillin-susceptible Staphylococcus aureus (MSSA), MRSA, and coagulase-negative staphylococci. The following tables summarize the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of 90% of isolates (MIC90).

Organism This compound MIC90 (mg/L) Vancomycin MIC90 (mg/L) Reference(s)
Staphylococcus aureus (all)2.02.0[2][9]
Methicillin-Resistant S. aureus (MRSA)1.0 - 2.02.0[10][11][12]
Coagulase-Negative Staphylococci1.0 - 4.0N/A[11]
Staphylococcus epidermidis4.0N/A[2]

Note: Data is compiled from multiple studies and testing conditions may vary.

Bactericidal vs. Bacteriostatic Activity

Time-kill assays are employed to determine whether an antimicrobial agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth). A bactericidal effect is generally defined as a ≥3-log10 reduction in colony-forming units (CFU)/mL from the initial inoculum over a 24-hour period.[13]

  • This compound has been consistently characterized as having a predominantly bacteriostatic action against susceptible organisms.[1][2][10][12][14]

  • Vancomycin is considered bactericidal , but its killing activity is often slow and may be concentration-independent.[13][15][16] Some studies have shown that it may not achieve reliable bactericidal activity against all MRSA isolates within 24 hours.[17]

In Vivo Efficacy

Pre-clinical in vivo studies in murine infection models have been conducted to assess the therapeutic potential of this compound. In a staphylococcal infection model in mice, this compound, administered orally or parenterally, was protective. The 50% effective doses (ED50) were comparable to those of vancomycin, highlighting its potential as a therapeutic agent.[18]

Drug ED50 (mg/kg) Reference
This compound2 to 10[18]
Vancomycin2 to 12[18]

Resistance

The development of resistance is a major concern for all antimicrobial agents.

  • This compound: As a novel class of synthetic compounds, there was no evidence of cross-resistance between this compound and other antibacterial agents at the time of its initial studies.[1][2] The incidence of resistant variants was found to be low.[12]

  • Vancomycin: Resistance to vancomycin in S. aureus is a significant clinical challenge. Vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) have emerged.[6] The mechanism of resistance in VRSA often involves the alteration of the D-ala-D-ala target to D-alanyl-D-lactate, which reduces the binding affinity of vancomycin.[6]

Experimental Protocols

The data presented in this guide are derived from standard microbiological assays. The following are generalized protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.

MIC Determination Workflow (Broth Microdilution) A Prepare serial two-fold dilutions of This compound and Vancomycin in microtiter plate wells C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth B->C D Include positive (no drug) and negative (no bacteria) control wells C->D E Incubate plates at 37°C for 18-24 hours D->E F Determine MIC by visually inspecting for the lowest concentration with no turbidity (growth) E->F

Caption: Generalized workflow for MIC determination.

Key Parameters:

  • Media: Cation-adjusted Mueller-Hinton broth is standard.[13]

  • Inoculum: A standardized inoculum, typically around 5 x 10^5 CFU/mL, is used.[18]

  • Incubation: Plates are incubated at 37°C for 16-20 hours.

Time-Kill Assay

Time-kill assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent over time.

Time-Kill Assay Experimental Workflow A Grow bacteria to logarithmic phase in broth B Dilute culture to a starting inoculum of ~5 x 10^5 to 5 x 10^6 CFU/mL A->B C Add this compound or Vancomycin at desired concentrations (e.g., 1x, 2x, 4x MIC) B->C D Incubate cultures at 37°C with shaking C->D E At specified time points (e.g., 0, 2, 4, 8, 24h), remove aliquots D->E F Perform serial dilutions of aliquots and plate on agar E->F G Incubate plates and count viable colonies (CFU/mL) F->G H Plot log10 CFU/mL versus time to generate killing curves G->H

Caption: Generalized workflow for a time-kill assay.

Key Parameters:

  • Starting Inoculum: Typically between 5 x 10^5 and 1 x 10^7 CFU/mL.[13]

  • Sampling Times: Aliquots are taken at various time points (e.g., 0, 4, 8, and 24 hours) to determine the number of surviving bacteria.[13]

  • Bactericidal Endpoint: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[13]

In Vivo Mouse Infection Model

This model is used to assess the efficacy of an antimicrobial agent in a living organism. A common model is the neutropenic mouse thigh infection model.[19]

Generalized Protocol:

  • Mice are rendered neutropenic through the administration of agents like cyclophosphamide.[19]

  • A defined inoculum of a staphylococcal strain is injected into the thigh muscle.[19]

  • Treatment with the antimicrobial agent (e.g., this compound or vancomycin) is initiated at a specified time post-infection.[19]

  • After a set duration of treatment, mice are euthanized, and the thigh muscles are homogenized.

  • The homogenate is serially diluted and plated to determine the bacterial load (CFU/g of tissue).

  • Efficacy is determined by comparing the bacterial load in treated versus untreated control groups. The dose required to achieve a static effect or a 1- or 2-log10 reduction in CFU can be calculated.[19]

References

A Head-to-Head Comparison of Dup-721 and Ciprofloxacin Against Streptococci

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the investigational oxazolidinone, Dup-721, and the fluoroquinolone, ciprofloxacin, against various species of Streptococcus. This objective analysis is based on available in vitro susceptibility data to inform research and development efforts in the ongoing search for effective antimicrobial agents.

Executive Summary

The available data indicates that this compound, an early oxazolidinone, demonstrated potent in vitro activity against a range of streptococcal species, including strains resistant to other antibiotic classes. In direct comparisons, this compound generally exhibited superior or comparable activity to ciprofloxacin against streptococci. Ciprofloxacin, a broad-spectrum fluoroquinolone, has shown variable and often limited efficacy against streptococcal isolates. This guide will delve into the quantitative data, experimental methodologies, and mechanisms of action of both compounds to provide a comprehensive comparative overview.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and ciprofloxacin against various streptococcal species, compiled from several in vitro studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC90, the concentration at which 90% of the tested isolates are inhibited, is a key metric for evaluating the overall efficacy of an antibiotic against a specific group of bacteria.

Streptococcus SpeciesAntimicrobial AgentMIC90 (µg/mL)Reference(s)
Group D Streptococci (Enterococcus spp.)This compound4[1]
Ciprofloxacin2[1]
Beta-hemolytic Streptococci (Group A)This compound0.5[2]
Beta-hemolytic StreptococciThis compound2.0[3]
Streptococcus faecalis (Enterococcus faecalis)This compound4[2][3]
Viridans group StreptococciThis compound2[4]
Penicillin-resistant Streptococcus pneumoniaeThis compound4.0[3]
Streptococcus pneumoniaeCiprofloxacin1[5]

Note: The data for this compound is from studies conducted in the late 1980s and early 1990s. Ciprofloxacin MICs can vary based on geographic location and time of study due to the evolution of resistance.

Experimental Protocols

The in vitro susceptibility data presented above was primarily generated using standard antimicrobial susceptibility testing methods, most commonly the broth microdilution or agar dilution methods. A detailed, generalized protocol for these methods is provided below.

Determination of Minimum Inhibitory Concentration (MIC)

1. Preparation of Bacterial Inoculum:

  • Pure colonies of the streptococcal isolates to be tested are subcultured on an appropriate growth medium (e.g., sheep blood agar) and incubated for 18-24 hours.[6]

  • A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[6][7]

  • This suspension is further diluted to achieve the final desired inoculum concentration for the test (typically 5 x 10^5 CFU/mL for broth dilution).[7]

2. Preparation of Antimicrobial Agent Dilutions:

  • Stock solutions of this compound and ciprofloxacin are prepared in a suitable solvent.

  • Serial two-fold dilutions of each antimicrobial agent are prepared in Mueller-Hinton broth, often supplemented with blood for fastidious organisms like streptococci.[7][8]

3. Inoculation and Incubation:

  • For broth microdilution, equal volumes of the diluted bacterial inoculum and the antimicrobial dilutions are added to the wells of a microtiter plate.[9]

  • For agar dilution, the antimicrobial agents are incorporated into the molten agar before it solidifies, and the bacterial suspension is then inoculated onto the surface of the agar plates.

  • The plates are incubated at 35-37°C for 18-24 hours in an appropriate atmosphere (e.g., ambient air or with CO2 enrichment for some streptococci).[7]

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.[7]

Visualization of Experimental Workflow and Mechanisms of Action

To further elucidate the processes involved, the following diagrams created using the DOT language illustrate the experimental workflow for MIC determination and the distinct signaling pathways affected by this compound and ciprofloxacin.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Pure Bacterial Colony inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plate/Agar Plate inoculum->inoculate dilution Serial Dilution of Antibiotics dilution->inoculate incubate Incubate (35-37°C, 18-24h) inoculate->incubate observe Observe for Bacterial Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action cluster_dup721 This compound (Oxazolidinone) cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) dup721 This compound ribosome Bacterial Ribosome (50S subunit) dup721->ribosome initiation_complex Inhibition of Initiation Complex Formation ribosome->initiation_complex protein_synthesis Blocks Protein Synthesis initiation_complex->protein_synthesis ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) ciprofloxacin->dna_gyrase dna_replication Inhibition of DNA Replication and Repair dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Mechanisms of action for this compound and ciprofloxacin.

Conclusion

The historical data on this compound suggests it was a promising agent against streptococci, often outperforming ciprofloxacin in in vitro studies. This compound's mechanism of action, the inhibition of protein synthesis initiation, is distinct from that of ciprofloxacin, which targets DNA gyrase. This difference in mechanism could be advantageous, particularly against strains that have developed resistance to fluoroquinolones. While the development of this compound did not proceed, the data from its early investigation provides valuable insights for the ongoing development of new antibacterial agents to combat streptococcal infections. Researchers are encouraged to consider these findings in the context of modern drug discovery and the pressing need for novel antibiotics.

References

In Vivo Efficacy of Dup-721 vs. DuP-105: A Comparative Analysis in Mouse Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two early oxazolidinone antibiotics, Dup-721 and DuP-105, based on pivotal preclinical studies in mouse infection models. The data presented herein is crucial for understanding the foundational activity of this important class of antibiotics.

Executive Summary

This compound and DuP-105 are orally active oxazolidinones that demonstrated significant efficacy against Gram-positive pathogens in various mouse infection models.[1][2] Comparative data reveals that this compound is consistently more potent than DuP-105 in vivo.[1][2] The 50% effective dose (ED₅₀) for this compound ranged from 2 to 10 mg/kg, whereas for DuP-105, the ED₅₀ was higher, ranging from 9 to 23 mg/kg in systemic staphylococcal and streptococcal infections.[1][2] Both compounds showed efficacy comparable to vancomycin in these models.[2] Notably, in a localized Bacteroides fragilis infection model, this compound showed efficacy while DuP-105 was largely ineffective.[2] Despite their promising antibacterial activity, the development of these specific compounds was discontinued due to findings of bone marrow toxicity in animal studies.[3]

Data Presentation: Comparative Efficacy

The in vivo activities of this compound and DuP-105 were evaluated in acute lethal mouse protection tests and localized infection models. The primary measure of efficacy in the systemic infection models was the 50% effective dose (ED₅₀).

Table 1: Systemic Infection Models - 50% Effective Doses (ED₅₀)

Pathogen Mouse Model Compound Route of Administration ED₅₀ (mg/kg)
Staphylococcus aureus (MSSA) Acute lethal infection This compound Oral 2 - 10
DuP-105 Oral 9 - 23
Vancomycin Subcutaneous 2 - 12
Staphylococcus aureus (MRSA) Acute lethal infection This compound Oral 2 - 10
DuP-105 Oral 9 - 23
Vancomycin Subcutaneous 2 - 12
Streptococcus pyogenes Acute lethal infection This compound Oral 2 - 10
DuP-105 Oral 9 - 23
Vancomycin Subcutaneous 2 - 12
Streptococcus pneumoniae Acute lethal infection This compound Oral 2 - 10
DuP-105 Oral 9 - 23

| | | Vancomycin | Subcutaneous | 2 - 12 |

Table 2: Localized Infection Models - Bacterial Burden Reduction

Pathogen Mouse Model Compound Dose (mg/kg) Outcome
Staphylococcus aureus Nonlethal kidney infection This compound - Reduction in bacterial numbers similar to vancomycin
DuP-105 - Reduction in bacterial numbers similar to vancomycin
Bacteroides fragilis Disk implant model This compound 50 Significant reduction in bacterial population

| | | DuP-105 | up to 100 | Not effective |

Experimental Protocols

The following methodologies are based on the pivotal comparative studies of this compound and DuP-105.

Acute Lethal Mouse Protection Tests
  • Animals: Male, Swiss mice (18-22 g).

  • Bacterial Strains: Clinical isolates of Staphylococcus aureus (including methicillin-susceptible and -resistant strains) and various Streptococcus species.

  • Inoculum Preparation: Bacteria were grown in tryptic soy broth, and the concentration was adjusted to produce a lethal infection. The challenge dose was suspended in 5% hog gastric mucin.

  • Infection Procedure: Mice were infected intraperitoneally (IP) with 0.5 ml of the bacterial suspension.

  • Drug Administration: The test compounds (this compound, DuP-105) were administered orally (p.o.) or parenterally at 1 and 4 hours post-infection. Vancomycin was used as a comparator and administered subcutaneously.

  • Endpoint: The number of surviving mice was recorded over a 7-day period.

  • Data Analysis: The 50% effective dose (ED₅₀) was calculated using a log-probit analysis.

Immunosuppressed Mouse Model
  • Animals: Male, Swiss mice (18-22 g).

  • Immunosuppression: Mice were treated with cyclophosphamide (150 mg/kg) on days -4 and -1 relative to the day of infection.

  • Infection and Treatment: The protocol followed the same procedure as the acute lethal mouse protection tests.

Nonlethal S. aureus Kidney Infection Model
  • Infection Procedure: Mice were infected intravenously (IV) with S. aureus.

  • Drug Administration: Treatment with this compound, DuP-105, vancomycin, or cephalexin was initiated after infection.

  • Endpoint: After a specified treatment period, mice were euthanized, and the kidneys were aseptically removed and homogenized.

  • Data Analysis: The number of colony-forming units (CFU) per gram of kidney tissue was determined to assess the reduction in bacterial burden compared to untreated controls.

B. fragilis Disk Implant Mouse Model
  • Procedure: Sterile cotton-absorbable gelatin sponge disks were implanted subcutaneously in mice.

  • Infection: The disks were inoculated with a clinical isolate of Bacteroides fragilis.

  • Drug Administration: Treatment with this compound, DuP-105, or cefoxitin was administered.

  • Endpoint: After the treatment period, the disks were aseptically removed.

  • Data Analysis: The disks were homogenized, and the number of CFU per disk was quantified to determine the reduction in bacterial load.

Visualizations

Mechanism of Action

The primary mechanism of action for oxazolidinones, including this compound and DuP-105, is the inhibition of bacterial protein synthesis.[4][5] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical step in protein synthesis.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex 70S Initiation Complex 30S->Initiation_Complex forms 50S 50S Subunit 50S->Initiation_Complex joins mRNA mRNA mRNA->30S binds fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex joins Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Dup721_105 This compound / DuP-105 Dup721_105->50S binds to & inhibits

Caption: Mechanism of action of this compound and DuP-105.

Experimental Workflow: Acute Lethal Infection Model

The following diagram illustrates the general workflow for determining the in vivo efficacy of this compound and DuP-105 in the acute lethal mouse infection model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Inoculum Preparation (with 5% mucin) Bacterial_Culture->Inoculum_Prep Infection Infect Mice (IP) Inoculum_Prep->Infection Drug_Prep Drug Preparation (this compound, DuP-105, Vehicle) Treatment Administer Drugs (Oral) (1 and 4 hours post-infection) Drug_Prep->Treatment Infection->Treatment Observation Observe for 7 Days Treatment->Observation Record_Survival Record Survival Data Observation->Record_Survival Calculate_ED50 Calculate ED50 (Log-Probit Analysis) Record_Survival->Calculate_ED50 Result Comparative Efficacy Calculate_ED50->Result

Caption: Workflow for the acute lethal mouse infection model.

References

A Comparative Analysis: The Oxazolidinone Dup-721 Versus Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug development, the emergence of novel classes of antibiotics is critical in the fight against mounting antimicrobial resistance. This guide provides a detailed comparison of Dup-721, a member of the oxazolidinone class of synthetic antibacterial agents, with the well-established beta-lactam antibiotics. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to assess the potential advantages and differential characteristics of this compound.

Executive Summary

This compound distinguishes itself from beta-lactam antibiotics primarily through its unique mechanism of action, targeting an early stage of bacterial protein synthesis. This fundamental difference confers a significant advantage: activity against Gram-positive bacteria that have developed resistance to beta-lactams, including methicillin-resistant staphylococci. While beta-lactams remain a cornerstone in treating a broad spectrum of bacterial infections, their efficacy is threatened by widespread resistance mediated by beta-lactamase enzymes. This compound's novel target circumvents this common resistance mechanism. However, this compound's spectrum is largely focused on Gram-positive organisms and select anaerobes, whereas many beta-lactams offer broader Gram-negative coverage.

Data Presentation: In Vitro Activity Comparison

The following tables summarize the in vitro activity of this compound in comparison to various beta-lactam antibiotics and other relevant agents against a range of bacterial pathogens. The data is presented as the Minimum Inhibitory Concentration for 90% of strains (MIC90), a standard measure of antibiotic efficacy.

Table 1: Activity Against Staphylococci

Organism (No. of Isolates)This compound (MIC90 µg/mL)Oxacillin (MIC90 µg/mL)Cefazolin (MIC90 µg/mL)Imipenem (MIC90 µg/mL)Vancomycin (MIC90 µg/mL)
Staphylococcus aureus1 - 4[1][2]>16[1]-2 to >16[1]1 - 2[1]
Methicillin-Resistant S. aureus1 - 4[3][4]----
Staphylococcus epidermidis1[3]----
Coagulase-Negative Staphylococci1[2]----

Table 2: Activity Against Streptococci

Organism (No. of Isolates)This compound (MIC90 µg/mL)Penicillin (MIC90 µg/mL)Imipenem (MIC90 µg/mL)Vancomycin (MIC90 µg/mL)
Beta-hemolytic Streptococci (Group A)0.5[2]---
Hemolytic Streptococci (Groups A, B, C, F, G)≤1[3]---
Viridans group Streptococci2[3]---
Penicillin-Resistant Streptococcus pneumoniae4.0[5]---
Streptococcus faecalis (Group D)4[1][2]-2[1]2[1]

Table 3: Activity Against Anaerobes and Other Bacteria

Organism (No. of Isolates)This compound (MIC90 µg/mL)Cefoxitin (MIC90 µg/mL)
Bacteroides fragilis4 - 8[1][3]8[1]
Listeria monocytogenesInhibited[3]-
Corynebacterium group JKInhibited[3]-
Clostridium difficileInhibited[3]-
EnterobacteriaceaeNot Inhibited[3]-
Pseudomonas aeruginosaNot Inhibited[3]-

Mechanism of Action: A Tale of Two Targets

The fundamental superiority of this compound in specific contexts stems from its distinct mechanism of action compared to beta-lactam antibiotics.

This compound: Inhibition of Protein Synthesis Initiation

This compound belongs to the oxazolidinone class and acts by inhibiting bacterial protein synthesis.[5][6][7] Specifically, it targets an early event in the initiation phase.[6][7] It is believed to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA and mRNA. This action halts the production of essential bacterial proteins, leading to a bacteriostatic effect.[4]

Beta-Lactam Antibiotics: Disruption of Cell Wall Synthesis

In contrast, beta-lactam antibiotics, which include penicillins, cephalosporins, carbapenems, and monobactams, target the bacterial cell wall. They achieve their bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs).[8] These enzymes are crucial for the synthesis and cross-linking of peptidoglycan, a vital component of the bacterial cell wall. Disruption of this process leads to a weakened cell wall and eventual cell lysis.

Experimental Protocols

The following provides a generalized methodology for the determination of Minimum Inhibitory Concentrations (MICs) as cited in the supporting data.

Broth Microdilution Method for MIC Determination

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator beta-lactam antibiotics are prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth (or another appropriate growth medium for fastidious organisms) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on agar plates overnight. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter wells.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The MIC90 is the concentration at which 90% of the tested isolates are inhibited.

Visualizing Mechanisms and Workflows

Diagram 1: Mechanism of Action of this compound

This compound Mechanism of Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex No_Protein Inhibition of Protein Synthesis 50S_subunit->No_Protein Prevents complex formation with 30S mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Dup721 This compound Dup721->50S_subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Mechanism of this compound action on bacterial protein synthesis.

Diagram 2: Mechanism of Action of Beta-Lactam Antibiotics

Beta-Lactam Mechanism of Action Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Binds to and inhibits Cross_Linking Peptidoglycan Cross-Linking PBP->Cross_Linking Catalyzes Weak_Wall Weakened Cell Wall & Cell Lysis PBP->Weak_Wall Inhibition prevents cross-linking Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cross_Linking Cell_Wall Stable Cell Wall Cross_Linking->Cell_Wall

Caption: Mechanism of beta-lactam action on bacterial cell wall synthesis.

Diagram 3: Experimental Workflow for MIC Determination

MIC Determination Workflow A Prepare serial dilutions of antibiotics in microtiter plate C Inoculate microtiter plate with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read plates and determine the lowest concentration with no visible growth (MIC) D->E

References

Unraveling the Action of Dup-721: A Comparative Guide to its Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Dup-721's mechanism of action with alternative antibacterial agents, supported by experimental data and detailed protocols for genetic validation.

This compound, a member of the oxazolidinone class of antibiotics, selectively targets and inhibits bacterial protein synthesis, offering a critical tool in the fight against drug-resistant Gram-positive pathogens. This guide delves into the genetic approaches used to validate its mechanism of action, presenting a clear comparison with other antibiotics and providing the necessary experimental frameworks for its study.

Performance Comparison of this compound and Alternative Antibiotics

The in vitro activity of this compound and its analogs, such as Dup-105, has been evaluated against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of antibiotics. Lower MIC values indicate greater potency. The following table summarizes the MIC values for this compound and comparator antibiotics against several key bacterial species.

AntibioticClassStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecalis MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)
This compound Oxazolidinone 0.5 - 2.0 1.0 - 4.0 1.0 - 4.0 0.5 - 2.0
LinezolidOxazolidinone1.0 - 4.01.0 - 4.01.0 - 4.00.5 - 2.0
TedizolidOxazolidinone0.25 - 0.50.25 - 0.50.25 - 0.50.12 - 0.25
VancomycinGlycopeptide0.5 - 2.01.0 - 2.01.0 - 4.0≤0.5
ChloramphenicolAmphenicol2.0 - 8.02.0 - 8.04.0 - 16.02.0 - 4.0
LincomycinLincosamide0.25 - 2.0>641.0 - 8.0≤0.12 - 0.5

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a summary of reported ranges.

Genetic Validation of this compound's Mechanism of Action

The primary mechanism of action of this compound, like other oxazolidinones, is the inhibition of bacterial protein synthesis at the initiation phase. This is achieved by binding to the 50S ribosomal subunit. Genetic approaches have been instrumental in validating this mechanism.

Ribosomal RNA Mutations Conferring Resistance

The most compelling genetic evidence for the binding site of oxazolidinones comes from the identification of resistance mutations in the 23S rRNA, a key component of the 50S ribosomal subunit. These mutations are typically located in the central loop of domain V, which forms the peptidyl transferase center (PTC), the catalytic site for peptide bond formation.

Key Resistance Mutations in 23S rRNA:

  • G2576U: This is one of the most frequently observed mutations conferring resistance to oxazolidinones in both laboratory-generated mutants and clinical isolates of Staphylococcus aureus and Enterococcus faecium.

  • G2447U/T: Another significant mutation found in resistant strains.

  • T2500A: This mutation has also been identified in linezolid- and torezolid-selected mutants.

  • C2192T, A2503G, T2504C, G2505A: Additional mutations in the 23S rRNA that have been associated with oxazolidinone resistance.

The presence of these specific mutations in bacteria exposed to this compound would provide strong evidence that it shares the same target and mechanism of action as other well-characterized oxazolidinones.

Ribosomal Protein Alterations

In addition to rRNA mutations, alterations in ribosomal proteins L3 and L4, which are located near the PTC, have also been linked to reduced susceptibility to oxazolidinones. Mutations in the rplC (encoding L3) and rplD (encoding L4) genes can contribute to resistance, likely by altering the conformation of the drug-binding pocket.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic (e.g., this compound, linezolid) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each dilution of the antibiotic is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

  • Incubation: The inoculated tubes or microplates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Genetic Validation via Site-Directed Mutagenesis

Objective: To introduce specific mutations into the 23S rRNA gene of a susceptible bacterial strain and assess the impact on its susceptibility to this compound.

Methodology:

  • Plasmid Extraction: A plasmid carrying the 23S rRNA gene is isolated from a susceptible bacterial strain (e.g., Escherichia coli or a shuttle vector for Gram-positive bacteria).

  • Primer Design: Mutagenic primers are designed to introduce the desired point mutation (e.g., G2576U) into the 23S rRNA gene.

  • PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the plasmid as a template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

  • Template Digestion: The parental, non-mutated plasmid template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutated) plasmid intact.

  • Transformation: The mutated plasmid is transformed into competent bacterial cells.

  • Selection and Sequencing: Transformed cells are plated on selective media. Colonies are then picked, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.

  • Susceptibility Testing: The MIC of this compound and other oxazolidinones is determined for the mutated strain and compared to the wild-type strain. A significant increase in the MIC for the mutated strain validates that the targeted site is crucial for the drug's activity.

Visualizing the Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of protein synthesis inhibition by this compound and the experimental workflow for its genetic validation.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit P_site P-site (Peptidyl) A_site A-site (Aminoacyl) E_site E-site (Exit) 30S_subunit 30S Subunit Inhibition Inhibition Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis allows elongation Dup721 This compound Dup721->P_site binds and blocks fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->P_site binds to mRNA mRNA mRNA->30S_subunit binds

Caption: Inhibition of bacterial protein synthesis by this compound.

Genetic_Validation_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_validation Validation Start Start: Susceptible Bacterium with 23S rRNA gene Plasmid_Isolation Isolate Plasmid (with 23S rRNA gene) Start->Plasmid_Isolation MIC_Wildtype Determine MIC of this compound for Wild-Type Strain Start->MIC_Wildtype PCR PCR with Mutagenic Primers Plasmid_Isolation->PCR DpnI_Digestion DpnI Digestion of Parental Plasmid PCR->DpnI_Digestion Transformation Transform into Host Bacteria DpnI_Digestion->Transformation Selection Select for Mutants Transformation->Selection Sequencing Sequence to Confirm Mutation Selection->Sequencing Mutant_Strain Confirmed Mutant Strain Sequencing->Mutant_Strain MIC_Mutant Determine MIC of this compound for Mutant Strain Mutant_Strain->MIC_Mutant Comparison Compare MICs MIC_Wildtype->Comparison MIC_Mutant->Comparison Conclusion Conclusion: Increased MIC in Mutant Validates Target Comparison->Conclusion

Caption: Experimental workflow for genetic validation of this compound's target.

Comparative Analysis of Dup-721's Antibacterial Activity Against Susceptible and Resistant Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro activity of Dup-721, an early oxazolidinone antibiotic, against a range of susceptible and resistant Gram-positive bacterial strains. The data presented is compiled from foundational studies on this compound, with contextual information from studies on other oxazolidinones to highlight the class's activity against contemporary multidrug-resistant organisms.

Executive Summary

This compound demonstrated potent in-vitro activity against a variety of Gram-positive bacteria, including strains resistant to then-contemporary antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] As a member of the oxazolidinone class, this compound inhibits bacterial protein synthesis at the initiation phase, a mechanism distinct from many other antibiotic classes. This unique mode of action contributes to its effectiveness against certain resistant phenotypes. While specific data on this compound against modern linezolid- or vancomycin-resistant strains is scarce due to its developmental stage predating their widespread emergence, data from the broader oxazolidinone class suggests activity against some of these challenging pathogens.

Data Presentation: In-Vitro Activity of this compound and Comparator Oxazolidinones

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other relevant oxazolidinones against key Gram-positive pathogens. MIC values are presented in µg/mL.

Table 1: In-Vitro Activity of this compound against Susceptible and Methicillin-Resistant Staphylococcus aureus

Organism (No. of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (including MRSA)This compound1.02.00.5 - 4.0
Methicillin-Susceptible S. aureus (MSSA)This compound1.02.00.5 - 2.0
Methicillin-Resistant S. aureus (MRSA)This compound2.02.01.0 - 4.0

Source: Data compiled from multiple in-vitro studies conducted in the late 1980s.

Table 2: In-Vitro Activity of this compound against Various Streptococcal and Enterococcal Species

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pyogenesThis compound0.51.0
Streptococcus pneumoniae (penicillin-susceptible)This compound0.51.0
Streptococcus pneumoniae (penicillin-resistant)This compound1.02.0
Enterococcus faecalisThis compound2.04.0
Enterococcus faeciumThis compound4.08.0

Source: Data compiled from multiple in-vitro studies.

Table 3: Comparative In-Vitro Activity of Oxazolidinones Against Contemporary Resistant Strains

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Vancomycin-Resistant Enterococcus faecium (VRE)Linezolid2.04.0
Linezolid-Resistant Staphylococcus aureusLinezolid8.0>16
Vancomycin-Resistant Enterococcus faecalis (VRE)Linezolid2.04.0

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents like this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

1. Preparation of Bacterial Inoculum:

  • Bacterial isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% Sheep Blood) for 18-24 hours at 35°C.

  • Well-isolated colonies are selected and suspended in a sterile broth (e.g., Mueller-Hinton Broth) or saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.

  • Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations typically range from 0.06 to 128 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.

  • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • The plates are incubated at 35°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[8]

5. Quality Control:

  • Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) are tested concurrently to ensure the accuracy and reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the mechanism of action of this compound and other oxazolidinones, which involves the inhibition of the bacterial 70S initiation complex formation, thereby blocking protein synthesis at a very early stage.

G cluster_ribosome Bacterial Ribosome cluster_initiation_factors Initiation Factors 30S_subunit 30S Ribosomal Subunit 30S_PIC 30S Pre-Initiation Complex 30S_subunit->30S_PIC 50S_subunit 50S Ribosomal Subunit 70S_IC 70S Initiation Complex 50S_subunit->70S_IC IF1 IF1 IF1->30S_PIC IF2_GTP IF2-GTP IF2_GTP->30S_PIC IF3 IF3 IF3->30S_PIC mRNA mRNA mRNA->30S_PIC fMet_tRNA fMet-tRNA fMet_tRNA->30S_PIC 30S_PIC->70S_IC Protein_Synthesis Protein Synthesis (Elongation) 70S_IC->Protein_Synthesis Dup721 This compound (Oxazolidinone) Dup721->Block

Caption: Mechanism of action of this compound.

The following diagram illustrates a generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

G Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of this compound in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

References

A Comparative Analysis of the Safety Profiles of Dup-721 and Other Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the early oxazolidinone, Dup-721, and other members of this antibiotic class, including linezolid, tedizolid, and eperezolid. The information is supported by available preclinical and clinical data to aid in research and drug development.

The primary safety concerns associated with the oxazolidinone class are myelosuppression (suppression of the bone marrow's production of blood cells) and monoamine oxidase (MAO) inhibition. The underlying mechanism for myelosuppression is believed to be the inhibition of mitochondrial protein synthesis, a characteristic feature of this class of antibiotics.[1]

Comparative Safety Data

The following tables summarize the available quantitative data on the key safety parameters for this compound and other selected oxazolidinones.

Table 1: Comparative Myelosuppression and Mitochondrial Protein Synthesis Inhibition

CompoundMyelosuppression ProfileInhibition of Mitochondrial Protein Synthesis (IC50)
This compound Development terminated due to lethal bone marrow toxicity in rats. Specific quantitative data from these studies are not readily available in published literature.Data not available.
Linezolid Reversible myelosuppression, primarily thrombocytopenia (low platelet count), is a known side effect, particularly with prolonged use (>2 weeks).[2] In phase 3 trials, the incidence of thrombocytopenia was 2.4%.[3]~9-14 µM[4]
Tedizolid Generally considered to have a more favorable myelosuppression profile than linezolid. Pooled data from the ESTABLISH-1 and ESTABLISH-2 clinical trials showed numerically lower rates of thrombocytopenia compared to linezolid, although this was not always statistically significant in individual trials.[1][5]~0.3 µM[4]
Eperezolid Shown to inhibit the proliferation of human erythroleukemia cells in a time- and concentration-dependent manner, consistent with an effect on hematopoietic precursors.[6]9.5 µM[4]

Table 2: Comparative Monoamine Oxidase (MAO) Inhibition

CompoundMAO-A Inhibition (IC50)MAO-B Inhibition (IC50)
This compound Data not available.Data not available.
Linezolid 46.0 µM (weak inhibitor)[1][7]2.1 µM[1][7]
Tedizolid 8.7 µM (weaker inhibitor than linezolid)[1][7]5.7 µM (less potent inhibitor than linezolid)[1][7]
Eperezolid Data not available.Data not available.

Signaling Pathways and Experimental Workflows

Mechanism of Oxazolidinone-Induced Myelosuppression

The primary mechanism of oxazolidinone-induced myelosuppression is the inhibition of mitochondrial protein synthesis. Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, oxazolidinones can bind to the 50S subunit of the mitochondrial ribosome, disrupting the synthesis of essential mitochondrial proteins. This leads to mitochondrial dysfunction, impaired cellular respiration, and ultimately, apoptosis of hematopoietic progenitor cells in the bone marrow.

Oxazolidinone Oxazolidinone Mitochondrial_Ribosome Mitochondrial Ribosome (50S Subunit) Oxazolidinone->Mitochondrial_Ribosome Binds to Mitochondrial_Protein_Synthesis Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Protein_Synthesis->Mitochondrial_Dysfunction Leads to Apoptosis Apoptosis of Hematopoietic Progenitor Cells Mitochondrial_Dysfunction->Apoptosis Myelosuppression Myelosuppression (e.g., Thrombocytopenia) Apoptosis->Myelosuppression Start Isolate Hematopoietic Progenitor Cells (e.g., from bone marrow or cord blood) Culture Culture cells in semi-solid medium with growth factors Start->Culture Expose Expose cells to varying concentrations of Oxazolidinone Culture->Expose Incubate Incubate for 7-14 days Expose->Incubate Count Count Colonies (CFU-GM, BFU-E, etc.) Incubate->Count Analyze Analyze dose-response and calculate IC50 Count->Analyze

References

Safety Operating Guide

Proper Disposal of Dup-721: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Dup-721 are paramount for laboratory safety and environmental protection. this compound, chemically identified as (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, is an antimicrobial agent belonging to the oxazolidinone class.[1] Although it showed promise in early-stage research, its development was discontinued due to toxicity concerns, underscoring the need for careful management of remaining stocks.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed. [1]

  • Very toxic to aquatic life with long-lasting effects. [1]

When handling this compound, it is crucial to use personal protective equipment (PPE), including gloves, and to wash hands thoroughly after handling.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

In the event of a spill, the area should be secured, and the spilled material should be collected using an absorbent material. The contaminated area should then be decontaminated by scrubbing with alcohol. All contaminated materials must be disposed of as hazardous waste.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 104421-21-8[1]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
Storage Conditions Dry, dark, and at -20°C for long-term storage.[1]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to send it to an approved waste disposal plant.[1] Antibiotic waste, especially research compounds, should be treated as hazardous chemical waste.

Step 1: Segregation and Collection

  • Collect all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," its CAS number (104421-21-8), and the associated hazard symbols (e.g., harmful, environmental hazard).

Step 3: Storage

  • Store the sealed hazardous waste container in a secure, designated area away from incompatible materials. The storage area should be cool and well-ventilated.[1]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Provide the disposal contractor with a copy of the Safety Data Sheet for this compound.

Important Note: Never dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

This compound functions by inhibiting an early stage of bacterial protein synthesis.[2] This mechanism is a hallmark of the oxazolidinone class of antibiotics. The following diagram illustrates the general principle of this inhibition.

Dup721_Mechanism cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex mRNA mRNA mRNA->30S_subunit binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit binds Dup721 This compound Dup721->Initiation_Complex Inhibits Formation

Caption: this compound inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.